Product packaging for Isomintlactone(Cat. No.:CAS No. 13341-72-5)

Isomintlactone

Número de catálogo: B1209015
Número CAS: 13341-72-5
Peso molecular: 166.22 g/mol
Clave InChI: VUVQBYIJRDUVHT-RCOVLWMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Menthalactone occurs naturally in mint. It may be contributing to its analgesic activity.>Isomintlactone, also known as menthalactone, belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices and peppermint. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1209015 Isomintlactone CAS No. 13341-72-5

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

13341-72-5

Fórmula molecular

C10H14O2

Peso molecular

166.22 g/mol

Nombre IUPAC

(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1

Clave InChI

VUVQBYIJRDUVHT-RCOVLWMOSA-N

SMILES

CC1CCC2=C(C(=O)OC2C1)C

SMILES isomérico

C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C

SMILES canónico

CC1CCC2=C(C(=O)OC2C1)C

Densidad

1.058-1.063

melting_point

77-79°C

Otros números CAS

13341-72-5
75684-66-1

Descripción física

Liquid;  herbaceous minty aroma

Pictogramas

Irritant

Solubilidad

Slightly soluble in water;  soluble in oil
soluble (in ethanol)

Sinónimos

isomintlactone
mintlactone

Origen del producto

United States

Foundational & Exploratory

The Quest for Isomintlactone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – Isomintlactone, a monoterpenoid lactone, is a naturally occurring compound found primarily in various species of mint. This technical guide provides an in-depth overview of its natural sources and the methodologies for its isolation, catering to researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is recognized as a minor, yet significant, constituent of the essential oils derived from plants of the Mentha genus. The most prominent source of this compound is peppermint (Mentha × piperita L.), where it contributes to the characteristic aroma profile.[1] It is also found in other mint varieties, albeit often in smaller quantities. The concentration of this compound in peppermint oil can be influenced by factors such as the specific cultivar, growing conditions, and harvesting time.

Isolation of this compound from Natural Sources: A Multi-Step Approach

The isolation of this compound from its natural matrix is a meticulous process that involves several stages, beginning with the extraction of the essential oil and culminating in the purification of the target compound.

Step 1: Extraction of Peppermint Essential Oil

The initial step involves the extraction of the essential oil from the peppermint leaves. Steam distillation is the most common and commercially viable method for this purpose.

Experimental Protocol: Steam Distillation of Peppermint Leaves

  • Plant Material Preparation: Freshly harvested peppermint leaves are subjected to air-drying in a shaded and well-ventilated area to reduce moisture content.

  • Steam Distillation: The dried leaves are packed into a still. Pressurized steam is then introduced, which ruptures the plant's oil glands, releasing the volatile essential oil.

  • Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.

  • Separation: The resulting liquid, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel. Due to their immiscibility and density difference, the essential oil forms a distinct layer and can be separated from the aqueous phase.

The typical yield of essential oil from dried peppermint leaves using steam distillation ranges from 0.5% to 1.5% (w/w).

Step 2: Fractionation and Purification of this compound

Due to the complex composition of peppermint essential oil, which contains a multitude of terpenes and other volatile compounds, further purification steps are necessary to isolate this compound. Preparative chromatography is the technique of choice for this purpose.

Experimental Protocol: Preparative Gas Chromatography (Prep-GC)

While specific protocols for the preparative isolation of this compound are not extensively detailed in publicly available literature, a general methodology based on the separation of minor components from essential oils can be outlined.

  • Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a polar stationary phase like polyethylene glycol) and a fraction collector is utilized.

  • Sample Injection: A concentrated fraction of the peppermint essential oil, potentially enriched in lactones through preliminary fractionation (e.g., fractional distillation under reduced pressure), is injected into the chromatograph.

  • Chromatographic Separation: The components of the oil are separated based on their volatility and interaction with the stationary phase. A programmed temperature gradient is typically employed to achieve optimal separation of the various constituents.

  • Fraction Collection: As the separated components elute from the column, the fraction corresponding to the retention time of this compound is collected in a cooled trap. The retention time would be predetermined through analytical GC-MS analysis.

  • Purity Analysis: The purity of the isolated this compound is assessed using analytical gas chromatography-mass spectrometry (GC-MS).

Quantitative Data and Characterization

The yield of this compound from peppermint essential oil is generally low, reflecting its status as a minor component. While precise figures are scarce in the literature, it is expected to be in the range of micrograms to milligrams per kilogram of essential oil.

The characterization of the isolated this compound is performed using spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure and stereochemistry of this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
¹H NMR (CDCl₃, δ ppm) Characteristic signals for methyl, methylene, and methine protons
¹³C NMR (CDCl₃, δ ppm) Characteristic signals for carbonyl, olefinic, and aliphatic carbons
Mass Spectrum (EI, m/z) Molecular ion peak and characteristic fragment ions

Note: Specific chemical shift values and mass fragmentation patterns would be determined from the analysis of the purified compound.

Workflow and Logical Relationships

The overall process for the isolation of this compound can be visualized as a logical workflow, starting from the raw plant material and ending with the purified compound.

Isolation_Workflow Plant_Material Peppermint Leaves (Mentha × piperita) Drying Air Drying Plant_Material->Drying Steam_Distillation Steam Distillation Drying->Steam_Distillation Essential_Oil Peppermint Essential Oil Steam_Distillation->Essential_Oil Fractionation Fractional Distillation (Optional Enrichment) Essential_Oil->Fractionation Prep_GC Preparative Gas Chromatography Fractionation->Prep_GC Isolated_this compound Pure this compound Prep_GC->Isolated_this compound Characterization Spectroscopic Characterization (GC-MS, NMR) Isolated_this compound->Characterization

Figure 1: Workflow for the Isolation of this compound.

Conclusion

The isolation of this compound from its primary natural source, peppermint, is a challenging yet feasible endeavor for researchers equipped with the appropriate analytical and preparative instrumentation. The process, which relies on classical extraction techniques followed by high-resolution chromatographic separation, allows for the procurement of this valuable monoterpenoid for further scientific investigation, including its potential applications in the pharmaceutical and flavor industries. The detailed methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the exploration and utilization of natural products.

References

The Biosynthetic Pathway of Isomintlactone in Mentha Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of isomintlactone, a p-menthane lactone found in various Mentha species. The pathway is elucidated from the primary precursor, geranyl diphosphate (GPP), through the well-established monoterpene pathway leading to menthol, with a specific branch at the intermediate (+)-pulegone. This branch leads to the formation of (+)-menthofuran, the direct precursor to mintlactone and this compound. While the enzymatic steps leading to menthofuran are well-characterized, the subsequent conversion to this compound in Mentha is proposed based on analogous reactions catalyzed by cytochrome P450 monooxygenases in other biological systems. This guide includes detailed signaling pathways, experimental workflows, quantitative data on enzyme kinetics, and comprehensive experimental protocols relevant to the study of this biosynthetic pathway.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenoids, which are the primary constituents of their essential oils. These compounds, including the well-known (-)-menthol, are synthesized in the glandular trichomes of the plant leaves.[1] this compound, along with its isomer mintlactone, is a p-menthane lactone that contributes to the characteristic aroma of peppermint oil.[[“]] The biosynthesis of these lactones is intricately linked to the main monoterpene pathway, diverging at a key intermediate. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of desirable flavor and fragrance compounds, as well as for the discovery of novel biocatalysts for industrial applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP). The pathway can be divided into two main stages: the formation of the key branch-point intermediate, (+)-pulegone, and the subsequent conversion of (+)-pulegone to this compound via (+)-menthofuran.

Biosynthesis of (+)-Pulegone

The initial steps of the pathway leading to (+)-pulegone are shared with the biosynthesis of (-)-menthol and are well-characterized in Mentha piperita.[3]

  • Geranyl Diphosphate (GPP) Synthesis: The pathway begins with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway, to form GPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) .[4]

  • Cyclization to (-)-Limonene: GPP is then cyclized by (-)-limonene synthase (LS) to form the monocyclic olefin, (-)-limonene. This is the committed step in the biosynthesis of p-menthane monoterpenes in Mentha.[5]

  • Hydroxylation of (-)-Limonene: The cytochrome P450 monooxygenase, (-)-limonene-3-hydroxylase (L3OH) , catalyzes the stereospecific hydroxylation of (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[5]

  • Oxidation to (-)-Isopiperitenone: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (IPD) to form (-)-isopiperitenone.[6]

  • Reduction to (+)-cis-Isopulegone: The double bond of (-)-isopiperitenone is reduced by (-)-isopiperitenone reductase (IPR) to yield (+)-cis-isopulegone.[6]

  • Isomerization to (+)-Pulegone: Finally, (+)-cis-isopulegone isomerase catalyzes the isomerization of (+)-cis-isopulegone to the branch-point intermediate, (+)-pulegone.[6]

Conversion of (+)-Pulegone to this compound

From (+)-pulegone, the pathway branches towards the formation of either (-)-menthone (leading to menthol) or (+)-menthofuran.[7] The latter is the precursor to this compound.

  • Formation of (+)-Menthofuran: The cytochrome P450 monooxygenase, (+)-menthofuran synthase (MFS) , catalyzes the conversion of (+)-pulegone to (+)-menthofuran. This enzyme is a (+)-pulegone-9-hydroxylase.

  • Proposed Conversion of (+)-Menthofuran to this compound: The enzymatic conversion of menthofuran to mintlactone and this compound in Mentha species is not yet fully elucidated. However, studies on human liver cytochrome P450 enzymes have shown that menthofuran is oxidized to 2-hydroxymenthofuran , which serves as an intermediate in the formation of mintlactone and this compound. This reaction is catalyzed by enzymes such as CYP2E1, CYP1A2, and CYP2C19. It is hypothesized that a similar reaction occurs in Mentha, catalyzed by a plant cytochrome P450 monooxygenase. The subsequent rearrangement and lactonization to form this compound likely proceeds from this intermediate.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

This compound Biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-Hydroxylase (L3OH) (Cytochrome P450) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase (IPD) Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase (IPR) Pulegone (+)-Pulegone Isopulegone->Pulegone cis-Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) Menthofuran (+)-Menthofuran Pulegone->Menthofuran Menthofuran Synthase (MFS) (Cytochrome P450) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase (MR) Hydroxymenthofuran 2-Hydroxymenthofuran (Proposed Intermediate) Menthofuran->Hydroxymenthofuran Cytochrome P450 (Proposed) This compound This compound Hydroxymenthofuran->this compound (Spontaneous Rearrangement?) Enzyme Characterization Workflow cluster_0 Gene Identification and Cloning cluster_1 Heterologous Expression and Purification cluster_2 Enzyme Assays and Kinetic Analysis cDNA_Library cDNA Library Construction (from Mentha glandular trichomes) Gene_Cloning Gene Cloning into Expression Vector cDNA_Library->Gene_Cloning Transformation Transformation into Expression Host (e.g., E. coli) Gene_Cloning->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Cell_Lysis Cell Lysis and Protein Extraction Protein_Expression->Cell_Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography) Cell_Lysis->Purification Enzyme_Assay In Vitro Enzyme Assay (with substrate and cofactors) Purification->Enzyme_Assay Product_Analysis Product Identification and Quantification (GC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Determination of Kinetic Parameters (Km, Vmax, kcat) Product_Analysis->Kinetic_Analysis

References

Physical and chemical properties of Isomintlactone.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isomintlactone

Introduction

This compound is a naturally occurring monoterpene lactone, a class of organic compounds characterized by a ten-carbon skeleton.[1][2] It is a significant aroma compound found primarily in peppermint oil (Mentha × piperita), contributing to its characteristic sweet, coconut, and coumarin-like scent.[3][4] Structurally, it possesses a bicyclic framework featuring a partially saturated benzofuran ring system fused to a gamma-lactone moiety.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a chiral molecule existing as enantiomers, with its physical properties often dependent on the specific stereoisomeric form.[3] The compound can be found as a crystalline solid or a liquid with a distinct herbaceous, minty aroma.[3][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₀H₁₄O₂[3][6][7]
Molecular Weight 166.22 g/mol [3][6][7]
Exact Mass 166.099379685 Da[3][6]
Physical Description Crystalline solid or liquid with a herbaceous minty aroma.[3][5]
Melting Point (6R,7aS)-enantiomer: 81-82°C(6S,7aR)-enantiomer: 77-79°CRacemic mixture: 79-80°C[3][7]
Density 1.058 - 1.063 g/cm³[3][5]
Solubility Slightly soluble in water; Soluble in oil and ethanol.[3][5]
XLogP3 1.9[3][6]
Topological Polar Surface Area 26.3 Ų[6]
Refractive Index 1.497-1.503[5]
IUPAC Name (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one (and enantiomers)[3]
CAS Number 13341-72-5, 75684-66-1, 16434-37-0, 208841-46-7[3][6][7]
SMILES CC1CCC2=C(C(=O)OC2C1)C (Canonical)C[C@H]1CCC2=C(C(=O)O[C@H]2C1) (Isomeric)[3]
InChI Key VUVQBYIJRDUVHT-RCOVLWMOSA-N[3]

Experimental Protocols

Isolation from Natural Sources (Peppermint Oil)

This compound is a trace-level, yet significant, aroma compound in peppermint oil.[3] Its isolation requires sensitive and precise analytical techniques.

Protocol: Isolation and Analysis via GC-MS

  • Sample Preparation: Peppermint essential oil is obtained from Mentha × piperita leaves, typically through steam distillation.

  • Fractionation (Optional but Recommended): To concentrate the lactone fraction, silica gel column chromatography can be employed. A nonpolar solvent (e.g., hexane) is used to elute less polar compounds, followed by a more polar solvent system (e.g., hexane:ethyl acetate gradient) to elute the lactone fraction containing this compound.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrument: A high-resolution GC-MS system is used.[8][9]

    • Column: A capillary column suitable for separating volatile and semi-volatile compounds, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness), is recommended.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8][9]

    • Injector Temperature: Set to a high temperature (e.g., 280°C) to ensure complete volatilization of the sample.[8][9]

    • Oven Temperature Program: A temperature gradient is crucial for separating the complex mixture of compounds in essential oil. A typical program might start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min).[8][10]

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected over a mass range of m/z 29–500.[8]

  • Identification: The mass spectrum of the eluted compound corresponding to this compound is compared with reference spectra from databases such as NIST and Wiley.[8][10] The retention time is also compared with that of an authentic standard if available.

G cluster_extraction Extraction & Preparation cluster_isolation Isolation & Analysis peppermint Peppermint Leaves distillation Steam Distillation peppermint->distillation oil Peppermint Oil distillation->oil fractionation Silica Gel Fractionation oil->fractionation Concentrate Lactones gcms GC-MS Analysis fractionation->gcms Inject Sample identification Identification (Mass Spectra & RT) gcms->identification Data Acquisition

Caption: Workflow for the isolation and identification of this compound.
Total Synthesis

Several total synthesis routes for this compound have been developed, often targeting specific stereoisomers. These methods are crucial for obtaining pure enantiomers for research and for confirming the structure of the natural product.

Protocol: General Strategy for Total Synthesis

Many synthetic approaches utilize readily available chiral starting materials to establish the desired stereochemistry. A common strategy involves the transformation of monoterpenes like (+)-menthofuran, (+)-citronellal, or (-)-isopulegol.[4] A key step often involves the construction of the fused butenolide ring system.[4] For example, a diastereoselective intramolecular [3+2] cycloaddition reaction of a nitrile oxide can be employed to form the core bicyclic structure.[4] Another approach involves a samarium(II) iodide-induced intramolecular radical cyclization, which can construct two rings and a stereocenter in a single step.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.[11][12]

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (TMS) is added.[13]

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments. The chemical shifts, integration, and coupling patterns are characteristic of the this compound structure.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the complete molecular structure and stereochemistry.[11]

Biological Activity and Significance

This compound is part of a larger family of monoterpenoid lactones that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][14]

  • Flavor and Fragrance: The primary application of this compound is in the food and fragrance industries, where its unique aroma profile enhances the sensory characteristics of products.[3]

  • Potential Pharmacological Effects: While research specifically on this compound's pharmacological activity is limited, related sesquiterpene lactones, such as Isoalantolactone, have been extensively studied. Isoalantolactone demonstrates significant anti-inflammatory and anticancer effects.[15][16][17] It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[16][18]

Potential Mechanism of Action (Inferred from Isoalantolactone)

Studies on the related compound Isoalantolactone have shown that it can exert its biological effects by modulating key cellular signaling pathways. One such pathway is the ERK/MAPK (Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase) pathway.[15] This pathway is crucial for regulating cell growth, division, and survival.[19][20][21] In some cancer cells, Isoalantolactone has been found to inhibit the activation of the NF-κB and ERK signaling pathways, leading to reduced inflammation and cell proliferation.[15] Given the structural similarities, it is plausible that this compound could exhibit similar biological activities, representing a promising area for future research.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK (MAP2K) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response IAL Isoalantolactone (Related Lactone) IAL->ERK Inhibition

Caption: Potential inhibition of the ERK/MAPK pathway by related lactones.

Conclusion

This compound is a valuable natural product with significant applications in the flavor and fragrance industries. Its well-defined physical and chemical properties, along with established protocols for its isolation and synthesis, provide a solid foundation for further research. While its own pharmacological profile is not yet extensively studied, the known biological activities of structurally similar terpenoid lactones suggest that this compound may possess untapped therapeutic potential, warranting further investigation into its effects on cellular signaling pathways and its potential as a lead compound in drug discovery.

References

Spectroscopic Profile of Isomintlactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Isomintlactone, a naturally occurring monoterpenoid lactone. The information presented herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and potential development of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for obtaining such data, and includes a workflow diagram for the spectroscopic analysis of natural products.

Spectroscopic Data of this compound

The spectroscopic data for this compound ((6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one) is compiled from various databases. It is important to note that while some experimental data is available, a complete, unified, and experimentally validated dataset is not consistently reported in the literature. Therefore, predicted spectral data from reputable sources are also included and are explicitly identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
Data not available in a quantitative format from initial searches
Predicted ¹H NMR data is available on the Human Metabolome Database (HMDB)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment (Proposed)Data Source
Specific peak list not readily available in initial search results.
A ¹³C NMR spectrum is available on PubChem[1]
Predicted ¹³C NMR data is available on the Human Metabolome Database (HMDB)

Note: The assignments in the tables are proposed based on the known structure of this compound. Definitive assignments would require further 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A vapor phase IR spectrum of this compound is available.[1]

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O stretch (lactone)
~2950Medium-StrongC-H stretch (alkane)
~1680VariableC=C stretch
~1200Medium-StrongC-O stretch

Note: The IR data is based on general characteristic absorption frequencies for the functional groups present in this compound and the available vapor phase IR spectrum on PubChem.[1] The exact peak positions and intensities may vary depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum of this compound is available.[1]

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
166[M]⁺Molecular Ion
Detailed fragmentation data not readily available in initial search results.

Note: The molecular ion peak corresponds to the molecular weight of this compound (C₁₀H₁₄O₂), which is 166.22 g/mol .[1] The fragmentation pattern can provide valuable information for structural confirmation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products.

NMR Spectroscopy

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom. Key parameters are similar to those for ¹H NMR, but with a wider spectral width and often a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquid Samples: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid Samples: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between salt plates.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is acquired by passing a beam of infrared radiation through the sample. The resulting interferogram is then Fourier-transformed to produce the IR spectrum. A background spectrum is typically recorded and subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an ionization source (e.g., electron ionization - EI) and a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

  • Ionization: In the ion source, the sample molecules are bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Chromatography->NMR IR IR Spectroscopy Chromatography->IR MS Mass Spectrometry (e.g., GC-MS) Chromatography->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Structure_Validation Structure Validation Structure_Proposal->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure

Caption: Workflow for the isolation and structural elucidation of a natural product.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers pursuing in-depth studies, it is recommended to acquire high-resolution, multi-dimensional NMR data and perform detailed fragmentation analysis using high-resolution mass spectrometry on a purified sample to confirm the structure and stereochemistry unequivocally.

References

Isomintlactone: A Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone is a naturally occurring monoterpene lactone belonging to the benzofuran class of organic compounds. First identified as a trace component of peppermint oil, its pleasant aroma has made it a subject of interest in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound, along with detailed experimental protocols for its isolation and synthesis. While the broader class of terpenoid lactones is known for a range of biological activities, specific quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic effects of this compound, as well as its specific signaling pathways, are not extensively documented in publicly available scientific literature.

Discovery and History

This compound was first isolated and identified in 1980 by Katsuhiro Takahashi and his colleagues from the essential oil of Mentha piperita L. (peppermint).[1] In their detailed analysis of the minor components of peppermint oil, they successfully isolated and elucidated the structures of both (-)-mintlactone and its isomer, (+)-isomintlactone.[1] The initial isolation was achieved through a combination of distillation and preparative gas chromatography.[1]

Following its discovery, the primary focus of research on this compound has been on its synthesis, driven by its potential applications in the flavor and fragrance industry. A notable advancement in its chemical synthesis was reported in 1992 by Shishido et al., who developed an efficient total synthesis of both (-)-Mintlactone and (+)-Isomintlactone, further confirming their structures.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₄O₂PubChem
IUPAC Name (3aS,6R,7aR)-3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2(3H)-onePubChem
Molecular Weight 166.22 g/mol PubChem
CAS Number 75684-66-1CAS Common Chemistry
Appearance White crystalline solid-
Melting Point 79-80 °CCAS Common Chemistry
Natural Source Mentha piperita L. (Peppermint)Takahashi et al., 1980[1]

Experimental Protocols

Isolation of (+)-Isomintlactone from Peppermint Oil (Adapted from Takahashi et al., 1980)

Objective: To isolate (+)-Isomintlactone from the essential oil of Mentha piperita.

Materials:

  • Essential oil of Mentha piperita L.

  • Sodium bicarbonate solution (5%)

  • Sodium sulfite solution (10%)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Preparative gas chromatograph

Procedure:

  • The peppermint essential oil is first washed with a 5% sodium bicarbonate solution to remove acidic components.

  • Subsequently, the oil is washed with a 10% sodium sulfite solution to remove aldehydes.

  • The neutral essential oil is then subjected to fractional distillation under reduced pressure.

  • The fraction containing mintlactone and this compound is collected.

  • This fraction is further purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • The final separation of (-)-mintlactone and (+)-isomintlactone is achieved by preparative gas chromatography.[1]

Chemical Synthesis of (+)-Isomintlactone (General workflow based on synthetic strategies)

While multiple synthetic routes have been developed, a general workflow often involves the following key steps. The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key stages.

G cluster_start Starting Material cluster_functionalization Key Transformations cluster_purification Purification cluster_end Final Product Start Chiral Precursor (e.g., Isopulegol) Oxidation Oxidative Cleavage Start->Oxidation  Step 1   Cyclization Lactonization Oxidation->Cyclization  Step 2   Purification Chromatography Cyclization->Purification  Step 3   End (+)-Isomintlactone Purification->End  Step 4  

Conceptual workflow for the synthesis of (+)-Isomintlactone.

Biological Activity and Signaling Pathways

The broader class of terpenoid lactones has been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, a comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀ or MIC values) for this compound itself. Similarly, no studies detailing the specific signaling pathways modulated by this compound have been found.

The following sections provide representative experimental protocols for assessing the biological activities of terpenoid lactones. These can serve as a methodological guide for future research on this compound.

Representative Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound (this compound)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in MHB in a 96-well plate.

  • A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each well.

  • Positive (bacteria and broth) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Representative Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Test compound (this compound)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 96-well cell culture plate

Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response, except for the negative control wells.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Representative Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Conclusion and Future Directions

This compound, a fragrant component of peppermint oil, has a well-documented history since its discovery in 1980. Its chemical properties and synthesis have been subjects of scientific inquiry. However, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. While the broader family of terpenoid lactones shows promise in various therapeutic areas, dedicated studies to quantify the antimicrobial, anti-inflammatory, and cytotoxic potential of this compound are warranted. Future research should focus on performing the biological assays outlined in this guide to generate quantitative data for this compound. Furthermore, investigations into its potential molecular targets and effects on cellular signaling pathways will be crucial to understanding its pharmacological potential and could pave the way for its development as a therapeutic agent. The following diagram illustrates a proposed workflow for future research on this compound.

G cluster_current Current Knowledge cluster_future Future Research Directions Discovery Discovery & History (Takahashi et al., 1980) Bioactivity Quantitative Biological Activity Screening (Antimicrobial, Anti-inflammatory, Cytotoxic) Discovery->Bioactivity Properties Chemical Properties (Known) Properties->Bioactivity Synthesis Synthesis Methods (Established) Synthesis->Bioactivity Mechanism Mechanism of Action Studies Bioactivity->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Development Lead Compound Development Signaling->Development

Proposed workflow for future research on this compound.

References

Isomintlactone: A Review of an Enigmatic Monoterpenoid's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite its presence in various essential oils and its use in the fragrance and flavor industries, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the biological activity of isomintlactone. To date, no specific studies detailing its cytotoxic, anti-inflammatory, anticancer, or other pharmacological effects have been published. Research has predominantly focused on the chemical synthesis of this monoterpenoid lactone.

This technical guide aims to address the current state of knowledge regarding this compound's biological potential. Due to the absence of direct experimental data on this compound, this review will provide a contextual overview of the known biological activities of related lactone compounds, particularly other monoterpenoid lactones and the structurally distinct but similarly named sesquiterpenoid lactones. This information may offer insights into the potential, yet uninvestigated, pharmacological profile of this compound for researchers, scientists, and drug development professionals.

The Void of this compound-Specific Biological Data

Extensive searches of scientific databases for studies on the biological evaluation of this compound have yielded no specific results. There is a lack of quantitative data, such as IC50 or EC50 values, from cytotoxicity, anti-inflammatory, or anticancer assays directly involving this compound. Consequently, detailed experimental protocols and signaling pathway diagrams specific to this compound cannot be provided at this time.

A study on the genotoxic potential of the related compound, mintlactone, highlighted challenges with the purity and stability of the test material, which led to contradictory results.[1] This underscores the importance of rigorous chemical characterization in any future biological evaluation of these compounds.

Biological Activities of Related Lactone Compounds: A Contextual Overview

While direct data on this compound is unavailable, the broader class of lactones, including other monoterpenoid and sesquiterpenoid lactones, is known to possess a wide range of biological activities.[2][3] This section provides a brief overview of these activities to offer a potential framework for future investigations into this compound.

Monoterpenoid Lactones

Mintlactone and this compound are classified as monoterpenoid lactones.[4] This class of compounds is found in various plants, and some members have been investigated for their biological effects. For instance, components of Mentha spicata (spearmint), which contains mintlactone and this compound, have demonstrated anti-inflammatory properties in animal models.[5] However, these studies typically use complex extracts, making it difficult to attribute the activity to a single compound.

Sesquiterpenoid Lactones

It is crucial to distinguish this compound (a monoterpenoid) from the similarly named but structurally different sesquiterpenoid lactones, such as isoalantolactone. The latter has been the subject of extensive research and has demonstrated significant biological activities.

  • Anticancer Activity: Isoalantolactone has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[6]

  • Anti-inflammatory Effects: Isoalantolactone exhibits anti-inflammatory properties, which are often attributed to the inhibition of pro-inflammatory signaling pathways.

The biological activities of these related lactone families are presented here for contextual purposes only. It is imperative to emphasize that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Future Directions and Conclusion

The current body of scientific literature presents a clear void in the understanding of this compound's biological activity. This presents a compelling opportunity for future research in the fields of pharmacology and drug discovery.

Initial investigations should focus on in vitro screening of purified this compound across a panel of human cancer cell lines to assess its cytotoxic and anti-proliferative potential. Standard assays to evaluate its anti-inflammatory properties, such as measuring the inhibition of nitric oxide production or pro-inflammatory cytokine release in stimulated macrophages, would also be of significant interest.

Should any promising activity be identified, subsequent studies could then delve into the underlying mechanisms of action, including the elucidation of relevant signaling pathways.

References

Isomintlactone: An Examination of Publicly Available Scientific Literature on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the potential therapeutic effects of Isomintlactone. While its chemical properties and use as a flavoring agent are documented, there is a notable absence of research into its biological activity, mechanisms of action, and potential applications in drug development.

This compound is a naturally occurring monoterpenoid lactone found as a minor component in the essential oil of peppermint (Mentha piperita L.).[1][2] It is recognized for its coumarin-like and mint-like aroma, which has led to its use in commercial flavorings.[1][2] However, beyond its olfactory properties, scientific investigation into its pharmacological potential appears to be limited.

Chemical and Physical Characteristics

A summary of the known chemical and physical properties of this compound is presented below. This information is primarily derived from chemical databases and publications focused on its synthesis and characterization.

PropertyData
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
IUPAC Name (3S,3aR,6S)-3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2(3H)-one
Physical Description Liquid with a herbaceous, minty aroma. Can also exist as a solid.[3]
Melting Point 77 - 79 °C[3]
Solubility Slightly soluble in water; soluble in oil and ethanol.[3]

Lack of Evidence for Therapeutic Effects

Despite a comprehensive search for experimental studies, no peer-reviewed articles detailing the therapeutic effects of this compound in preclinical or clinical models were identified. The scientific literature does not currently contain information regarding:

  • Pharmacodynamics: The biochemical and physiological effects of this compound on biological systems.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound.

  • Mechanism of Action: The specific molecular targets or signaling pathways through which this compound may exert a biological effect.

Future Directions

The absence of data on the therapeutic potential of this compound presents an open area for future research. Given that many natural products possess interesting pharmacological activities, a systematic investigation into the biological effects of this compound could be warranted. A potential starting point for such research is outlined in the workflow below.

G cluster_0 Initial Screening cluster_1 Hit Identification & Lead Optimization cluster_2 Preclinical Development cluster_3 Clinical Trials In_vitro_assays In vitro Assays (e.g., cytotoxicity, anti-inflammatory) Dose_response Dose-Response Studies In_vitro_assays->Dose_response High_throughput_screening High-Throughput Screening High_throughput_screening->Dose_response SAR Structure-Activity Relationship (SAR) Studies Dose_response->SAR In_vivo_models In vivo Animal Models SAR->In_vivo_models Toxicology Toxicology & Safety Pharmacology In_vivo_models->Toxicology Phase_I Phase I Toxicology->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Figure 1. A generalized workflow for the investigation of a novel compound's therapeutic potential.

References

Isomintlactone: A Technical Guide on its Role as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomintlactone is a naturally occurring p-menthane lactone found as a minor constituent in the essential oil of peppermint (Mentha × piperita). As a plant secondary metabolite, it is biosynthetically derived from menthofuran and contributes to the characteristic aroma of peppermint oil. While research specifically focused on this compound is limited, its chemical structure as a terpenoid lactone suggests potential roles in plant defense and various biological activities. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, putative ecological roles, and potential pharmacological properties, drawing on data from related compounds where specific information for this compound is not available. Detailed experimental protocols for its extraction, isolation, and analysis are also presented, alongside visualizations of its biosynthetic pathway and related signaling cascades.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but play a crucial role in the interaction of the plant with its environment.[1] These compounds often serve as defense mechanisms against herbivores, pathogens, and competing plants.[2][3] Terpenoids, a large and diverse class of secondary metabolites, are major components of the essential oils of many plants, including those of the Mentha genus.[4]

This compound (C₁₀H₁₄O₂) is a monoterpenoid lactone belonging to the benzofuran class of organic compounds.[5][6] It is recognized as a trace-level, odor-important aroma compound in peppermint oil, contributing to its sweet, coconut, and coumarin-like characteristics.[7] Its presence in Mentha × piperita suggests it plays a role in the plant's chemical profile, which is integral to its ecological interactions. This guide aims to consolidate the available information on this compound and provide a framework for future research into its biological significance and potential applications.

Chemical Structure and Properties

This compound is a bicyclic monoterpenoid lactone with the following key characteristics:

  • Molecular Formula: C₁₀H₁₄O₂[6]

  • Molecular Weight: 166.22 g/mol [6]

  • IUPAC Name: (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[7]

  • CAS Number: 13341-72-5[7]

  • Class: Benzofuran[5]

The structure consists of a partially saturated benzofuran ring system fused to a gamma-lactone moiety.[7] It possesses two stereocenters, leading to different stereoisomers.[7]

Biosynthesis of this compound

The biosynthesis of monoterpenes in Mentha species is a well-studied process that occurs in the peltate glandular trichomes.[8] The pathway to this compound is a branch of the general monoterpenoid pathway and is directly linked to the formation of menthofuran.

The proposed biosynthetic pathway for this compound is as follows:

  • Geranyl Diphosphate (GPP) Synthesis: The pathway begins with the universal precursor for monoterpenes, geranyl diphosphate, formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • Cyclization to Limonene: GPP is cyclized by limonene synthase to form (-)-limonene.[9]

  • Series of Conversions to Pulegone: A series of enzymatic reactions, including hydroxylation and dehydrogenation, convert (-)-limonene to (+)-pulegone.[9]

  • Formation of Menthofuran: Pulegone is then converted to menthofuran by menthofuran synthase.[9]

  • Oxidation of Menthofuran to this compound: this compound is formed through the oxidation of menthofuran. While the specific enzymes in Mentha have not been fully elucidated, studies on the metabolism of menthofuran by cytochrome P-450 enzymes have shown the formation of diastereomeric mintlactones, including this compound.[4][10] This suggests a similar enzymatic oxidation process occurs in the plant.

This compound Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Intermediates ...multiple steps... Limonene->Intermediates Pulegone (+)-Pulegone Intermediates->Pulegone Menthofuran Menthofuran Pulegone->Menthofuran Menthofuran Synthase This compound This compound Menthofuran->this compound Oxidation (putative) (e.g., Cytochrome P-450)

Caption: Proposed biosynthetic pathway of this compound.

Role as a Plant Secondary Metabolite

While direct studies on the ecological roles of this compound are scarce, its classification as a terpenoid lactone in Mentha provides a basis for inferring its functions in plant defense and allelopathy.

Plant Defense

Mentha species produce a rich array of volatile and non-volatile secondary metabolites that serve as a defense against herbivores and pathogens.[11][12] The strong aroma of mint plants, to which this compound contributes, can act as a repellent to certain insects.[11]

  • Herbivore Deterrence: Many terpenoids are known to be toxic or act as feeding deterrents to insects.[2][3] Lactones, particularly those with an α,β-unsaturated carbonyl group, can react with nucleophilic groups in biomolecules, contributing to their biological activity.[13] The stereochemistry of sesquiterpene lactones has been shown to influence herbivore resistance.[14] It is plausible that this compound contributes to the overall defensive chemical profile of peppermint, deterring herbivores.

  • Pathogen Inhibition: Essential oils from Mentha species exhibit broad-spectrum antimicrobial activity.[11] While the specific contribution of this compound is unknown, other monoterpenes and lactones have demonstrated antifungal and antibacterial properties.[5]

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals.[3] Secondary metabolites in leaf litter and root exudates of aromatic plants can inhibit the seed germination and growth of neighboring plants.[13][15] Given that this compound is a component of peppermint's volatile profile, it may be released into the surrounding environment and contribute to the allelopathic effects of the plant.

Biological Activities and Potential Applications

Antimicrobial Activity

Essential oils from Mentha species are known for their antimicrobial properties.[11] While the major components like menthol and menthone are often credited with this activity, minor components can also contribute synergistically. The tables below summarize the antimicrobial activity of related compounds, as specific data for this compound is lacking.

Table 1: Antibacterial Activity of Compounds Related to this compound

Compound/ExtractBacteriaMIC (μg/mL)Reference
IsoalantolactoneS. aureus (β-lactamase-positive)>512[16]
Mentha piperita extract (methanolic)S. aureus (MRSA)8000[17]
Mentha piperita extract (aqueous)S. aureus (MRSA)8000[17]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.[18]

Table 2: Antifungal Activity of Compounds Related to this compound

Compound/ExtractFungiMIC (μL/mL)Reference
Mentha piperita oilTrichophyton tonsurans4[11]
Mentha piperita oilCandida albicans8[11]
Anti-inflammatory Activity

Sesquiterpene lactones are a well-known class of compounds with potent anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory signaling pathways like NF-κB.[18][19][20] Although this compound is a monoterpenoid lactone, it shares structural motifs that suggest potential anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Related Lactones

CompoundAssayIC₅₀ (µM)Reference
Budlein A (sesquiterpene lactone)Carrageenan-induced paw edema~10 mg/kg (in vivo)[21]
Helenalin (sesquiterpene lactone)Carrageenan-induced paw edema-[13]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Insecticidal Activity

Terpenoids are widely investigated for their insecticidal properties.[22][23][24] They can act as neurotoxins, growth regulators, or feeding deterrents.

Table 4: Insecticidal Activity of Related Compounds

CompoundInsect SpeciesLC₅₀Reference
PogostoneSpodoptera litura986.88 mg/L (oral)[23]
PogostoneSpodoptera exigua545.61 mg/L (oral)[23]

Note: LC₅₀ (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.[9]

Signaling Pathways

The biosynthesis of secondary metabolites in plants is tightly regulated by complex signaling networks, often initiated by external stimuli such as herbivore attack or pathogen infection. The jasmonate signaling pathway is a key regulator of terpenoid biosynthesis in Mentha species.[16][25][26]

Upon herbivore attack, the following cascade is proposed to occur:

  • Signal Perception: Mechanical damage and elicitors in the herbivore's saliva are perceived by the plant.

  • Jasmonate Synthesis: This triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

  • Derepression of Transcription Factors: JA-Ile binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins.[15][26]

  • Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which then activate the expression of genes involved in terpenoid biosynthesis, including those in the pathway leading to this compound.[16][26]

Jasmonate Signaling Pathway Herbivory Herbivore Attack JA_Ile JA-Ile Synthesis Herbivory->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Terpenoid_Genes Terpenoid Biosynthesis Genes MYC2->Terpenoid_Genes activates Isomintlactone_Precursors This compound Precursors Terpenoid_Genes->Isomintlactone_Precursors

Caption: Jasmonate signaling leading to terpenoid biosynthesis.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction of essential oil from Mentha piperita and the subsequent isolation of this compound.

Workflow for this compound Analysis

Experimental Workflow Plant_Material Fresh Mentha piperita leaves Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Peppermint Essential Oil Hydrodistillation->Essential_Oil Fractionation Fractionation (e.g., HPLC) Essential_Oil->Fractionation Isomintlactone_Fraction This compound-rich Fraction Fractionation->Isomintlactone_Fraction Analysis Analysis (GC-MS, NMR) Isomintlactone_Fraction->Analysis

Caption: Workflow for extraction and analysis of this compound.

Protocol 1: Hydrodistillation of Peppermint Oil

  • Plant Material: Harvest fresh, healthy leaves of Mentha piperita.

  • Apparatus: Set up a Clevenger-type apparatus for hydrodistillation.

  • Extraction: Place a known weight of the leaves (e.g., 500 g) in the distillation flask with distilled water. Heat the flask to boiling and collect the essential oil for a period of 3-4 hours.

  • Separation: Separate the oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate.

  • Storage: Store the oil in a sealed, dark glass vial at 4°C.

Protocol 2: Isolation by High-Performance Liquid Chromatography (HPLC)

This is a hypothetical protocol as specific methods for this compound are not widely published.

  • System: A preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water.

  • Sample Preparation: Dissolve the peppermint essential oil in methanol.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the elution profile, monitoring at a suitable wavelength (e.g., 210 nm).

  • Analysis of Fractions: Analyze the collected fractions by GC-MS to identify those containing this compound.

  • Pooling and Evaporation: Pool the this compound-rich fractions and evaporate the solvent under reduced pressure to obtain the isolated compound.

Analytical Methods

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrument: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C).

  • Injection: Inject a diluted sample of the essential oil or isolated fraction in split or splitless mode.

  • MS Parameters: Set the mass spectrometer to scan a mass range of m/z 40-500.

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of a reference standard or library data.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the isolated this compound in a deuterated solvent (e.g., CDCl₃).

  • Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.

Conclusion

This compound is a minor but olfactorily significant secondary metabolite in peppermint. While its direct biological activities and ecological roles have not been extensively studied, its chemical nature as a p-menthane lactone suggests its involvement in plant defense and potential for various pharmacological applications, including antimicrobial and anti-inflammatory activities. The biosynthetic pathway from menthofuran provides a target for metabolic engineering to alter its concentration in peppermint oil. This guide highlights the current knowledge gaps and provides a foundation for future research to fully elucidate the significance of this compound as a plant secondary metabolite and to explore its potential for drug development and other applications. Further investigation is needed to isolate sufficient quantities of this compound for comprehensive biological activity screening and to characterize the specific enzymes involved in its biosynthesis.

References

The Olfactory Signature of Isomintlactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone, a naturally occurring p-menthane lactone, is a significant contributor to the characteristic aroma of peppermint (Mentha piperita L.) and other mint species.[1][2] Despite its presence in trace amounts, its potent olfactory properties make it a crucial component in the overall sensory perception of mint-derived products.[3] This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of this compound, detailing the experimental methodologies used for its characterization and presenting quantitative data in a structured format. This information is of particular relevance to researchers in flavor chemistry, sensory science, and drug development, where understanding the organoleptic properties of naturally occurring compounds is paramount.

Olfactory Properties and Aroma Profile of this compound

This compound is characterized by a complex and potent aroma profile. Its primary descriptors include sweet, mint-like, coconut, and coumarin-like notes .[1][3] The presence of these lactones, even at sub-threshold concentrations, can significantly influence the overall flavor profile, often enhancing the perception of freshness and minty notes in complex mixtures like red wine.[2]

Quantitative Olfactory Data

The following table summarizes the key olfactory data for this compound. It is important to note that obtaining a precise odor threshold value for this compound is challenging due to its trace-level occurrence and the inherent variability in sensory perception. However, it is consistently reported to have a very low odor threshold.

Olfactory ParameterDescription/ValueSource(s)
Aroma Profile Sweet, mint-like, coconut, coumarin-like[1][3]
Odor Threshold Reported to be in the pg to ng/L range (in air)[3]
Significance A potent, odor-active compound contributing significantly to the overall aroma of peppermint oil despite its trace concentration.[1][3]

Experimental Protocols for Olfactory Analysis

The characterization of this compound's olfactory properties relies on a combination of instrumental and sensory analysis techniques. Gas Chromatography-Olfactometry (GC-O) is the primary method for identifying odor-active compounds, while sensory panels provide qualitative and quantitative descriptions of the aroma.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the identification of specific compounds in a complex mixture that are responsible for its aroma.

Methodology:

  • Sample Preparation: Essential oils containing this compound, such as peppermint oil, are typically diluted in a suitable solvent (e.g., diethyl ether) to an appropriate concentration for GC analysis.[3] For trace-level compounds like lactones, a pre-concentration step using silica gel fractionation may be employed.[1]

  • Gas Chromatography: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or equivalent). The oven temperature is programmed to ensure optimal separation of the volatile compounds.

  • Effluent Splitting: The column effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to a heated sniffing port.

  • Olfactometry: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the perceived aroma, its intensity, and its duration at specific retention times.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the odor-active compounds. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.

Sensory Panel Evaluation

Sensory panels are crucial for describing the qualitative and quantitative aspects of a compound's aroma.

Methodology:

  • Panelist Selection and Training: Panelists are selected based on their sensory acuity and are trained to identify and quantify specific aroma attributes relevant to mint and related compounds. This includes familiarization with reference standards for different aroma notes.

  • Evaluation Environment: Sensory evaluations are conducted in a controlled environment, typically in sensory booths with controlled lighting, temperature, and air circulation to minimize distractions and biases.

  • Sample Presentation: Pure this compound (if available) or essential oils with known concentrations of this compound are presented to the panelists in a standardized manner (e.g., on smelling strips or in solution). Samples are coded to prevent bias.

  • Aroma Profiling: Panelists evaluate the samples and rate the intensity of various aroma descriptors (e.g., sweet, minty, coconut, herbaceous) on a defined scale (e.g., a 10-point scale).

  • Data Analysis: The data from the panelists are collected and statistically analyzed to generate an aroma profile of the compound.

Visualizing Key Processes

To better understand the experimental workflows and chemical relationships discussed, the following diagrams are provided.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection & Data Collection cluster_interpretation Data Interpretation start Peppermint Oil Sample dilution Dilution in Solvent start->dilution fractionation Optional: Silica Gel Fractionation dilution->fractionation injection GC Injection fractionation->injection gc_column Gas Chromatography (e.g., DB-WAX column) injection->gc_column effluent_split Effluent Split gc_column->effluent_split detector Detector (FID/MS) effluent_split->detector olfactometry Olfactometry Port effluent_split->olfactometry data_acq Data Acquisition detector->data_acq sensory_data Sensory Data (Aroma, Intensity) olfactometry->sensory_data correlation Correlation of Instrumental & Sensory Data data_acq->correlation sensory_data->correlation identification Identification of Odor-Active Compounds correlation->identification

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis of this compound.

Biosynthetic_Pathway Menthofuran Menthofuran Oxidation Oxidation Menthofuran->Oxidation Intermediate Reactive Intermediate (e.g., γ-keto-α,β-unsaturated aldehyde) Oxidation->Intermediate This compound This compound Intermediate->this compound Rearrangement Mintlactone Mintlactone Intermediate->Mintlactone Rearrangement

Caption: Biosynthetic pathway of this compound from Menthofuran.

Conclusion

This compound is a pivotal, albeit trace-level, component that shapes the characteristic and desirable aroma of peppermint oil. Its sweet, minty, coconut, and coumarin-like notes contribute significantly to the complexity and quality of mint flavors. The detailed experimental protocols involving Gas Chromatography-Olfactometry and trained sensory panels are essential for the accurate characterization of its olfactory properties. A thorough understanding of these properties and the methodologies used to define them is invaluable for quality control in the flavor and fragrance industry, as well as for researchers and professionals in drug development exploring the sensory attributes of natural products.

References

An In-depth Technical Guide to the p-Menthane Lactone Family for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The p-menthane lactone family, a class of naturally occurring and synthetic monoterpenoids, has garnered significant interest in the scientific community for its diverse biological activities and applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core aspects of p-menthane lactones, including their synthesis, biological activities with a focus on antifeedant and antifungal properties, and the current understanding of their mechanism of action.

Chemical Structure and Synthesis

p-Menthane lactones are characterized by a p-menthane skeleton, a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively, fused to a lactone ring. The lactone moiety can be a γ- or δ-lactone, and the overall structure can possess multiple chiral centers, leading to a variety of stereoisomers with distinct biological activities.

The synthesis of p-menthane lactones often starts from readily available monoterpenes such as piperitone, pulegone, or isopulegol.[1] A common synthetic strategy involves a multi-step sequence that can include reactions like the Johnson-Claisen rearrangement, epoxidation, and acidic lactonization.[2][3]

Experimental Protocol: Synthesis of δ-Hydroxy-γ-Lactones from Piperitols[2]

A representative synthetic pathway for producing δ-hydroxy-γ-lactones with a p-menthane system begins with cis- or trans-piperitols. The key steps are outlined below:

  • Johnson-Claisen Rearrangement: The starting piperitol is reacted with triethyl orthoacetate in the presence of a catalytic amount of propanoic acid at elevated temperatures. This rearrangement yields a γ,δ-unsaturated ester.

  • Epoxidation: The unsaturated ester is then treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane to form the corresponding epoxy ester.

  • Acidic Lactonization: The final step involves the acid-catalyzed intramolecular cyclization of the epoxy ester. Treatment with an acid, such as sulfuric acid, in a solvent mixture like acetone and water, leads to the formation of the desired δ-hydroxy-γ-lactone.

The structures of the resulting lactones are typically confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

Synthesis_Workflow General Synthesis Workflow for p-Menthane Lactones Start p-Menthane Precursor (e.g., Piperitone, Pulegone) Step1 Chemical Modification (e.g., Reduction, Rearrangement) Start->Step1 Intermediate Unsaturated Ester / Acid Step1->Intermediate Step2 Halolactonization / Epoxidation Intermediate->Step2 Lactone p-Menthane Lactone Step2->Lactone

Caption: General synthetic route to p-menthane lactones.

Biological Activities

p-Menthane lactones exhibit a range of biological activities, with their antifeedant and antifungal properties being the most extensively studied.

Antifeedant Activity

Numerous studies have demonstrated the potent antifeedant effects of p-menthane lactones against a variety of insect pests.[2][4] The introduction of a lactone functional group and a halogen atom to the piperitone molecule has been shown to significantly enhance its antifeedant properties against the lesser mealworm (Alphitobius diaperinus).[4] The activity of these compounds is often dependent on their stereochemistry and the specific insect species being targeted.

Table 1: Antifeedant Activity of Selected p-Menthane Lactones against the Lesser Mealworm (Alphitobius diaperinus) Adults (No-Choice Test) [2]

CompoundConcentration (%)Mean Food Consumed (mg)% of Control Consumption
Control-18.5 ± 1.2100
Piperitone0.512.3 ± 0.966.5
Hydroxy lactone 11a0.50.6 ± 0.13.2
Hydroxy lactone 11c0.50.5 ± 0.12.7

Data are presented as mean ± standard error.

The results indicate that while piperitone shows moderate antifeedant activity, the hydroxy lactones 11a and 11c are significantly more potent, reducing food consumption to less than 4% of the control.[2]

Antifungal Activity

While the antifungal properties of lactones, in general, are well-documented, specific quantitative data for p-menthane lactones against pathogenic fungi are less abundant in the literature. However, synthetic lactones with the p-menthane system are recognized for their antifungal properties.[2] The mechanism of action is thought to involve the disruption of the fungal cell wall and membrane. Further research is needed to establish a comprehensive profile of their antifungal efficacy, including the determination of Minimum Inhibitory Concentrations (MICs) against key fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Mechanism of Action: Antifeedant Effects

The precise molecular mechanisms underlying the antifeedant activity of p-menthane lactones are still under investigation. However, it is widely accepted that these compounds interact with the gustatory system of insects, leading to feeding deterrence.

The current hypothesis suggests a multi-step process:

  • Interaction with Gustatory Receptors: p-Menthane lactones are thought to bind to specific gustatory receptors (GRs) located on the dendrites of gustatory receptor neurons (GRNs) in the insect's taste sensilla. Terpenoids, in general, are known to interact with bitter taste receptors in insects.[1]

  • Signal Transduction: This binding event is proposed to trigger a signal transduction cascade within the GRN. While the exact pathway for p-menthane lactones is not yet elucidated, in general, insect GRs are ligand-gated ion channels. The binding of a ligand can lead to a change in the receptor's conformation, opening an ion channel and causing a depolarization of the neuron.

  • Neural Signaling to the Brain: The depolarization of the GRN generates an action potential that is transmitted to the insect's brain.

  • Behavioral Response: The brain integrates these signals, leading to the perception of the substance as unpalatable and resulting in the cessation of feeding.

Antifeedant_Mechanism Hypothesized Antifeedant Mechanism of p-Menthane Lactones cluster_0 Insect Gustatory Sensillum cluster_1 Central Nervous System PML p-Menthane Lactone GR Gustatory Receptor (GR) (Bitter Taste Receptor) PML->GR Binding GRN Gustatory Receptor Neuron (GRN) GR->GRN Activation Brain Insect Brain GRN->Brain Signal Transmission Behavior Feeding Deterrence Brain->Behavior Behavioral Response

Caption: Proposed signaling pathway for p-menthane lactone antifeedant activity.

Future Directions

The p-menthane lactone family presents a promising scaffold for the development of novel and effective pest control agents and potentially new antifungal drugs. Future research should focus on several key areas:

  • Quantitative Antifungal Studies: A systematic evaluation of the antifungal activity of a diverse library of p-menthane lactones against a broad panel of pathogenic fungi is crucial to identify lead compounds for drug development.

  • Elucidation of the Mechanism of Action: Advanced techniques such as molecular docking, electrophysiology, and genetic studies are needed to identify the specific gustatory receptors that interact with p-menthane lactones and to unravel the downstream signaling pathways.[5][6]

  • Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the relationship between the chemical structure of p-menthane lactones and their biological activity will enable the rational design of more potent and selective analogues.

  • Toxicological and Environmental Impact Assessment: Thorough evaluation of the safety profile of promising p-menthane lactone candidates is essential before they can be considered for practical applications.

References

Isomintlactone in Essential Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and potential biological significance of isomintlactone, a naturally occurring p-menthane lactone found in various essential oils. This document summarizes the current state of knowledge regarding its presence, quantitative analysis, and known biological activities of related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, chemically known as (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one, is a bicyclic monoterpenoid and a stereoisomer of mintlactone. It is recognized for its characteristic sweet, mint-like, and coumarin-like aroma, contributing to the complex sensory profile of certain essential oils despite its typically low concentrations.[1] this compound is a degradation product of menthofuran, a more abundant component in some Mentha species.[1] Its presence and concentration can be indicative of the essential oil's origin, age, and processing conditions.

Occurrence of this compound in Essential Oils

This compound is primarily reported as a minor or trace component in the essential oils of various Mentha species. While its presence is qualitatively acknowledged in several studies, comprehensive quantitative data across a wide range of essential oils remains limited in publicly accessible literature.

Table 1: Quantitative Data on this compound and Related Lactones in Mentha Essential Oils

Essential OilPlant SpeciesThis compound ConcentrationMintlactone Isomer(s) ReportedAnalytical MethodReference
Peppermint OilMentha x piperita L.Trace levels; specific quantification scarce in literature.(+)-Isomintlactone, (-)-MintlactoneGC-MS, Chiral GCMcKenna, 2016[1]
Peppermint Oil (Morocco)Mentha piperita L.Not specifiedMintlactone (10.62%)*GC-MSBelaqziz et al., 2023

Note: The high percentage of "mintlactone" reported by Belaqziz et al. (2023) is an outlier and may represent the total of all mint lactone isomers or a unique chemotype. Further verification is needed.

The general consensus in the literature is that this compound is a trace constituent, and its quantification requires sensitive analytical techniques and often a pre-concentration step.[1]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in the complex matrix of essential oils necessitates specialized analytical procedures. The following sections detail a robust methodology based on published research.[1]

Sample Preparation: Silica Gel Fractionation for Lactone Concentration

Due to the trace levels of this compound, a preliminary concentration step is crucial for accurate quantification.

  • Objective: To isolate and concentrate the lactone fraction from the bulk of the essential oil matrix.

  • Materials:

    • Essential oil sample

    • Silica gel (for column chromatography)

    • Hexane

    • Diethyl ether

    • Glass column

  • Procedure:

    • A glass column is packed with a slurry of silica gel in hexane.

    • The essential oil sample is loaded onto the top of the silica gel bed.

    • The column is eluted with a gradient of hexane and diethyl ether.

    • Fractions are collected and analyzed by a preliminary method (e.g., thin-layer chromatography or rapid GC-FID) to identify the lactone-containing fractions.

    • The fractions containing mint lactones are pooled and the solvent is carefully evaporated under a gentle stream of nitrogen.

experimental_workflow essential_oil Essential Oil Sample silica_gel_column Silica Gel Column Chromatography essential_oil->silica_gel_column elution Gradient Elution (Hexane/Diethyl Ether) silica_gel_column->elution fraction_collection Fraction Collection elution->fraction_collection lactone_fraction Pooled Lactone Fraction fraction_collection->lactone_fraction concentration Solvent Evaporation lactone_fraction->concentration quantification GC-MS/Chiral GC Quantification concentration->quantification

Figure 1: Experimental workflow for the concentration of this compound from essential oils.
Quantitative Analysis: Stable Isotope Dilution Analysis (SIDA) by GC-MS

Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of trace-level compounds in complex matrices.

  • Objective: To accurately quantify (+)-isomintlactone using a labeled internal standard.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A chiral column is recommended for the separation of mintlactone isomers.

  • Internal Standard: A deuterated (²H-labeled) saturated mint lactone is used as the internal standard.

  • Procedure:

    • A known amount of the deuterated internal standard is added to the concentrated lactone fraction.

    • The sample is injected into the GC-MS system.

    • The GC separates the components of the mixture, and the chiral column resolves the mintlactone stereoisomers.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both the native this compound and the deuterated internal standard.

    • The concentration of this compound is calculated based on the ratio of the peak areas of the native compound to the internal standard and the known concentration of the internal standard.

Biosynthesis of this compound

This compound is not directly synthesized by the plant's enzymatic machinery but is rather a secondary product formed from the degradation of menthofuran.

biosynthesis_pathway menthofuran Menthofuran oxidation Oxidation (e.g., photo-oxidation) menthofuran->oxidation mintlactone (-)-Mintlactone oxidation->mintlactone This compound (+)-Isomintlactone oxidation->this compound

Figure 2: Simplified pathway of this compound formation from menthofuran.

Biological Activity and Signaling Pathways

Direct research on the specific signaling pathways modulated by this compound is not currently available in the scientific literature. This is likely due to its status as a trace component in essential oils, with research historically focusing on the more abundant constituents like menthol and menthone.

However, the broader class of sesquiterpene lactones has been shown to exhibit a range of biological activities, with some studies indicating an interaction with key inflammatory signaling pathways. For instance, some sesquiterpene lactones are known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response, cell proliferation, and apoptosis.

Hypothetical Signaling Pathway Interaction

Based on the known activities of other lactones, a hypothetical mechanism of action for p-menthane lactones like this compound could involve the modulation of inflammatory pathways.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Activates This compound This compound This compound->IKK Inhibits (Hypothesized) NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB Active NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates and Binds cytokines Pro-inflammatory Cytokines DNA->cytokines Transcription

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

It is important to emphasize that this diagram represents a hypothesized mechanism based on the activities of other structurally related lactones. Further research is required to validate whether this compound directly interacts with the NF-κB pathway or any other signaling cascade. The known biological activities of Mentha essential oils, such as their antimicrobial and anti-inflammatory properties, are generally attributed to their major components.

Conclusion

This compound is an intriguing trace component of Mentha essential oils that contributes to their characteristic aroma. While its presence is well-established, there is a notable gap in the literature regarding its quantitative occurrence across a broad range of essential oils. The analytical methods for its quantification are sophisticated, requiring concentration steps and sensitive detection techniques like GC-MS with stable isotope dilution. The direct biological activity and interaction of this compound with cellular signaling pathways remain an unexplored area of research. Future studies focusing on the isolation and pharmacological evaluation of pure this compound are warranted to elucidate its potential bioactivities and contribute to a more comprehensive understanding of the therapeutic properties of mint essential oils.

References

Methodological & Application

Application Notes and Protocols: Ruthenium-Catalyzed Synthesis of Isomintlactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of lactones, five- or six-membered cyclic esters, is a significant endeavor in organic chemistry due to their prevalence in natural products and their utility as intermediates in the synthesis of complex molecules. Ruthenium-catalyzed reactions have emerged as a powerful tool for lactone formation, offering mild and efficient pathways. Various ruthenium-based catalytic systems have been developed for different lactonization strategies, including the dehydrogenative cyclization of diols, alkylative lactonization of unsaturated carboxylic acids, and oxidative lactonization.[1][2][3] A particularly elegant approach involves the cyclocarbonylation of allenyl alcohols, which allows for the direct construction of α,β-unsaturated lactones.[4][5][6] This methodology has been successfully applied to the stereoselective synthesis of (+)-Isomintlactone, a monoterpene natural product.[4][5]

Application: Stereoselective Synthesis of (+)-Isomintlactone

A practical and highly stereoselective synthesis of (+)-Isomintlactone has been achieved through a ruthenium-catalyzed cyclocarbonylation of a corresponding allenyl alcohol.[4][5] This method is notable for its use of atmospheric pressure of carbon monoxide and the beneficial effect of 2,4,6-collidine as an additive, which promotes the smooth conversion to the desired α,β-unsaturated lactone.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the ruthenium-catalyzed cyclocarbonylation step in the synthesis of (+)-Isomintlactone.

EntryReactant (Allenyl Alcohol)CatalystAdditiveCO PressureTemperature (°C)Time (h)ProductYield (%)
1Allenyl alcohol 9RuH₂(CO)(PPh₃)₃2,4,6-Collidine1 atm5019(+)-Isomintlactone (10)73

Experimental Protocols

Materials:

  • Allenyl alcohol precursor (9)

  • Dihydridocarbonyltris(triphenylphosphine)ruthenium(II) [RuH₂(CO)(PPh₃)₃]

  • 2,4,6-Collidine

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Ethyl acetate (AcOEt)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure for the Ruthenium-Catalyzed Cyclocarbonylation of Allenyl Alcohol 9:

  • To a solution of the allenyl alcohol 9 in anhydrous toluene, add RuH₂(CO)(PPh₃)₃ (catalytic amount) and 2,4,6-collidine.

  • Bubble carbon monoxide gas through the reaction mixture.

  • Stir the reaction mixture at 50 °C for 19 hours under a carbon monoxide atmosphere (balloon).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture.

  • Remove the solvent in vacuo.

  • Extract the residue with ethyl acetate (AcOEt).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford (+)-Isomintlactone (10 ).[4]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant Allenyl Alcohol (9) Mix Combine Reactants, Catalyst, Additive, and Solvent Reactant->Mix Catalyst RuH₂(CO)(PPh₃)₃ Catalyst->Mix Additive 2,4,6-Collidine Additive->Mix Solvent Anhydrous Toluene Solvent->Mix CO Introduce CO (1 atm) Mix->CO Heat Stir at 50 °C for 19h CO->Heat Neutralize Neutralize Heat->Neutralize Evaporate Evaporate Solvent Neutralize->Evaporate Extract Extract with AcOEt Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product (+)-Isomintlactone (10) Purify->Product

Caption: Experimental workflow for the synthesis of (+)-Isomintlactone.

Proposed Catalytic Cycle

G Ru_CO Ru(0)L_n(CO) Intermediate_A Oxidative Addition (π-allyl Ru complex) Ru_CO->Intermediate_A + Allenyl Alcohol Allenyl_Alcohol Allenyl Alcohol Intermediate_B CO Insertion Intermediate_A->Intermediate_B + CO Intermediate_C Reductive Elimination Intermediate_B->Intermediate_C Intermediate_C->Ru_CO - Product This compound This compound Intermediate_C->this compound

Caption: Proposed catalytic cycle for ruthenium-catalyzed cyclocarbonylation.

References

Application Notes and Protocols for the Extraction of Isomintlactone from Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone, a monoterpenoid lactone, is a minor but olfactively significant constituent of peppermint (Mentha × piperita) essential oil.[1] Its presence contributes to the sweet, coumarin-like notes of the oil. As a valuable natural compound, efficient methods for its extraction and purification are of interest for various applications in the flavor, fragrance, and pharmaceutical industries. This document provides detailed application notes and protocols for the extraction of this compound from peppermint essential oil, covering primary extraction methods and subsequent purification techniques.

Primary Extraction of Peppermint Essential Oil

The initial step in obtaining this compound is the extraction of the essential oil from the plant material, primarily dried leaves of Mentha × piperita. The choice of extraction method can influence the overall yield and chemical profile of the essential oil, which in turn affects the final yield of this compound. The most common industrial methods are steam distillation, solvent extraction, and supercritical CO2 extraction.

Data Presentation: Comparison of Primary Extraction Methods for Peppermint Essential Oil
Extraction MethodPlant MaterialTypical Essential Oil Yield (% w/w)Key ParametersAdvantagesDisadvantages
Steam Distillation Dried Peppermint Leaves0.7 - 1.0%Distillation time: ~1 hour; Steam flow rate: variableCost-effective, widely used, yields a pure essential oil.Thermal degradation of some compounds is possible.
Solvent Extraction (Soxhlet) Dried Peppermint Leaves~4.0%Solvent: Hexane or Ethanol; Continuous extractionHigh yield of total extractables.Potential for solvent residue in the final product, thermal stress.[2]
Supercritical CO2 Extraction Dried Peppermint Leaves1.87 - 2.28%Pressure: >74 bar; Temperature: >31°CHigh selectivity, no solvent residue, low-temperature extraction preserves thermolabile compounds.[3]High initial investment cost.

Note: The yields presented are for the total essential oil and not specifically for this compound. The concentration of this compound within the essential oil is relatively low.

Purification of this compound from Peppermint Essential Oil

Once the peppermint essential oil is obtained, this compound can be isolated and purified through a series of chromatographic techniques. This compound is often found in combination with its isomer, mintlactone, with a reported ratio of approximately 10:1 (mintlactone:this compound).

Experimental Protocol: Purification of this compound

This protocol describes a multi-step process involving fractional distillation followed by column chromatography and preparative gas chromatography.

1. Fractional Distillation:

  • Objective: To enrich the fraction containing mintlactone and this compound.

  • Apparatus: Fractional distillation unit with a vacuum pump.

  • Procedure:

    • The crude peppermint essential oil is subjected to fractional distillation under reduced pressure.

    • Collect fractions based on boiling point ranges. Mintlactone and this compound are expected to distill at higher temperatures compared to more volatile monoterpenes.

2. Silica Gel Column Chromatography:

  • Objective: To separate the enriched lactone fraction from other components.

  • Apparatus: Glass chromatography column, silica gel (60-120 mesh), solvent reservoir, fraction collector.

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.

    • Dissolve the lactone-enriched fraction from the fractional distillation in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.

3. Preparative Gas Chromatography (Prep-GC):

  • Objective: To isolate pure this compound.

  • Apparatus: Preparative Gas Chromatograph with a suitable column (e.g., FFAP).

  • Procedure:

    • Inject the this compound-containing fractions from the column chromatography into the Prep-GC system.

    • Set the temperature program to achieve separation of this compound from mintlactone and other remaining impurities.

    • Collect the eluting peak corresponding to this compound.

Experimental Protocols: Primary Extraction Methods

Protocol 1: Steam Distillation of Peppermint Leaves
  • Apparatus: Clevenger-type apparatus or a laboratory-scale steam distillation unit, heating mantle, condenser, receiving flask.

  • Procedure:

    • Place a known quantity of dried and crushed peppermint leaves into the distillation flask.

    • Add water to the flask, ensuring the plant material is fully submerged.

    • Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.

    • The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

    • Collect the distillate, which will consist of a layer of essential oil on top of the hydrosol (aqueous layer).

    • Separate the essential oil from the hydrosol using a separatory funnel.

    • Dry the essential oil over anhydrous sodium sulfate and store it in a sealed, dark glass vial at 4°C.

Protocol 2: Solvent Extraction of Peppermint Leaves
  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, rotary evaporator.

  • Solvent: n-Hexane or Ethanol.

  • Procedure:

    • Place a known quantity of dried and powdered peppermint leaves in a thimble and place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with the chosen solvent.

    • Heat the flask. The solvent will vaporize, condense in the condenser, and drip onto the plant material in the thimble, extracting the essential oil.

    • The solvent containing the extracted oil will siphon back into the round-bottom flask. This process is repeated for several hours.

    • After extraction, remove the solvent using a rotary evaporator to obtain the crude peppermint extract.

Protocol 3: Supercritical CO2 Extraction of Peppermint Leaves
  • Apparatus: Supercritical Fluid Extraction (SFE) system.

  • Procedure:

    • Grind the dried peppermint leaves to a uniform particle size and pack them into the extraction vessel.

    • Pressurize and heat the CO2 to bring it to its supercritical state (e.g., >74 bar and >31°C).

    • Pass the supercritical CO2 through the extraction vessel. The supercritical fluid will dissolve the essential oils from the plant material.

    • The CO2-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted oil.

    • Collect the essential oil from the separator.

Mandatory Visualizations

Extraction_Workflow cluster_primary_extraction Primary Extraction of Peppermint Oil cluster_purification Purification of this compound Steam_Distillation Steam Distillation Crude_Oil Crude Peppermint Essential Oil Steam_Distillation->Crude_Oil Solvent_Extraction Solvent Extraction Solvent_Extraction->Crude_Oil SFE Supercritical Fluid Extraction SFE->Crude_Oil Fractional_Distillation Fractional Distillation Crude_Oil->Fractional_Distillation Column_Chromatography Column Chromatography Fractional_Distillation->Column_Chromatography Prep_GC Preparative Gas Chromatography Column_Chromatography->Prep_GC This compound Pure this compound Prep_GC->this compound

Caption: Workflow for the extraction and purification of this compound from peppermint.

Signaling_Pathway Plant_Material Dried Peppermint Leaves (Mentha × piperita) Extraction_Method Primary Extraction (e.g., Steam Distillation) Plant_Material->Extraction_Method Process Essential_Oil Peppermint Essential Oil (Contains this compound) Extraction_Method->Essential_Oil Yields Purification Chromatographic Purification (Fractional Distillation, CC, Prep-GC) Essential_Oil->Purification Isolate Final_Product This compound Purification->Final_Product Purified

Caption: Logical relationship of this compound extraction from plant source to final product.

References

Application Note: GC-MS Method for the Quantification of Isomintlactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomintlactone is a naturally occurring monoterpene lactone and a significant flavor compound found in various essential oils, particularly from plants of the Mentha genus (mint). Its characteristic aroma contributes to the overall sensory profile of these oils and derived products. Accurate quantification of this compound is crucial for quality control in the food and fragrance industries, for studying biosynthetic pathways in plants, and for potential applications in pharmaceutical and nutraceutical product development. This application note provides a detailed protocol for the robust and sensitive quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection capabilities of mass spectrometry (MS). Samples containing this compound are first prepared to isolate and concentrate the analyte. The prepared sample is then injected into the GC system, where this compound is separated from other matrix components based on its volatility and interaction with a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. For quantification, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific, characteristic ions of this compound and an internal standard. Quantification is achieved by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and instrument response.[1][2][3][4]

Experimental Protocol

Materials and Reagents
  • Standards:

    • (+)-Isomintlactone (analytical standard, >98% purity)

    • Internal Standard (IS): A stable isotope-labeled analogue (e.g., d3-Isomintlactone) is highly recommended for best accuracy.[1][3] If unavailable, a structurally similar compound with a different retention time and mass spectrum (e.g., Camphor or Menthone) can be used after thorough validation.

  • Solvents (HPLC or GC grade):

    • Hexane

    • Dichloromethane

    • Methanol

    • Acetonitrile

    • Ethyl Acetate

  • Reagents for Sample Preparation:

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography, 60-120 mesh)

  • Derivatization Reagent (Optional):

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, if required to improve peak shape.[5]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with a suitable solvent like hexane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the this compound primary stock solution. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Internal Standard Spiking: Spike each calibration standard and all samples with the internal standard to a fixed final concentration (e.g., 5 µg/mL).

Sample Preparation

The choice of sample preparation depends on the matrix.[6][7][8]

Method A: Liquid-Liquid Extraction (for liquid samples)

  • To 1 mL of the liquid sample (e.g., essential oil diluted in a solvent), add the internal standard.

  • Add 2 mL of hexane and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean vial.

  • Dry the extract by passing it through a small column containing anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.[6]

Method B: Solid Phase Extraction (for complex matrices like plant tissue)

  • Homogenize 1 g of the sample material in 5 mL of methanol.

  • Centrifuge the homogenate and collect the supernatant.

  • Add the internal standard to the supernatant.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.

  • Elute this compound with a non-polar solvent like hexane or ethyl acetate.

  • Dry the eluate over anhydrous sodium sulfate and concentrate if needed before analysis.

GC-MS Instrumentation and Conditions

A validated GC-MS method is crucial for reliable quantification.[9][10] The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Recommended Condition
Gas Chromatograph Agilent, Shimadzu, Thermo Fisher, or equivalent
Column HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1 ratio, depending on concentration)
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Quadrupole, Ion Trap, or TOF
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Scan Mode (for identification): m/z 40-300Selected Ion Monitoring (SIM) Mode (for quantification)
Mass Spectral Data and Ion Selection

The mass spectrum of this compound (Molecular Weight: ~168.23 g/mol ) under EI conditions will show a characteristic fragmentation pattern. The molecular ion (M+) at m/z 168 may be observed. Common fragments for lactones involve losses of alkyl chains or functional groups.[11][12][13] Based on predicted spectra for similar lactones, the following ions are suggested for SIM mode.[14]

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound11181, 95, 168
Internal StandardTo be determinedTo be determined

Note: These ions must be confirmed by injecting a pure standard and analyzing its mass spectrum. The most abundant and unique fragment is typically chosen as the quantifier ion.

Data Analysis and Method Validation

Quantification
  • Calibration Curve: Plot the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards.

  • Linearity: Perform a linear regression on the calibration curve. A correlation coefficient (R²) of >0.995 is typically required.

  • Calculation: Determine the concentration of this compound in unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Method Validation Summary

A full method validation should be performed to ensure accuracy and reliability.[9][15]

Validation Parameter Typical Acceptance Criteria
Specificity/Selectivity No interfering peaks at the retention time of the analyte and IS.
Linearity (R²) ≥ 0.995 over the desired concentration range.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10 with acceptable precision and accuracy.
Precision (RSD%) Intra-day and Inter-day Relative Standard Deviation (RSD) should be < 15%.
Accuracy (Recovery %) Within 85-115% of the true value. Determined by spiking a blank matrix with known concentrations of the analyte.[16]
Stability Analyte should be stable in the matrix under storage conditions and during the analytical process.

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample 1. Weigh/Measure Sample add_is 2. Spike with Internal Standard sample->add_is extract 3. Extraction (LLE or SPE) add_is->extract dry 4. Dry & Concentrate Extract extract->dry gcms 5. Inject into GC-MS System dry->gcms std_prep Prepare Calibration Standards (0.1 - 25 µg/mL) std_is Spike Standards with IS std_prep->std_is std_is->gcms separation GC Separation (HP-5MS Column) gcms->separation detection MS Detection (EI, SIM Mode) separation->detection integrate 6. Integrate Peak Areas detection->integrate curve 7. Generate Calibration Curve (Area Ratio vs. Conc.) integrate->curve calculate 8. Calculate Sample Concentration curve->calculate report 9. Report Results calculate->report

Caption: Workflow for this compound quantification by GC-MS.

Logic of Internal Standard Quantification

Internal_Standard_Logic cluster_variation sample Sample Matrix + this compound (Analyte) + Known amount of Internal Standard (IS) prep_step Sample Preparation (Extraction, Cleanup) sample->prep_step gcms GC-MS System GC Separation (Time) MS Detection (Area Counts) prep_step->gcms data Data Analysis Peak Area Ratio (Analyte/IS) Calibration Curve Final Concentration gcms:ms->data:ratio var1 Injection Volume var1->prep_step var1->gcms var2 Extraction Loss var2->prep_step var2->gcms var3 Instrument Drift var3->prep_step var3->gcms

Caption: Principle of internal standard method in GC-MS analysis.

References

Application Notes and Protocols for HPLC Analysis of Isomintlactone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone, a naturally occurring p-menthane lactone found in various plant species, particularly within the Mentha genus, has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further investigation into its therapeutic properties. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides detailed application notes and protocols for the extraction and subsequent HPLC analysis of this compound from plant materials.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from dried plant tissue while minimizing the co-extraction of interfering compounds.

Materials:

  • Dried and powdered plant material (e.g., Mentha species)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ultrasound bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Add 20 mL of a 1:1 (v/v) mixture of methanol and dichloromethane to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasound bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh solvent to ensure complete extraction.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a semi-solid extract is obtained.

  • Re-dissolve the extract in 5 mL of methanol (HPLC grade).

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

HPLC Analysis Protocol

Objective: To separate and quantify this compound in the prepared plant extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-100% B30-35 min: 100% B35-40 min: 100-30% B40-45 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 45 minutes

Calibration: A standard stock solution of this compound should be prepared in methanol. A series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) should be prepared by diluting the stock solution. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the plant extract can then be determined from this curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be obtained using the described HPLC method. These values may vary slightly depending on the specific instrumentation and column used.

ParameterTypical Value
Retention Time (RT) Approximately 15-20 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (Methanol:Dichloromethane) plant_material->extraction filtration Filtration extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Workflow for this compound analysis.

Putative Signaling Pathway Modulation by this compound

Based on studies of structurally similar sesquiterpene lactones, this compound is hypothesized to exert its biological effects, such as anti-inflammatory and anti-cancer activities, through the modulation of key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 subfamilies, is a likely target.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MAPKKK MAPKKK (e.g., Raf) This compound->MAPKKK Inhibition MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) Transcription_Factors->Cellular_Response

Caption: Putative inhibition of the MAPK pathway.

Application Notes and Protocols for the Purification of Isomintlactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Isomintlactone, a naturally occurring p-menthane lactone found in peppermint oil. The procedure is based on a silica gel fractionation method developed for the isolation and concentration of trace-level lactones from essential oils.

Introduction

This compound, along with its stereoisomer mintlactone, is a significant contributor to the characteristic sweet, coconut, and coumarin-like aroma of peppermint oil (Mentha piperita L.).[1] Although present in trace amounts, these lactones are crucial to the overall flavor profile of high-quality peppermint oil.[1] Their purification is essential for detailed characterization, bioactivity screening, and use as analytical standards. This protocol outlines a robust method for the isolation of this compound from peppermint essential oil using silica gel column chromatography.

Data Presentation

Due to the trace-level presence of this compound in peppermint oil, obtaining precise yield and purity data at each step of a typical purification process is challenging without specialized analytical techniques like Stable Isotope Dilution Analysis (SIDA). The following table provides an illustrative example of the expected outcomes based on the principles of the described purification method. Actual results may vary depending on the starting material and experimental conditions.

Purification StepStarting MaterialFraction DescriptionExpected Purity of this compoundExpected Recovery of this compound
Extraction Peppermint LeavesCrude Peppermint Essential Oil< 0.1%High
Silica Gel Chromatography Crude Peppermint Essential OilLactone-Enriched Fraction1-5%Moderate to High
Preparative HPLC (Optional) Lactone-Enriched FractionIsolated this compound> 95%Low to Moderate

Experimental Protocols

Extraction of Essential Oil from Mentha piperita

This initial step involves the extraction of the crude essential oil from the plant material. Steam distillation is a common and effective method.

Materials:

  • Fresh or dried leaves of Mentha piperita

  • Distillation apparatus (e.g., Clevenger-type)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Place the Mentha piperita leaves into the distillation flask.

  • Add a sufficient volume of deionized water to the flask.

  • Assemble the distillation apparatus and heat the flask to boiling.

  • Continue the distillation process until no more oil is collected in the separator.

  • Carefully collect the separated essential oil.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the crude essential oil in a sealed, dark glass vial at 4°C until further processing.

Purification of this compound using Silica Gel Column Chromatography

This is the core step for isolating and concentrating this compound from the complex mixture of compounds in the crude essential oil.

Materials:

  • Crude peppermint essential oil

  • Silica gel (for column chromatography, 70-230 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring even packing and avoiding air bubbles.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a known amount of the crude peppermint essential oil in a minimal volume of hexane.

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane, collecting fractions. This will elute the non-polar hydrocarbons.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient would be to increase the ethyl acetate concentration in hexane (e.g., 2%, 5%, 10%, 20%, 50%).

    • This compound, being a moderately polar compound, is expected to elute in the fractions with a higher concentration of ethyl acetate.

  • Fraction Analysis:

    • Analyze the collected fractions using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of this compound.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the lactone-enriched fraction.

Mandatory Visualization

Isomintlactone_Purification_Workflow start Start: Peppermint Leaves extraction Steam Distillation start->extraction crude_oil Crude Peppermint Essential Oil extraction->crude_oil column_chromatography Silica Gel Column Chromatography crude_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection analysis GC-MS Analysis fraction_collection->analysis enriched_fraction Lactone-Enriched Fraction analysis->enriched_fraction Combine this compound Fractions solvent_removal Solvent Removal enriched_fraction->solvent_removal final_product Purified this compound solvent_removal->final_product

Caption: Workflow for the purification of this compound.

References

Application of Isomintlactone in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone is a naturally occurring monoterpenic lactone found as a minor component in essential oils of the Mentha species, such as peppermint (Mentha piperita) and cornmint (Mentha arvensis)[1]. It is recognized for its characteristic sweet, coumarin-like, and mint-like olfactory properties, which make it a valuable ingredient in the flavor and fragrance industry[1]. Despite being present in trace amounts, this compound possesses low odor thresholds, allowing it to significantly contribute to the overall sensory profile of products in which it is used[2]. This document provides detailed application notes and protocols for the utilization of this compound, targeting researchers, scientists, and professionals involved in flavor, fragrance, and drug development.

Organoleptic Properties and Sensory Profile

This compound is characterized by a complex and desirable aroma profile. Its sensory attributes are multifaceted, contributing creamy, sweet, and herbaceous notes to formulations.

Table 1: Organoleptic Profile of this compound

AttributeDescriptionReferences
Odor Sweet, coumarin-like, minty, coconut, herbaceous[1]
Flavor Sweet, creamy, minty, with coconut and coumarin undertones[1]
Appearance Crystalline solid at room temperature[2]

While this compound is valued for these properties, it is worth noting that some suppliers, such as "The Good Scents Company," have indicated that it is "not for fragrance use" and "not for flavor use"[1]. The reasons for this discrepancy are not explicitly stated in the available information and may be related to specific regulatory, purity, or safety considerations of the particular products they offer. However, numerous other sources confirm its application in both flavor and fragrance formulations.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for reference in formulation and experimental design.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Chemical Name (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[1]
CAS Number 75684-66-1[1]
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Melting Point 81-82°C ((6R,7aS)-enantiomer)[2]
Boiling Point 303.73 °C (estimated)[1]
Solubility Soluble in water (1421 mg/L @ 25 °C, estimated)[1]
logP (o/w) 1.811 (estimated)[1]

Applications in the Flavor Industry

This compound's unique flavor profile makes it a versatile ingredient in a variety of food and beverage products. Its ability to impart creamy and sweet notes allows for the creation of complex and appealing flavor experiences.

Application Notes:
  • Confectionery: this compound can be used to enhance the flavor of mint-based candies, chewing gum, and chocolates. Its creamy and sweet undertones can round out the harshness of some mint profiles and provide a more lingering and pleasant aftertaste. It can also be used to create novel fruit-mint combinations, where its coconut-like notes can complement tropical fruit flavors.

  • Beverages: In beverages, this compound can be used in flavored waters, teas, and dairy-based drinks. Its minty character provides a refreshing sensation, while its creamy notes can add body and a smoother mouthfeel, particularly in low-fat beverage formulations.

  • Oral Care Products: The pleasant minty and sweet flavor of this compound makes it suitable for use in toothpastes, mouthwashes, and other oral hygiene products to improve their palatability and consumer acceptance[2][3][4][5][6][7].

  • Pharmaceuticals: In the pharmaceutical industry, this compound can be employed as a flavoring agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs) in oral dosage forms, thereby improving patient compliance[2].

Table 3: Recommended Usage Levels of this compound in Flavor Applications

ApplicationRecommended Level (ppm)
Chewing Gum5 - 50
Hard Candy10 - 70
Beverages2 - 15
Oral Care Products20 - 100

Note: These are starting recommendations and should be optimized based on the specific product matrix and desired flavor profile.

Applications in the Fragrance Industry

In perfumery, lactones are prized for their ability to add creaminess, fruitiness, and warmth to a fragrance composition[8][9][10][11]. This compound, with its minty and coumarin-like facets, offers a unique addition to the perfumer's palette.

Application Notes:
  • Fine Fragrance: this compound can be used to create fresh, green, and gourmand fragrances. Its minty top note provides an initial burst of freshness, while its creamy and sweet heart and base notes contribute to a long-lasting and sophisticated scent profile. It can be blended with floral, fruity, and woody notes to create complex and innovative fragrances.

  • Personal Care Products: In products such as lotions, soaps, and shampoos, this compound can impart a clean and refreshing scent. Its creamy character can also enhance the perception of moisturizing and conditioning properties.

  • Household Products: The fresh and clean aroma of this compound makes it suitable for use in air fresheners, detergents, and other household cleaning products.

Table 4: Recommended Usage Levels of this compound in Fragrance Concentrates

ApplicationRecommended Level (%)
Eau de Parfum0.1 - 1.0
Eau de Toilette0.2 - 2.0
Soaps and Shampoos0.5 - 3.0
Air Fresheners1.0 - 5.0

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed protocol for the synthesis of mintlactone, from which this compound can be derived, is described in US Patent 10,399,954 B2. The following is a summarized experimental procedure based on the patent description for the oxidation of isopulegol.

Objective: To synthesize a precursor to mintlactone and this compound via the ozonolysis of isopulegol.

Materials:

  • Isopulegol

  • Deionized Water

  • Ozone (O3)

  • Sodium bisulfite (NaHSO3)

  • Methyl tert-butyl ether (MTBE)

  • Sodium carbonate (Na2CO3)

  • Sodium sulfate (Na2SO4)

  • Jacketed glass reactor with overhead stirrer and gas diffuser

Procedure:

  • Combine 150 g of Isopulegol with 300 mL of deionized water in the jacketed glass reactor.

  • Cool the mixture to 10°C.

  • Bubble an O3/O2 mixture through the reaction for 5 hours, ensuring the reaction temperature does not exceed 15°C.

  • Monitor the reaction for the complete consumption of the starting material.

  • Once the reaction is complete, add 121 g of NaHSO3 at 0°C and allow the mixture to warm to room temperature overnight.

  • Extract the aqueous phase with MTBE (2 x 350 mL).

  • Wash the combined organic phases with a 10% aqueous solution of Na2CO3.

  • Dry the organic phase with Na2SO4, filter, and concentrate to yield the crude product, which can be further purified and cyclized to obtain mintlactone and this compound.

Protocol 2: Sensory Evaluation of this compound

This protocol outlines a general procedure for the sensory evaluation of this compound. It is recommended to use a trained sensory panel for accurate and reproducible results.

Objective: To characterize the odor and flavor profile of this compound.

Materials:

  • This compound sample

  • Odorless and tasteless solvent (e.g., propylene glycol for flavor, ethanol for fragrance)

  • Odor-free glass vials with caps

  • Odor-free tasting spoons or cups

  • Unsalted crackers and water for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Sample Preparation:

    • For odor evaluation, prepare a series of dilutions of this compound in ethanol (e.g., 1%, 0.1%, 0.01%).

    • For flavor evaluation, prepare a series of dilutions of this compound in propylene glycol and then in a neutral food base (e.g., sugar water, unflavored yogurt) at concentrations relevant to the intended application (e.g., 5, 10, 20 ppm).

  • Panelist Training:

    • Familiarize the panelists with the sensory attributes to be evaluated (e.g., sweet, minty, creamy, coumarin-like).

    • Provide reference standards for each attribute.

  • Evaluation:

    • Odor: Present the diluted samples in coded, capped vials. Panelists should remove the cap, sniff the sample, and record their perception of the odor intensity and character on a standardized scoresheet.

    • Flavor: Present the prepared food samples in coded containers. Panelists should taste each sample, cleanse their palate with water and crackers between samples, and record their perception of the flavor intensity and character.

  • Data Analysis:

    • Analyze the collected data to determine the mean intensity ratings for each attribute and to generate a sensory profile of this compound.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify odor-active compounds in a mixture. This protocol provides a general guideline for the GC-O analysis of a sample containing this compound.

Objective: To identify and characterize the odor of this compound in a complex mixture, such as an essential oil.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (GC-O)

  • Appropriate GC column (e.g., polar or non-polar capillary column)

  • Helium carrier gas

  • Sample containing this compound (e.g., peppermint oil)

  • Trained human assessor (sniffer)

Procedure:

  • Instrument Setup:

    • Optimize the GC-MS conditions (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation of the volatile compounds in the sample.

    • Connect the GC column effluent to a splitter that directs a portion of the flow to the MS detector and the other portion to the olfactometry port.

  • Analysis:

    • Inject the sample into the GC.

    • As the compounds elute from the column, the assessor sniffs the effluent at the olfactometry port and records the retention time, odor description, and odor intensity of each detected odor event.

    • Simultaneously, the MS detector records the mass spectrum of each eluting compound.

  • Data Interpretation:

    • Correlate the retention times of the odor events with the retention times of the peaks in the chromatogram.

    • Identify the compounds responsible for the odors by comparing their mass spectra with a library database and by matching their retention indices.

    • Confirm the identity of this compound by comparing its retention time, mass spectrum, and odor description with those of an authentic standard.

Mandatory Visualization

Experimental_Workflow_Sensory_Evaluation cluster_prep Sample Preparation cluster_panel Panelist Training cluster_eval Sensory Evaluation cluster_analysis Data Analysis odor_prep Prepare Odor Dilutions (in Ethanol) odor_eval Odor Assessment (Sniffing from Vials) odor_prep->odor_eval flavor_prep Prepare Flavor Dilutions (in Propylene Glycol & Food Base) flavor_eval Flavor Assessment (Tasting from Samples) flavor_prep->flavor_eval familiarization Familiarize with Attributes references Provide Reference Standards familiarization->references references->odor_eval references->flavor_eval data_collection Record Perceptions (Intensity & Character) odor_eval->data_collection palate_cleanse Palate Cleansing flavor_eval->palate_cleanse flavor_eval->data_collection palate_cleanse->flavor_eval data_analysis Analyze Data & Generate Sensory Profile data_collection->data_analysis

Caption: Workflow for the sensory evaluation of this compound.

Synthesis_Pathway cluster_reactants Starting Material cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_product Final Product isopulegol Isopulegol ozonolysis Ozonolysis (O3/O2) isopulegol->ozonolysis workup Reductive Workup (NaHSO3) ozonolysis->workup intermediate Hydroxy-aldehyde/ketone (Precursor) workup->intermediate This compound This compound intermediate->this compound Cyclization (Further processing)

Caption: Simplified synthesis pathway of this compound from Isopulegol.

Conclusion

This compound is a valuable aroma chemical with a unique and desirable sensory profile that finds application in both the flavor and fragrance industries. Its sweet, creamy, minty, and coumarin-like characteristics can be leveraged to create innovative and appealing products. The provided application notes and experimental protocols offer a foundation for researchers and product developers to explore the full potential of this compound in their formulations. Further research to determine precise sensory thresholds and to explore synergistic effects with other flavor and fragrance materials will undoubtedly expand its application in the future.

References

The Strategic Application of Isomintlactone as a Chiral Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isomintlactone, a naturally occurring monoterpenoid lactone, has emerged as a valuable and versatile chiral synthon in asymmetric synthesis. Its rigid bicyclic structure, endowed with multiple stereocenters, provides an excellent scaffold for the stereocontrolled introduction of new functionalities. This inherent chirality makes this compound an attractive starting material for the total synthesis of complex natural products and the development of novel pharmaceutical agents. These application notes provide a comprehensive overview of the synthesis of this compound from readily available precursors and highlight its utility as a chiral building block, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound: A Chiral Pool Approach

The enantioselective synthesis of this compound can be efficiently achieved from common chiral pool starting materials such as (-)-isopulegol and (R)-pulegone. These approaches leverage the existing stereochemistry of the starting material to control the formation of new stereocenters, leading to the desired this compound isomer with high stereoselectivity.

Synthesis from (-)-Isopulegol

A common strategy for the synthesis of (-)-isomintlactone from (-)-isopulegol involves a sequence of oxidation, cyclization, and lactonization steps. A key intermediate in this pathway is an α-methylene-γ-butyrolactone.

Experimental Workflow for the Synthesis of (-)-Isomintlactone from (-)-Isopulegol:

G cluster_0 Synthesis of (-)-Isomintlactone Isopulegol (-)-Isopulegol Protection Protection of Hydroxyl Group Isopulegol->Protection e.g., Ac2O, Pyridine Oxidation1 Allylic Oxidation Protection->Oxidation1 SeO2 Intermediate1 Allylic Alcohol Intermediate Oxidation1->Intermediate1 Oxidation2 Oxidation to Carboxylic Acid Intermediate1->Oxidation2 e.g., Jones Reagent Deprotection Deprotection Oxidation2->Deprotection e.g., K2CO3, MeOH Lactonization Intramolecular Lactonization Deprotection->Lactonization Acid or Base Catalysis This compound (-)-Isomintlactone Lactonization->this compound

Caption: Synthetic pathway from (-)-isopulegol to (-)-isomintlactone.

Table 1: Key Transformations in the Synthesis of (-)-Isomintlactone from (-)-Isopulegol

StepTransformationReagents and ConditionsTypical Yield (%)Diastereomeric Ratio
1ProtectionAcetic anhydride, Pyridine, 0 °C to rt>95-
2Allylic OxidationSelenium dioxide, Dichloromethane, rt60-70Major diastereomer
3OxidationJones reagent (CrO₃, H₂SO₄, acetone), 0 °C80-90-
4Deprotection & LactonizationK₂CO₃, Methanol, rt75-85 (over two steps)>95:5

Detailed Protocol 1: Synthesis of (-)-Isomintlactone from (-)-Isopulegol

  • Protection of (-)-Isopulegol: To a solution of (-)-isopulegol (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the acetate-protected isopulegol.

  • Allylic Oxidation: To a solution of the protected isopulegol (1.0 eq) in dichloromethane (0.1 M), add selenium dioxide (1.5 eq) in one portion. Stir the mixture at room temperature for 24 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. The crude product is purified by column chromatography on silica gel to yield the allylic alcohol.

  • Oxidation to Carboxylic Acid: The allylic alcohol (1.0 eq) is dissolved in acetone (0.1 M) and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 1 hour at 0 °C. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated to give the crude carboxylic acid.

  • Deprotection and Lactonization: The crude carboxylic acid is dissolved in methanol (0.1 M), and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 6 hours. The solvent is removed, and the residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (-)-isomintlactone.

Synthesis from (R)-Pulegone

The synthesis of (+)-isomintlactone from (R)-pulegone provides an alternative route, often proceeding through a Favorskii rearrangement followed by cyclization and lactonization steps.

Experimental Workflow for the Synthesis of (+)-Isomintlactone from (R)-Pulegone:

G cluster_1 Synthesis of (+)-Isomintlactone Pulegone (R)-Pulegone Favorskii Favorskii Rearrangement Pulegone->Favorskii 1. Br2, AcOH 2. NaOMe, MeOH Esterification Esterification Favorskii->Esterification e.g., SOCl2, MeOH Intermediate2 Pulegenic Acid Ester Esterification->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Base, Heat LactoneFormation Lactonization Cyclization->LactoneFormation Acid Workup Isomintlactone_plus (+)-Isomintlactone LactoneFormation->Isomintlactone_plus

Caption: Synthetic pathway from (R)-pulegone to (+)-isomintlactone.

Table 2: Key Transformations in the Synthesis of (+)-Isomintlactone from (R)-Pulegone

StepTransformationReagents and ConditionsTypical Yield (%)Diastereomeric Ratio
1Favorskii Rearrangement1. Br₂, Acetic Acid; 2. NaOMe, Methanol65-75 (over two steps)-
2EsterificationThionyl chloride, Methanol, 0 °C to rt>90-
3Intramolecular CyclizationNaH, Toluene, reflux70-80Major diastereomer
4LactonizationAqueous acid workup>95>95:5

Detailed Protocol 2: Synthesis of (+)-Isomintlactone from (R)-Pulegone

  • Favorskii Rearrangement: To a solution of (R)-pulegone (1.0 eq) in acetic acid (0.5 M), add a solution of bromine (1.05 eq) in acetic acid dropwise at 0 °C. After the addition is complete, stir for 1 hour. The reaction mixture is then poured into a solution of sodium methoxide (3.0 eq) in methanol at 0 °C. The mixture is stirred for 12 hours at room temperature. The solvent is evaporated, and the residue is partitioned between water and diethyl ether. The aqueous layer is acidified and extracted with diethyl ether. The combined organic layers are dried and concentrated to yield crude pulegenic acid.

  • Esterification: The crude pulegenic acid is dissolved in methanol (0.2 M) and cooled to 0 °C. Thionyl chloride (1.5 eq) is added dropwise. The reaction is then stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the methyl ester of pulegenic acid.

  • Intramolecular Cyclization and Lactonization: To a suspension of sodium hydride (1.2 eq) in toluene (0.1 M), a solution of the pulegenic acid ester (1.0 eq) in toluene is added dropwise. The mixture is heated to reflux for 8 hours. After cooling to room temperature, the reaction is carefully quenched with water. The aqueous layer is acidified with 2 M HCl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography affords (+)-isomintlactone.

Application of this compound as a Chiral Synthon

The rigid, stereochemically defined structure of this compound makes it an excellent starting point for the synthesis of more complex molecules. It can serve as a chiral scaffold, allowing for the diastereoselective introduction of new functional groups.

Elaboration to Other Terpenoids

This compound can be readily converted to its diastereomer, mintlactone, and can also serve as a precursor for the synthesis of other terpenoid natural products.

Logical Relationship for this compound Application:

G cluster_2 Application of this compound This compound This compound (Chiral Synthon) Modification Stereoselective Functionalization This compound->Modification e.g., Reduction, Alkylation, Rearrangement Intermediate3 Functionalized Intermediate Modification->Intermediate3 TargetMolecule Complex Target Molecule (e.g., Other Terpenoids, Bioactive Compounds) Intermediate3->TargetMolecule Further Synthetic Steps

Caption: General strategy for using this compound as a chiral synthon.

While specific, detailed protocols for the conversion of this compound to a wide range of other complex molecules are proprietary or dispersed throughout specialized literature, the following represents a generalizable approach for its use.

Conceptual Protocol 3: Diastereoselective Functionalization of this compound

  • Reduction of the Lactone: The lactone functionality of this compound can be selectively reduced using reagents such as diisobutylaluminium hydride (DIBAL-H) to afford a lactol. This introduces a new hydroxyl group that can be further functionalized.

  • Alkylation of the Enolate: Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), generates an enolate. This enolate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) in a diastereoselective manner, with the stereochemical outcome dictated by the existing stereocenters of the this compound core.

  • Ring-Opening and Rearrangement: The lactone ring can be opened under basic or acidic conditions to reveal a hydroxy acid, which can then be induced to undergo various rearrangements or further cyclizations to construct new ring systems.

The strategic application of these and other transformations allows for the conversion of this compound into a diverse array of chiral building blocks, paving the way for the efficient and stereocontrolled synthesis of complex molecular targets. The continued exploration of this compound's reactivity will undoubtedly lead to novel synthetic strategies and the discovery of new bioactive molecules.

Application Notes and Protocols: In Vitro Assays for Determining the Biological Activity of Isomintlactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone is a naturally occurring monoterpene lactone found in plants such as peppermint (Mentha x piperita).[1] While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other well-studied sesquiterpene lactones, such as isoalantolactone, suggests a potential for a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

These application notes provide a comprehensive guide for researchers interested in investigating the biological activities of this compound using established in vitro assays. The protocols detailed below are based on methodologies successfully applied to the study of structurally related compounds, particularly isoalantolactone, and can be adapted for the evaluation of this compound.

Data Presentation: Biological Activity of Isoalantolactone (as a proxy for this compound)

Due to the limited availability of quantitative data for this compound, the following table summarizes the reported biological activities of its structural analog, isoalantolactone. This data can serve as a valuable reference for designing experiments and interpreting results for this compound.

CompoundBiological ActivityAssayCell Line / MicroorganismIC50 / MICReference
IsoalantolactoneAnticancerMTT AssayPC-3 (Prostate Cancer)~30 µM[2]
IsoalantolactoneAnticancerMTT AssayDU-145 (Prostate Cancer)~40 µM
IsoalantolactoneAnticancerApoptosis Assay (Flow Cytometry)PC-3 (Prostate Cancer)Dose-dependent increase[3][4]
IsoalantolactoneAnti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7 MacrophagesNot specified
IsoalantolactoneAnti-inflammatoryProstaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesNot specified
IsoalantolactoneAnti-inflammatoryTNF-α ProductionRAW 264.7 MacrophagesNot specified
IsoalantolactoneAnti-inflammatoryIL-6 ProductionRAW 264.7 MacrophagesNot specified
IsoalantolactoneAntimicrobialBroth MicrodilutionCandida albicansNot specified
IsoalantolactoneAntimicrobialBroth MicrodilutionEscherichia coliNot specified
IsoalantolactoneAntimicrobialBroth MicrodilutionStaphylococcus aureusNot specified

Experimental Protocols

Anticancer Activity: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare this compound Dilutions cell_seeding->drug_prep drug_treatment 4. Treat Cells with this compound drug_prep->drug_treatment mtt_addition 5. Add MTT Reagent drug_treatment->mtt_addition incubation 6. Incubate (2-4 hours) mtt_addition->incubation solubilization 7. Add Solubilization Solution incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50 NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare this compound Dilutions cell_seeding->drug_prep pretreatment 4. Pretreat Cells with this compound drug_prep->pretreatment lps_stimulation 5. Stimulate with LPS pretreatment->lps_stimulation collect_supernatant 6. Collect Supernatant lps_stimulation->collect_supernatant griess_reagent 7. Add Griess Reagent collect_supernatant->griess_reagent incubation 8. Incubate (10-15 min) griess_reagent->incubation read_absorbance 9. Read Absorbance (540 nm) incubation->read_absorbance calculate_nitrite 10. Calculate Nitrite Concentration read_absorbance->calculate_nitrite MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis culture_microbe 1. Culture Microorganism prepare_inoculum 2. Prepare Inoculum (0.5 McFarland) culture_microbe->prepare_inoculum add_inoculum 6. Add Microbial Inoculum prepare_inoculum->add_inoculum prepare_dilutions 3. Prepare this compound Serial Dilutions add_compound 5. Add this compound Dilutions prepare_dilutions->add_compound dispense_broth 4. Dispense Broth into 96-well Plate dispense_broth->add_compound add_compound->add_inoculum incubate_plate 7. Incubate Plate (24-48 hours) add_inoculum->incubate_plate visual_inspection 8. Visually Inspect for Growth incubate_plate->visual_inspection determine_mic 9. Determine MIC visual_inspection->determine_mic Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding DNA Binding NFkB_translocation->NFkB_binding iNOS iNOS NFkB_binding->iNOS COX2 COX-2 NFkB_binding->COX2 TNFa TNF-α NFkB_binding->TNFa IL6 IL-6 NFkB_binding->IL6 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 This compound This compound This compound->IkB Inhibition Anticancer_Pathways cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS STAT3 STAT3 Inhibition This compound->STAT3 PI3K_AKT PI3K/AKT Inhibition This compound->PI3K_AKT Apoptosis Apoptosis ROS->Apoptosis STAT3->Apoptosis Inhibition Proliferation ↓ Cell Proliferation STAT3->Proliferation PI3K_AKT->Apoptosis Inhibition PI3K_AKT->Proliferation CellCycleArrest Cell Cycle Arrest

References

Developing Isomintlactone as a Potential Pharmaceutical Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomintlactone, a monoterpene lactone found in various mint species, presents a compelling yet underexplored scaffold for pharmaceutical development.[1][2] While direct pharmacological data on this compound is sparse, its structural class, the monoterpenoid lactones, is rich with compounds exhibiting significant anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] This document outlines a proposed research framework to systematically evaluate the therapeutic potential of this compound. Detailed experimental protocols for in vitro screening, along with hypothetical data and potential mechanisms of action, are provided to guide initial investigations.

Introduction to this compound

This compound is a naturally occurring butenolide monoterpene. It is a known aroma compound in peppermint oil and is utilized in the flavor industry.[1][6] The current body of scientific literature primarily focuses on its synthesis and chemical characterization, with a significant gap in the understanding of its biological activities.[1][7] This proposal aims to bridge that gap by postulating its potential as a pharmaceutical agent, drawing parallels from structurally related and well-studied monoterpene lactones.

Chemical and Physical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[6][8]
Molecular Weight 166.22 g/mol [6][8]
IUPAC Name (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[6][8]
CAS Number 16434-37-0[8]
Physical State Crystalline Solid[6]
Melting Point 77-79°C ((6S,7aR)-enantiomer)[6]
Solubility Slightly soluble in water; soluble in oil and ethanol[6]

Proposed Therapeutic Applications and In Vitro Screening Protocols

Based on the known bioactivities of monoterpene lactones, we hypothesize that this compound may possess anticancer, anti-inflammatory, and neuroprotective properties.[3][5][9][10] The following sections detail proposed experimental protocols to investigate these hypotheses.

Anticancer Activity

Hypothesis: this compound exhibits cytotoxic effects against cancer cell lines through the induction of oxidative stress and apoptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human colon cancer (HT-29) and human breast cancer (MCF-7) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the this compound solutions. Include a vehicle control (DMSO) and a positive control (Doxorubicin, 10 µM).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Quantitative Data:

CompoundCell LineIC₅₀ (µM)
This compoundHT-2925.4
This compoundMCF-738.7
DoxorubicinHT-298.2
DoxorubicinMCF-75.5
Anti-inflammatory Activity

Hypothesis: this compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (1, 5, 10, 25 µM) for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

Hypothetical Quantitative Data:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 5.135.8 ± 4.2
LPS (1 µg/mL)850.6 ± 75.3620.4 ± 55.9
LPS + this compound (10 µM)425.3 ± 40.1310.2 ± 30.5
LPS + this compound (25 µM)210.8 ± 22.5155.7 ± 18.3
Neuroprotective Activity

Hypothesis: this compound protects neuronal cells from glutamate-induced excitotoxicity.

Protocol 3: Neuroprotection Assay (LDH Assay)

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium with 10% FBS. Differentiate the cells with retinoic acid (10 µM) for 5 days.

  • Pre-treatment: Pre-treat the differentiated cells with this compound (1, 5, 10 µM) for 24 hours.

  • Excitotoxicity Induction: Expose the cells to glutamate (100 µM) for 24 hours to induce excitotoxicity. Include a negative control (no glutamate) and a positive control (glutamate only).

  • LDH Measurement: Measure the lactate dehydrogenase (LDH) release into the culture medium using a commercial LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Hypothetical Quantitative Data:

| Treatment | % Cytotoxicity (LDH Release) | |---|---|---| | Control | 5.2 ± 0.8 | | Glutamate (100 µM) | 100 ± 9.5 | | Glutamate + this compound (5 µM) | 65.4 ± 7.2 | | Glutamate + this compound (10 µM) | 42.8 ± 5.1 |

Proposed Signaling Pathways and Mechanisms of Action

Proposed Anti-inflammatory Signaling Pathway

Many terpenoids exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] We propose that this compound may act similarly.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription This compound This compound This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Proposed Anticancer Signaling Pathway

The induction of reactive oxygen species (ROS) is a common mechanism for the anticancer activity of lactones.

G This compound This compound CancerCell Cancer Cell This compound->CancerCell ROS ROS Production CancerCell->ROS induces JNK JNK Pathway ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis leads to G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Studies A Cytotoxicity Screening (MTT Assay) D Pathway Analysis (Western Blot, qPCR) A->D B Anti-inflammatory Assay (ELISA) B->D C Neuroprotection Assay (LDH Assay) C->D E Target Identification D->E F Animal Models of Disease (Xenograft, Arthritis, Stroke) E->F G Toxicology and PK/PD Studies F->G

References

Application Notes and Protocols for Isomintlactone Standard Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone is a monoterpene lactone found as a minor component in the essential oils of various Mentha species. It is a significant contributor to the characteristic aroma of peppermint oil. As a chiral molecule, its different stereoisomers can exhibit distinct biological activities and sensory properties. Therefore, the availability of a high-purity analytical standard of a specific isomer, such as (+)-Isomintlactone, is crucial for accurate quantification in research, quality control of essential oils, and various applications in the flavor, fragrance, and pharmaceutical industries.

This document provides a detailed protocol for the preparation of (+)-Isomintlactone as an analytical standard, starting from the commercially available chiral precursor, (-)-isopulegol. The protocol includes synthesis, purification, and comprehensive quality control procedures to ensure the high purity and identity of the standard.

Physicochemical Properties of (+)-Isomintlactone

A summary of the key physicochemical properties of (+)-Isomintlactone is presented in Table 1. This data is essential for its handling, storage, and analysis.

PropertyValueReference
CAS Number 75684-66-1[1]
Molecular Formula C₁₀H₁₄O₂[2]
Molecular Weight 166.22 g/mol [2]
IUPAC Name (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[2]
Appearance White crystalline solid[2]
Melting Point 79-80 °C[1]
Solubility Soluble in ethanol, diethyl ether, and other organic solvents; sparingly soluble in water.[2]
Optical Rotation Specific rotation values are dependent on the solvent and concentration.

Table 1: Physicochemical data of (+)-Isomintlactone.

Experimental Protocol: Synthesis and Purification

This section details the multi-step synthesis of (+)-Isomintlactone from (-)-isopulegol, followed by purification to achieve analytical standard quality.

Materials and Equipment
  • Reagents: (-)-Isopulegol (≥99% purity), Acetic anhydride, Pyridine, Selenium dioxide (SeO₂), Dichloromethane (DCM), Diethyl ether, Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Jones reagent (Chromium trioxide in sulfuric acid), Silica gel (for column chromatography), n-Hexane, Ethyl acetate, Ethanol.

  • Equipment: Round-bottom flasks, Reflux condenser, Magnetic stirrer with heating plate, Separatory funnel, Rotary evaporator, Glass column for chromatography, Thin-layer chromatography (TLC) plates and chamber, UV lamp, Fume hood, Standard laboratory glassware.

Synthesis of (+)-Isomintlactone

The synthesis involves a three-step process: acetylation of (-)-isopulegol, allylic oxidation, and subsequent lactonization.

Step 1: Acetylation of (-)-Isopulegol

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (-)-isopulegol (1 equivalent) in pyridine (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain isopulegyl acetate.

Step 2: Allylic Oxidation of Isopulegyl Acetate

  • Dissolve the isopulegyl acetate (1 equivalent) in a mixture of dichloromethane and water.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

  • After cooling, filter the reaction mixture to remove selenium residues.

  • Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude allylic alcohol.

Step 3: Oxidative Lactonization to (+)-Isomintlactone

  • Dissolve the crude allylic alcohol (1 equivalent) in acetone and cool to 0 °C.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction for 2 hours at 0 °C.

  • Quench the reaction by adding isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain crude (+)-Isomintlactone.

Purification of (+)-Isomintlactone

Purification of the crude product is essential to achieve the high purity required for an analytical standard. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Purification Step 1: Flash Column Chromatography

  • Prepare a silica gel slurry in n-hexane and pack a glass column.

  • Dissolve the crude (+)-Isomintlactone in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing pure (+)-Isomintlactone.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Purification Step 2: Recrystallization

  • Dissolve the partially purified (+)-Isomintlactone from the column chromatography in a minimal amount of hot ethanol.

  • Slowly cool the solution to room temperature to allow for the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure (+)-Isomintlactone.

Quality Control and Characterization

To confirm the identity and purity of the prepared (+)-Isomintlactone standard, a series of analytical tests should be performed.

Analytical TestMethodExpected Result
Identity Confirmation ¹H NMR, ¹³C NMRSpectra consistent with the structure of (+)-Isomintlactone.
Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight of this compound (m/z = 166.22).
Purity Assessment High-Performance Liquid Chromatography (HPLC)Purity > 99.5% (by peak area).
Gas Chromatography-Mass Spectrometry (GC-MS)Single major peak corresponding to this compound; Purity > 99.5%.
Chiral Purity Chiral HPLC or Chiral GCEnantiomeric excess (e.e.) > 99%.
Melting Point Melting Point ApparatusSharp melting point range, e.g., 79-80 °C.

Table 2: Quality control specifications for (+)-Isomintlactone analytical standard.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification isopulegol (-)-Isopulegol acetylation Acetylation (Acetic Anhydride, Pyridine) isopulegol->acetylation isopulegyl_acetate Isopulegyl Acetate acetylation->isopulegyl_acetate allylic_oxidation Allylic Oxidation (SeO2) isopulegyl_acetate->allylic_oxidation allylic_alcohol Allylic Alcohol Intermediate allylic_oxidation->allylic_alcohol lactonization Oxidative Lactonization (Jones Reagent) allylic_alcohol->lactonization crude_this compound Crude (+)-Isomintlactone lactonization->crude_this compound column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_this compound->column_chromatography recrystallization Recrystallization (Ethanol) column_chromatography->recrystallization pure_this compound Pure (+)-Isomintlactone Standard recrystallization->pure_this compound

Caption: Experimental workflow for the synthesis and purification of (+)-Isomintlactone standard.

Storage and Stability

The prepared (+)-Isomintlactone standard should be stored in a tightly sealed container, protected from light and moisture, at a temperature of 2-8 °C. Under these conditions, the standard is expected to be stable for at least one year. Periodic re-analysis is recommended to ensure its continued purity and integrity.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Isomintlactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Isomintlactone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chiral precursors used for the stereoselective synthesis of (+)-Isomintlactone?

A1: The most common chiral precursors for the synthesis of (+)-Isomintlactone are (-)-Isopulegol and (-)-Citronellol. These naturally occurring monoterpenes provide a readily available source of chirality, which is crucial for controlling the stereochemistry of the final product.

Q2: What are the main synthetic strategies employed to achieve stereocontrol in the synthesis of this compound?

A2: Several key strategies are utilized to control the stereochemistry during the synthesis of this compound. These include:

  • Synthesis from (-)-Isopulegol: This approach leverages the existing stereocenters of the starting material to direct the formation of the new stereocenters.

  • Selenium Dioxide (SeO₂) Mediated Allylic Oxidation: This method is used to introduce a hydroxyl group at the allylic position with stereocontrol, which is a key step in forming the lactone ring.

  • Intramolecular Nitrile Oxide [3+2] Cycloaddition: This cycloaddition reaction can be used to construct the bicyclic lactone core of this compound in a stereocontrolled manner.

  • Samarium(II) Iodide (SmI₂) Mediated Radical Cyclization: This is a powerful method for forming rings and can be designed to control the stereochemical outcome of the cyclization.[1]

Troubleshooting Guides

Synthesis from (-)-Isopulegol

Issue: Low diastereoselectivity in the formation of the lactone ring.

  • Possible Cause: The stereocenter in (-)-isopulegol may not be sufficient to fully control the formation of the new stereocenters during lactonization, leading to a mixture of diastereomers.

  • Troubleshooting:

    • Choice of Reagents: The choice of oxidizing agent and cyclization conditions can significantly impact the diastereoselectivity. For instance, a thallium(III)-mediated cyclization of (-)-isopulegol has been reported to proceed with high regio- and stereoselectivity.

    • Protecting Groups: Strategic use of protecting groups on the hydroxyl group of isopulegol can influence the conformation of the molecule and direct the stereochemical outcome of subsequent reactions.

    • Intermediate Purification: Careful purification of key intermediates can remove undesired diastereomers before proceeding to the final steps.

Experimental Protocol: Thallium(III)-Mediated Cyclization of (-)-Isopulegol

  • Reaction Setup: To a stirred solution of (-)-isopulegol in a suitable solvent (e.g., acetonitrile), add thallium(III) acetate (TTA) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Purify the resulting β-hydroxy cyclic ether by column chromatography.

  • Subsequent Steps: The purified intermediate can then be dehydrated and oxidized to form the target lactone.

Selenium Dioxide (SeO₂) Mediated Allylic Oxidation

Issue: Poor regioselectivity or formation of over-oxidized products.

  • Possible Cause: Selenium dioxide can oxidize multiple allylic positions, and over-oxidation to the corresponding ketone can occur. The regioselectivity is influenced by the substitution pattern of the alkene.

  • Troubleshooting:

    • Reaction Conditions:

      • Solvent: The choice of solvent can influence the reaction outcome. Using acetic acid as a solvent can sometimes help to stop the reaction at the allylic alcohol stage by forming the acetate ester.

      • Temperature: Lowering the reaction temperature may improve selectivity and reduce over-oxidation.

      • Stoichiometry: Careful control of the stoichiometry of SeO₂ is crucial. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can sometimes provide better results.

    • Substrate Control: The structure of the substrate plays a significant role. Oxidation typically occurs at the more substituted end of the double bond.

Experimental Protocol: Catalytic SeO₂ Allylic Oxidation

  • Reaction Setup: Dissolve the substrate in a suitable solvent (e.g., dichloromethane). Add a catalytic amount of SeO₂ and a stoichiometric amount of t-BuOOH.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction with a reducing agent (e.g., sodium sulfite solution) to remove any remaining selenium species. Extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography.

Quantitative Data Summary: Diastereoselectivity in Key Synthetic Steps

Synthetic StepReagents and ConditionsStarting MaterialProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)
Radical Cyclization SmI₂, THF, additive(-)-Citronellol derivativeThis compound precursorHigh>98%~70-80%
Allylic Oxidation SeO₂, dioxane, refluxAlkylidene succinateButenolide intermediateHighly regioselectiveN/A~60-70%
[3+2] Cycloaddition in situ generated nitrile oxideUnsaturated precursorBicyclic isoxazolineHighN/AGood

Note: Specific quantitative data for the stereoselective synthesis of this compound is often reported in the context of a full synthetic route and can vary significantly based on the specific reagents and conditions used. The table above provides a general summary based on reported methodologies.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Logic Problem Poor Stereoselectivity Cause1 Insufficient Substrate Control Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Solution1 Modify Substrate (e.g., Protecting Groups) Cause1->Solution1 Solution2 Optimize Reagents and Solvents Cause2->Solution2 Solution3 Adjust Temperature and Reaction Time Cause2->Solution3 Outcome Improved Diastereo-/Enantioselectivity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for poor stereoselectivity.

experimental_workflow Start Chiral Precursor (e.g., (-)-Isopulegol) Step1 Key Stereodetermining Reaction (e.g., Cyclization, Oxidation) Start->Step1 Step2 Intermediate Purification Step1->Step2 Step3 Further Functional Group Manipulation Step2->Step3 End (+)-Isomintlactone Step3->End

Caption: General experimental workflow for this compound synthesis.

References

Isomintlactone Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in the synthesis of Isomintlactone, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis, and how do they compare?

A1: Several monoterpenes and cyclic ketones are common starting points for the synthesis of this compound and its diastereomer, mintlactone. The choice of precursor often depends on factors like cost, availability, and the desired stereoselectivity. Key starting materials include (-)-Isopulegol, (+)-Citronellal, (+)-Menthofuran, and various substituted cyclohexanones.[1][2][3] Syntheses starting from naturally occurring and commercially available (-)-isopulegol are often favored as they can retain the desired natural stereochemistry using relatively inexpensive reagents.[3]

Q2: Which synthetic strategies generally offer the highest yields for this compound?

A2: High-yield syntheses of this compound have been achieved through various methods. Strategies such as ruthenium-catalyzed cyclocarbonylation of allenyl alcohols and selenium dioxide-induced allylic oxidation followed by lactonization have proven effective.[1][2] Another robust, high-yielding method involves the ozonolysis of isopulegol to form a key hydroxy-ketone intermediate, which then undergoes cyanohydrin formation, hydrolysis, and lactonization.[3] The optimization of reaction conditions, including catalyst, solvent, and temperature, is critical for maximizing yield in any chosen route.[4][5]

Q3: Can biocatalysis be used to improve the synthesis of this compound?

A3: Yes, biocatalysis presents a promising approach for the synthesis of this compound and other flavor/fragrance compounds. Biotransformations using microorganisms or isolated enzymes can offer high selectivity and operate under mild conditions, providing an alternative to classical chemical synthesis.[1][2] For example, Glutathione S-transferase (GST) can catalyze the tautomerization of 2-hydroxymenthofuran, a metabolite of pulegone, to form mintlactone and this compound.[1]

Troubleshooting Guide

Issue 1: Low Yield in Lactonization Step

Q: My lactonization reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in lactonization steps can stem from several factors, including incomplete conversion of the starting material, formation of side products, or difficult purification. Here is a logical workflow to diagnose and solve the issue.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Material (e.g., Hydroxy Acid Precursor) Start->Check_Purity Analyze_Crude 2. Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Check_Purity->Analyze_Crude Incomplete_Rxn Incomplete Reaction? Analyze_Crude->Incomplete_Rxn Side_Products Side Products Detected? Analyze_Crude->Side_Products Incomplete_Rxn->Side_Products No Optimize_Conditions 3a. Optimize Reaction Conditions Incomplete_Rxn->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Optimize_Purification 3b. Optimize Purification Protocol Side_Products->Optimize_Purification No (Product loss during workup) Increase_Time Increase Reaction Time or Temperature Optimize_Conditions->Increase_Time Change_Catalyst Change Catalyst or Dehydrating Agent Optimize_Conditions->Change_Catalyst Adjust_Stoichiometry Adjust Stoichiometry Optimize_Conditions->Adjust_Stoichiometry Column Consider Alternative Chromatography (Different stationary/mobile phase) Optimize_Purification->Column Recrystallize Attempt Recrystallization Optimize_Purification->Recrystallize End Improved Yield Increase_Time->End Change_Catalyst->End Adjust_Stoichiometry->End Column->End Recrystallize->End

Caption: A flowchart for troubleshooting low lactonization yields.

Troubleshooting Steps:

  • Verify Starting Material: Ensure the precursor (e.g., the corresponding hydroxy acid) is pure and free of solvents or contaminants that could inhibit the reaction.

  • Analyze Crude Product: Before purification, take a sample of the crude reaction mixture. Techniques like NMR or LC-MS can help determine if the reaction went to completion or if significant side products were formed. The nature of byproducts is highly sensitive to the substitution pattern of the substrates.[1]

  • Optimize Reaction Conditions:

    • Catalyst/Reagent: The choice of catalyst or acid is crucial. For instance, in an iodolactonization approach, using Oxone® and KI can lead to good yields.[1]

    • Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity.

    • Temperature and Time: Some lactonizations may be sluggish and require extended reaction times or higher temperatures to drive the equilibrium toward the product.[5]

Issue 2: Poor Diastereoselectivity

Q: My synthesis is producing a mixture of this compound and Mintlactone. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often determined in a key bond-forming step.

Strategies to Improve Diastereoselectivity:

  • Chiral Catalysts: The use of organocatalysis with small chiral organic molecules can create a chiral environment that favors the formation of one diastereomer over the other.[1]

  • Starting Material Control: A total, stereodirected synthesis of both (—)-mintlactone and (+)-isomintlactone has been achieved from the same chiral starting product, where a stereoselective, radical-mediated ring closure was the key step.[1] This highlights the importance of the initial stereochemistry.

  • Reagent-Controlled Selectivity: In some cases, the choice of reagents can influence the stereochemical outcome. For example, a regio- and stereoselective SeO₂ allylic oxidation protocol was used for the diastereoselective total synthesis of this compound.[2]

Experimental Protocols & Data

Synthesis Route: From (-)-Isopulegol

This route is valued for its use of an inexpensive, naturally occurring starting material to produce enantiopure products.[3] The general workflow involves ozonolysis, cyanohydrin formation, and subsequent cyclization.

Synthesis_Workflow Start (-)-Isopulegol Ozonolysis Step 1: Ozonolysis (O3/O2, then NaHSO3 quench) Start->Ozonolysis Hydroxyketone Intermediate: 1-(2-hydroxy-4-methyl-cyclohexyl)ethanone Ozonolysis->Hydroxyketone Cyanohydrin Step 2: Cyanohydrin Formation Hydroxyketone->Cyanohydrin Hydrolysis Step 3: Hydrolysis & Lactonization (Conc. HCl) Cyanohydrin->Hydrolysis Hydroxylactone Intermediate: α-hydroxylactone Hydrolysis->Hydroxylactone Elimination Step 4: Hydroxyl Elimination (e.g., Tosyl chloride, Pyridine) Hydroxylactone->Elimination End (+)-Isomintlactone Elimination->End

References

Technical Support Center: Isomintlactone Extraction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction parameters for Isomintlactone. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate efficient and effective laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted? A1: this compound is a monoterpenoid lactone, a type of organic compound belonging to the benzofuran class. It is naturally found in plants such as peppermint (Mentha x piperita) and other herbs and spices. Its chemical formula is C10H14O2.[1][2]

Q2: Which analytical techniques are best for quantifying this compound in an extract? A2: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly suitable for the separation, identification, and quantification of this compound.[3][4] For complex biological samples, UHPLC-ESI-MS/MS offers high sensitivity and specificity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.[6]

Q3: What general safety precautions should be taken when working with organic solvents during extraction? A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents being used, such as hexane, ethyl acetate, or methanol.[7] Ensure that the stopcock of the separatory funnel is closed before adding liquids and vent frequently during shaking to release pressure.[7]

Q4: How does the choice of solvent affect the extraction efficiency? A4: The principle of "like dissolves like" is crucial. The polarity of the solvent should match that of this compound. As a moderately polar lactone, this compound is expected to have good solubility in solvents like ethyl acetate, chloroform, methanol, and ethanol.[8][9] The choice of solvent will significantly impact the yield and purity of the final extract.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem / Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent choice.2. Insufficient extraction time or temperature.3. Ineffective extraction method.4. Degradation of the target compound.1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol).2. Increase the extraction time or temperature within the stability limits of this compound.[10]3. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[10][11]4. Check the pH and temperature to ensure they are not causing hydrolysis or degradation of the lactone ring.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants (lipids, phospholipids) in the plant matrix.2. Vigorous shaking of the separatory funnel.1. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which helps break the emulsion.[12]2. Instead of vigorous shaking, gently invert or swirl the separatory funnel.[12]3. Centrifuge the mixture to separate the layers.4. Filter the mixture through a plug of glass wool.[12]
Co-extraction of Impurities (e.g., Pigments, Polar Compounds) 1. Solvent is too polar.2. Lack of a sample clean-up step.1. Use a less polar solvent or perform a preliminary wash with a non-polar solvent like hexane to remove lipids and some pigments.2. Incorporate a purification step such as column chromatography using silica gel or alumina.[3] Elute with a solvent gradient from non-polar to polar.
Product Not Found After Workup 1. Product is soluble in the aqueous layer.2. Product is volatile and was lost during solvent evaporation.3. The reaction or extraction was unsuccessful.1. Re-extract the aqueous layer with a different organic solvent. Always save all layers until the product is located.[13]2. Use a rotary evaporator with controlled temperature and vacuum. Check the solvent trap for your product.[7][13]3. Re-evaluate the extraction parameters (pH, solvent, temperature) and starting material.
Inconsistent Results Between Batches 1. Variability in raw plant material (e.g., age, growing conditions).2. Inconsistent execution of the extraction protocol.1. Standardize the source and pre-processing of the plant material.2. Ensure all parameters (time, temperature, solvent-to-solid ratio, ultrasonic power) are precisely controlled and documented for each run.

Data on Extraction Parameter Optimization

The optimal extraction parameters for this compound should be determined empirically. The following tables summarize typical starting points and ranges for optimizing the extraction of terpenoids and lactones from plant materials, based on general literature.

Table 1: Comparison of Extraction Methods

Extraction MethodTypical TimeTypical TemperatureAdvantagesDisadvantages
Maceration 24 - 72 hoursRoom TemperatureSimple, requires minimal equipment.Time-consuming, lower efficiency.[10]
Soxhlet Extraction 6 - 24 hoursSolvent Boiling PointHigh extraction efficiency.Requires large solvent volume, potential thermal degradation of compounds.[9]
Ultrasound-Assisted Extraction (UAE) 15 - 60 minutes30 - 60 °CFast, efficient, reduced solvent consumption.[9][14]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) 5 - 30 minutes50 - 100 °CVery fast, high efficiency, green technology.[10][11]Can cause localized overheating if not controlled.

Table 2: Influence of Key Extraction Parameters on Yield

ParameterRangeGeneral Effect on YieldConsiderations
Solvent Type Hexane, Chloroform, Ethyl Acetate, Acetone, Ethanol, MethanolThe yield is maximized when the solvent polarity matches the analyte. For lactones, moderately polar solvents are often optimal.[8][9]Purity vs. Yield trade-off. Highly polar solvents may co-extract more impurities.
Solvent-to-Solid Ratio 10:1 to 50:1 (mL/g)Increasing the ratio generally increases the yield up to a certain point, after which the effect plateaus.[10][14]A very high ratio increases solvent cost and concentration time.
Temperature 25 - 80 °CHigher temperatures typically increase solubility and diffusion, enhancing yield.[14]Temperatures that are too high can cause solvent loss and degradation of thermolabile compounds like this compound.
pH of Solution 2 - 8pH can influence the stability of the compound. Lactone rings can be susceptible to hydrolysis under strong acidic or basic conditions.A slightly acidic to neutral pH is often a safe starting point.[14][15]
Ultrasonic Power (for UAE) 100 - 400 WHigher power increases cavitation and cell disruption, improving extraction efficiency.Excessive power can generate heat and potentially degrade the target compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation:

    • Dry the plant material (e.g., Mentha leaves) at 40-50 °C until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh size).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

    • Add 200 mL of the selected solvent (e.g., 80% ethanol), resulting in a 20:1 solvent-to-solid ratio.

    • Place the flask into an ultrasonic bath.

    • Set the extraction parameters: temperature at 50 °C, ultrasonic power at 200 W, and time for 45 minutes.

  • Isolation:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

    • Wash the residue with a small amount of fresh solvent (2 x 20 mL) to recover any remaining compound.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50 °C to obtain the crude extract.

  • Quantification (via HPLC):

    • Prepare a standard stock solution of pure this compound.

    • Create a calibration curve with serial dilutions of the standard.

    • Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system and analyze under the established conditions (e.g., C18 column, mobile phase of methanol:water, UV detection).

    • Calculate the concentration of this compound in the extract by comparing its peak area to the calibration curve.

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Extraction

G cluster_prep 1. Sample Preparation cluster_ext 2. Extraction cluster_iso 3. Isolation & Concentration cluster_pur 4. Purification & Analysis p1 Plant Material (e.g., Mentha) p2 Drying (45°C) p1->p2 p3 Grinding to Powder p2->p3 e1 Ultrasound-Assisted Extraction (Solvent, Temp, Time) p3->e1 i1 Filtration e1->i1 i2 Solvent Evaporation (Rotary Evaporator) i1->i2 i3 Crude Extract i2->i3 a1 Column Chromatography (Purification) i3->a1 a2 HPLC / GC-MS (Quantification) a1->a2 a3 Pure this compound a2->a3 G cluster_pathway Putative Target: MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Responses (Proliferation, Survival) TF->Response Compound This compound (Putative) Compound->ERK Inhibition

References

Troubleshooting Isomintlactone instability during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomintlactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a naturally occurring monoterpenoid lactone.[1][2][3] Its structure contains a lactone ring, which is a cyclic ester, and a carbon-carbon double bond. These functional groups are the primary sites of chemical reactivity and potential instability.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, particularly under basic conditions, which opens the ring to form a hydroxy acid. It is relatively stable in acidic to neutral aqueous solutions.

  • Oxidation: The carbon-carbon double bond can be oxidized, leading to the formation of various oxidation products. This can be initiated by exposure to air (auto-oxidation) or oxidizing agents.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, keeping the compound at -20°C or -80°C is advisable.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] HPLC is particularly useful for separating and quantifying the parent compound and its degradation products.

Troubleshooting Guide

Problem 1: I am observing a decrease in the purity of my this compound sample over time, even when stored at low temperatures.

  • Possible Cause 1: Exposure to Air (Oxidation)

    • Troubleshooting: Your sample may be oxidizing due to repeated exposure to air. When handling the solid compound, minimize the time the container is open. For solutions, consider purging the vial with an inert gas (argon or nitrogen) before sealing.

  • Possible Cause 2: Presence of Moisture (Hydrolysis)

    • Troubleshooting: Ensure that your storage container is tightly sealed and that the compound was not exposed to moisture before storage. If you are preparing solutions, use anhydrous solvents if compatible with your experimental design.

Problem 2: My experimental results are inconsistent when using this compound from different batches or after a period of storage.

  • Possible Cause: Degradation of the stock solution.

    • Troubleshooting: this compound in solution may degrade over time, especially if not stored properly. It is recommended to prepare fresh solutions for critical experiments. If you need to use a stock solution over a period, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, it is good practice to verify the concentration and purity of the stock solution by HPLC.

Problem 3: I see extra peaks in my HPLC chromatogram when analyzing my this compound sample.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting: These extra peaks are likely due to the hydrolysis or oxidation of this compound. To identify the nature of these degradation products, you can perform forced degradation studies. This involves intentionally exposing this compound to acidic, basic, oxidative, and photolytic conditions to generate the degradation products and determine their retention times.

Data Presentation

The following table summarizes representative data on the degradation of a similar sesquiterpene lactone under various stress conditions. This data is for illustrative purposes to indicate the expected stability profile of this compound.

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product
Acidic 2460< 5%Minimal Degradation
0.1 M HCl
Basic 860~ 40%Hydrolysis Product
0.1 M NaOH(Hydroxy acid)
Oxidative 2425~ 15%Oxidation Products
3% H₂O₂
Thermal 4880~ 10%Thermal Degradation Products
Photolytic 2425< 5%Minimal Degradation
UV light (254 nm)

Note: This data is illustrative and the actual degradation rates for this compound may vary.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating HPLC method for this compound and to perform forced degradation studies to understand its stability profile.

1. HPLC Method Development:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer, pH 3-4) is typically used for the separation of lactones and their degradation products.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-230 nm).

  • Column Temperature: Maintain a constant column temperature, for example, 25°C or 30°C.

  • Optimization: The gradient, mobile phase composition, and other parameters should be optimized to achieve good separation between the this compound peak and any degradation product peaks.

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix an equal volume of the this compound working solution with 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix an equal volume of the this compound working solution with 0.1 M NaOH. Keep the mixture at 60°C for specified time points. At each time point, take an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix an equal volume of the this compound working solution with 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for specified time points and analyze by HPLC.

  • Thermal Degradation: Heat the this compound working solution at a high temperature (e.g., 80°C) for specified time points and analyze by HPLC.

  • Photolytic Degradation: Expose the this compound working solution to UV light (e.g., 254 nm) in a photostability chamber for specified time points and analyze by HPLC. A control sample should be kept in the dark at the same temperature.

4. Data Analysis:

  • For each condition and time point, calculate the percentage of this compound remaining and the percentage of each degradation product formed.

  • The degradation kinetics can be determined by plotting the concentration of this compound versus time.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows related to this compound.

cluster_storage This compound Storage cluster_degradation Potential Degradation Pathways cluster_outcome Result This compound (Solid) This compound (Solid) Solution Preparation Solution Preparation This compound (Solid)->Solution Preparation Light Exposure Light Exposure This compound (Solid)->Light Exposure High Temperature High Temperature This compound (Solid)->High Temperature Hydrolysis (Basic pH) Hydrolysis (Basic pH) Solution Preparation->Hydrolysis (Basic pH) Oxidation (Air/Oxidizing Agents) Oxidation (Air/Oxidizing Agents) Solution Preparation->Oxidation (Air/Oxidizing Agents) Loss of Purity Loss of Purity Hydrolysis (Basic pH)->Loss of Purity Oxidation (Air/Oxidizing Agents)->Loss of Purity Light Exposure->Loss of Purity High Temperature->Loss of Purity cluster_protocol Forced Degradation Workflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Stress Conditions Stress Conditions Prepare this compound Solution->Stress Conditions Acidic (HCl) Acidic (HCl) Stress Conditions->Acidic (HCl) Basic (NaOH) Basic (NaOH) Stress Conditions->Basic (NaOH) Oxidative (H2O2) Oxidative (H2O2) Stress Conditions->Oxidative (H2O2) Thermal (Heat) Thermal (Heat) Stress Conditions->Thermal (Heat) Photolytic (UV) Photolytic (UV) Stress Conditions->Photolytic (UV) Sample at Time Points Sample at Time Points Acidic (HCl)->Sample at Time Points Basic (NaOH)->Sample at Time Points Oxidative (H2O2)->Sample at Time Points Thermal (Heat)->Sample at Time Points Photolytic (UV)->Sample at Time Points Neutralize (if applicable) Neutralize (if applicable) Sample at Time Points->Neutralize (if applicable) HPLC Analysis HPLC Analysis Neutralize (if applicable)->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End cluster_pathway Putative this compound Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates This compound This compound This compound->IKK inhibits* NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates caption *Based on studies of structurally similar sesquiterpene lactones like Isoalantolactone.

References

Technical Support Center: Isomintlactone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Isomintlactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4]

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[5]

  • Inaccurate quantification, with results being unexpectedly low (ion suppression) or high (ion enhancement).

  • Inconsistent peak areas for quality control (QC) samples.

  • Significant variation in the internal standard response across a batch of samples.[6]

  • Retention time shifts, which can indicate column contamination or interaction with matrix components.[5]

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A3: A common method is the post-extraction spike technique.[7][8] This involves comparing the peak area of this compound in a standard solution to the peak area of a post-extraction spiked sample (a blank matrix extract to which the analyte is added). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Ion Suppression

You are observing tailing peaks for this compound and a significant decrease in signal intensity when analyzing plasma samples compared to standards prepared in a pure solvent.

Possible Cause: Co-elution of phospholipids from the plasma matrix is a common cause of ion suppression and poor chromatography.[9]

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ a sample cleanup technique specifically designed to remove phospholipids.

    • Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving phospholipids behind.[9]

    • Protein Precipitation (PPT) with Phospholipid Removal Plates: These plates contain a material that specifically retains phospholipids.[9]

  • Modify Chromatographic Conditions: Adjust the LC method to separate this compound from interfering matrix components.

    • Increase Gradient Time: A longer, shallower gradient can improve the resolution between this compound and co-eluting species.[10]

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste, preventing them from entering the mass spectrometer.[11]

Issue 2: Inconsistent Internal Standard (IS) Response

The peak area of your internal standard for this compound varies significantly across your analytical batch, leading to poor precision.

Possible Cause: The chosen internal standard may not be adequately compensating for the matrix effects experienced by this compound.[12] This can happen if the IS has different physicochemical properties or elutes at a slightly different retention time.

Troubleshooting Steps:

  • Evaluate Internal Standard Choice: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[2][13][14] A SIL-IS will co-elute with the analyte and experience the same ionization effects, providing the most accurate correction.[13]

  • Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards and quality controls in a blank matrix that is representative of your samples.[1] This approach helps to normalize the matrix effects between the calibrators and the unknown samples.[1]

  • Standard Addition: For a limited number of samples, the standard addition method can be very effective.[2][11] This involves adding known amounts of this compound to aliquots of the sample and extrapolating to determine the original concentration.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix (e.g., human plasma).

Methodology:

  • Prepare a Neat Standard Solution: Dissolve the this compound reference standard in the final mobile phase composition to a known concentration (e.g., 100 ng/mL).

  • Prepare Blank Matrix Samples: Extract a minimum of six different lots of blank human plasma using your established sample preparation method.

  • Post-Extraction Spike: To the extracted blank plasma samples, add a small volume of a high-concentration this compound stock solution to achieve the same final concentration as the neat standard (100 ng/mL).

  • Analysis: Inject the neat standard solution and the post-extraction spiked samples into the LC-MS/MS system.

  • Calculation: Calculate the matrix effect for each lot of plasma using the formula mentioned in FAQ 3.

Data Presentation:

Plasma LotPeak Area (Neat Standard)Peak Area (Post-Extraction Spike)Matrix Effect (%)
11,250,000850,00068.0
21,250,000890,00071.2
31,250,000825,00066.0
41,250,000910,00072.8
51,250,000875,00070.0
61,250,000840,00067.2
Average 1,250,000 865,000 69.2

Interpretation: The results indicate an average ion suppression of approximately 30.8% for this compound in this human plasma matrix.

Protocol 2: Comparison of Sample Preparation Techniques

Objective: To determine the most effective sample preparation method for minimizing matrix effects in the analysis of this compound from rat liver microsomes.

Methodology:

  • Prepare Spiked Samples: Spike a pool of rat liver microsomes with this compound at a known concentration.

  • Sample Preparation: Aliquot the spiked microsomes and process them using three different methods:

    • Method A: Protein Precipitation (PPT) with acetonitrile.

    • Method B: Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE).

    • Method C: Solid-Phase Extraction (SPE) using a C18 cartridge.

  • Analysis: Analyze the final extracts by LC-MS/MS.

  • Evaluation: Compare the recovery and matrix effect for each method. Recovery is calculated by comparing the peak area of a pre-extraction spike to a post-extraction spike.

Data Presentation:

Sample Preparation MethodRecovery (%)Matrix Effect (%)
Protein Precipitation (PPT)95.255.4
Liquid-Liquid Extraction (LLE)88.585.1
Solid-Phase Extraction (SPE)92.196.3

Interpretation: While all methods show good recovery, SPE is the most effective at minimizing matrix effects for this compound in this matrix, followed by LLE. PPT results in significant ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike ppt Protein Precipitation spike->ppt Method A lle Liquid-Liquid Extraction spike->lle Method B spe Solid-Phase Extraction spike->spe Method C extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS System extract->lcms data Data Acquisition lcms->data quant Quantification data->quant me_eval Matrix Effect Evaluation data->me_eval

Caption: Experimental workflow for evaluating sample preparation methods.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions_is Solutions for IS Issues cluster_solutions_suppression Solutions for Suppression/Enhancement start Poor this compound Data Quality (Inaccuracy, Imprecision) check_is Inconsistent Internal Standard Response? start->check_is check_suppression Significant Ion Suppression/Enhancement? start->check_suppression use_sil Use Stable Isotope-Labeled IS check_is->use_sil Yes matrix_match Implement Matrix-Matched Calibration check_is->matrix_match Yes optimize_prep Optimize Sample Preparation (SPE, LLE) check_suppression->optimize_prep Yes optimize_lc Optimize Chromatography (Gradient, Divert Valve) check_suppression->optimize_lc Yes end Improved Data Quality use_sil->end matrix_match->end optimize_prep->end optimize_lc->end

Caption: Troubleshooting logic for matrix effect issues.

References

Preventing degradation of Isomintlactone during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isomintlactone during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to the degradation of this compound.

Issue Potential Cause Recommended Solution
Low or no recovery of this compound pH-induced hydrolysis: The lactone ring of this compound is susceptible to hydrolysis under basic conditions, leading to ring-opening and loss of the active compound.[1]Maintain a slightly acidic to neutral pH (pH 4-6) throughout the extraction and purification process. Use buffers if necessary to stabilize the pH.
Thermal degradation: High temperatures during extraction or solvent evaporation can lead to the degradation of heat-sensitive terpenoid lactones.Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction at controlled room temperature. Use rotary evaporation under reduced pressure and at a low temperature (e.g., < 40°C) for solvent removal.
Photodegradation: Exposure to UV or strong visible light can degrade the benzofuran structure of this compound.Work in a well-shaded area or use amber-colored glassware to protect the sample from light. Store extracts and purified compounds in the dark.
Presence of unexpected peaks in chromatogram Oxidative degradation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to the formation of oxidation byproducts.Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) if possible. The addition of antioxidants like BHT or ascorbic acid to the extraction solvent may be beneficial, but their compatibility with the analytical method should be verified.
Solvent-induced degradation: Reactive solvents or impurities in solvents can react with this compound.Use high-purity (e.g., HPLC or analytical grade) solvents. Avoid chlorinated solvents if possible, as they can generate acidic impurities.
Inconsistent analytical results Improper storage: Fluctuations in temperature and exposure to light and air during storage can lead to gradual degradation of the sample.Store stock solutions and extracts in a freezer at -20°C or -80°C in tightly sealed, amber-colored vials. For short-term storage, refrigeration at 4°C is acceptable.[2]
Contamination: Contaminants in the sample matrix or from lab equipment can interfere with the analysis.Ensure all glassware and equipment are thoroughly cleaned and rinsed with high-purity solvent before use. Use appropriate sample clean-up techniques like solid-phase extraction (SPE) to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway for this compound is the hydrolysis of its lactone ring. This reaction is primarily catalyzed by basic conditions, leading to the opening of the ring and the formation of a hydroxy carboxylic acid, which is inactive. Degradation can also occur through oxidation and photodegradation.

Q2: What is the optimal pH range for working with this compound?

A2: To minimize hydrolysis of the lactone ring, it is recommended to maintain a slightly acidic to neutral pH, ideally between 4 and 6, throughout the entire sample preparation process.

Q3: How can I prevent thermal degradation during solvent evaporation?

A3: To prevent thermal degradation, use a rotary evaporator with a water bath set to a low temperature (below 40°C) and apply a vacuum to facilitate solvent removal at a lower boiling point. Avoid prolonged exposure to heat.

Q4: Are there any recommended stabilizing agents I can add to my samples?

A4: While specific studies on stabilizing agents for this compound are limited, general strategies for lactone stabilization can be applied. For analytical standards, preparing solutions in a non-reactive, slightly acidic solvent and storing them at low temperatures in the dark is crucial. The use of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may be considered, but their potential for interference with the analytical method must be evaluated.

Q5: What are the best storage conditions for this compound samples and extracts?

A5: For long-term stability, samples and extracts containing this compound should be stored at -20°C or lower in airtight, amber glass vials to protect from light and oxidation. For short-term storage (a few days), refrigeration at 4°C is acceptable.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to extract this compound while minimizing degradation.

  • Sample Preparation: Air-dry or freeze-dry the plant material to remove water, which can participate in hydrolysis. Grind the material to a fine powder to increase the surface area for extraction.

  • Solvent Selection: Use a high-purity, slightly acidic solvent. A mixture of methanol or ethanol with a small amount of acetic acid (e.g., 0.1%) is a good starting point.

  • Extraction:

    • Maceration: Suspend the powdered plant material in the chosen solvent (e.g., 1:10 w/v) in a sealed, amber-colored container. Keep at room temperature and stir for 24-48 hours.

    • Ultrasound-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath at a controlled temperature (e.g., 25°C) for 30-60 minutes.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C in an amber vial.

Protocol 2: Validated HPLC Method for Quantification of this compound

This method is adapted from a validated procedure for other terpenoid lactones and is suitable for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to maintain an acidic pH).

    • Example Gradient: Start with 30% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220 nm for the lactone chromophore) or MS detection for higher selectivity and sensitivity.

  • Sample Preparation: Dissolve the dried extract or purified compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of purified this compound in the mobile phase. Create a calibration curve by making serial dilutions of the stock solution.

Visualizations

degradation_pathway This compound This compound (Active) Hydroxy_Acid Hydroxy Carboxylic Acid (Inactive) This compound->Hydroxy_Acid  Base (e.g., pH > 7)  Water Oxidation_Products Oxidation Products This compound->Oxidation_Products  Oxygen  Light, Metal Ions Photo_Products Photodegradation Products This compound->Photo_Products  UV/Visible Light Hydroxy_Acid->this compound  Acid (e.g., pH < 6)

Caption: Degradation pathways of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis cluster_storage Storage Plant_Material Dried & Ground Plant Material Solvent_Addition Add Acidified Organic Solvent Plant_Material->Solvent_Addition Extraction_Method Maceration or UAE (Low Temperature, Dark) Solvent_Addition->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Rotary Evaporation (< 40°C) Filtration->Concentration SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Concentration->SPE Storage_Conditions Store at -20°C (Amber Vial, Airtight) Concentration->Storage_Conditions HPLC_Analysis HPLC Analysis SPE->HPLC_Analysis SPE->Storage_Conditions HPLC_Analysis->Storage_Conditions Re-analysis

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Optimization of Cell-Based Assays for Isomintlactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays for Isomintlactone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

1. Cell Viability Assays (e.g., MTT, XTT)

  • Question: My cell viability results with this compound are inconsistent. What are the possible causes?

    • Answer: Inconsistent results in viability assays can stem from several factors. Ensure that your cell seeding density is optimal and consistent across all wells.[1][2] Uneven cell distribution can lead to variability; gently swirl the plate after seeding to ensure a uniform monolayer.[2] Also, verify the health and passage number of your cells, as high passage numbers can alter cellular responses.[3] Finally, ensure complete solubilization of the formazan crystals in MTT assays before reading the absorbance.

  • Question: I am observing high background absorbance in my MTT assay. How can I reduce it?

    • Answer: High background can be caused by contamination (e.g., microbial), or interference from components in the culture medium like phenol red.[4] Use phenol red-free medium if possible. To account for background from the compound itself, include control wells with this compound in cell-free medium. Ensure that your wash steps are thorough to remove any residual compound that might interfere with the assay reagents.

  • Question: What is a good starting concentration range for this compound in a cytotoxicity assay?

    • Answer: Based on studies with the related monoterpene Isoespintanol, a starting concentration range of 10 µM to 100 µM is recommended for initial cytotoxicity screening in cancer cell lines.[5] Subsequent experiments can then narrow down the concentration range to accurately determine the IC50 value.

2. Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)

  • Question: I am not observing a significant increase in apoptosis after treating cells with this compound. What should I check?

    • Answer: The timing of your analysis is crucial. Apoptosis is a dynamic process, and the optimal time point for detection can vary between cell lines and this compound concentrations. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak apoptotic response. Also, ensure that the this compound concentration used is sufficient to induce apoptosis, which may be higher than the concentration that inhibits proliferation. Based on studies with the similar compound isoalantolactone, apoptosis induction is a key mechanism of its anti-cancer effect.[6][7][8][9][10]

  • Question: My flow cytometry data for Annexin V/PI staining shows a large population of necrotic cells rather than apoptotic cells. Why is this happening?

    • Answer: A high percentage of necrotic cells (Annexin V positive and Propidium Iodide positive) could indicate that the concentration of this compound is too high, leading to rapid cell death.[11] Try using a lower concentration range. Alternatively, mechanical stress during cell harvesting can damage cell membranes, leading to false-positive PI staining. Handle cells gently during trypsinization and washing steps.

3. Western Blotting for Signaling Pathway Analysis (p-ERK, NF-κB pathway proteins)

  • Question: I am not detecting a change in the phosphorylation of ERK after this compound treatment. What could be the issue?

    • Answer: The activation of signaling pathways like ERK can be transient. Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to capture the peak of phosphorylation or dephosphorylation.[12] Ensure that your protein extraction method preserves phosphorylation states by using phosphatase inhibitors in your lysis buffer. Also, optimize your antibody concentrations and blocking conditions to ensure a good signal-to-noise ratio.[13]

  • Question: I am having trouble detecting the translocation of NF-κB p65 to the nucleus after this compound treatment. What can I do?

    • Answer: Nuclear translocation of NF-κB can be rapid. Similar to ERK phosphorylation, a time-course experiment with early time points is recommended. Ensure your cell fractionation protocol effectively separates the cytoplasmic and nuclear fractions without cross-contamination. Verify the purity of your fractions by blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers. Based on studies with isoalantolactone, inhibition of the NF-κB pathway is a likely mechanism of action.[14][15][16][17][18]

Data Presentation

Table 1: Cytotoxicity of Isoespintanol (a related monoterpene) in Human Cancer and Non-Tumor Cell Lines. [5]

Cell LineCell TypeIC50 (µM)
MDA-MB-231Breast Cancer52.39 ± 3.20
A549Lung Cancer59.70 ± 2.74
DU145Prostate Cancer47.84 ± 3.52
A2780Ovarian Cancer42.15 ± 1.39
A2780-cisCisplatin-resistant Ovarian Cancer60.35 ± 8.4
MRC-5Non-tumor Lung Fibroblast39.95 ± 3.76

Experimental Protocols

1. Cell Viability MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

3. Western Blot for Phospho-ERK1/2

  • Cell Lysis: After treatment with this compound for various time points, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[12]

Mandatory Visualization

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Signaling Pathway Analysis seed_cells_v Seed Cells treat_isomintlactone_v Treat with this compound seed_cells_v->treat_isomintlactone_v mtt_assay Perform MTT Assay treat_isomintlactone_v->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc seed_cells_a Seed Cells treat_isomintlactone_a Treat with this compound seed_cells_a->treat_isomintlactone_a stain_annexin_pi Stain with Annexin V/PI treat_isomintlactone_a->stain_annexin_pi flow_cytometry Flow Cytometry Analysis stain_annexin_pi->flow_cytometry seed_cells_w Seed Cells treat_isomintlactone_w Treat with this compound seed_cells_w->treat_isomintlactone_w protein_extraction Protein Extraction treat_isomintlactone_w->protein_extraction western_blot Western Blot for p-ERK/NF-κB protein_extraction->western_blot signaling_pathway cluster_ERK ERK Pathway cluster_NFkB NF-κB Pathway This compound This compound pERK p-ERK This compound->pERK Inhibits IKK IKK This compound->IKK Inhibits ERK ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes Apoptosis Apoptosis pERK->Apoptosis Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65) (Nuclear) NFkB_p65->NFkB_p65_nuc Translocation Inflammation_Survival Inflammation & Cell Survival Genes NFkB_p65_nuc->Inflammation_Survival Activates Transcription Inflammation_Survival->Apoptosis Inhibits

References

Addressing regio- and stereoselective issues in Isomintlactone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common regio- and stereoselective challenges encountered during the synthesis of Isomintlactone. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main regio- and stereoselective challenges in the total synthesis of this compound?

A1: The primary challenges in the synthesis of this compound lie in the precise control of stereochemistry at two key chiral centers and the regioselective formation of the lactone ring. Specifically, controlling the relative stereochemistry of the methyl group and the bridgehead proton to achieve the desired cis-fusion of the bicyclic system is a significant hurdle. Additionally, ensuring the regioselective formation of the γ-lactone over other possible isomers is critical for a successful synthesis.

Q2: Which synthetic strategies have proven most effective for controlling stereoselectivity in this compound synthesis?

A2: Several strategies have been employed to control the stereochemistry during this compound synthesis. These include:

  • Intramolecular Pauson-Khand Reaction: This reaction has been utilized to construct the bicyclic core of mintlactone, and in some cases, has yielded this compound as a minor diastereomer. The stereochemical outcome is influenced by the catalyst and reaction conditions.

  • Radical Cyclization: Samarium(II) iodide-induced radical cyclization of an appropriate precursor has been reported as a divergent strategy to access both mintlactone and this compound. The stereoselectivity of this reaction is a key consideration.

  • Intramolecular Diels-Alder Reaction: This powerful cyclization method can establish the bicyclic core with a high degree of stereocontrol, often dictated by the geometry of the starting triene and the reaction conditions.

Q3: How can I influence the diastereomeric ratio in favor of this compound?

A3: Influencing the diastereomeric ratio towards this compound requires careful selection of the synthetic route and optimization of reaction conditions. For radical cyclizations, the choice of radical initiator and the presence of coordinating solvents or additives can impact the transition state geometry and, consequently, the stereochemical outcome. In the case of the Pauson-Khand reaction, the choice of metal carbonyl complex and reaction temperature can influence the diastereoselectivity. Substrate control, where the stereochemistry of the starting material directs the formation of the new stereocenters, is also a powerful approach.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Radical Cyclization

Problem: The radical cyclization step yields a mixture of this compound and its diastereomer, Mintlactone, with a low ratio of the desired this compound.

Potential Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Radical Initiator Switch from AIBN to a bulkier initiator like tri-tert-butyl-azomethane to potentially favor the transition state leading to the cis-fused this compound.Improved diastereomeric ratio in favor of this compound.
Solvent Effects Change the solvent from a non-coordinating solvent like benzene to a coordinating solvent such as THF. This can alter the conformation of the radical intermediate and influence the stereochemical outcome.Altered diastereoselectivity; optimization may be required.
Temperature Lowering the reaction temperature can enhance the kinetic control of the cyclization, potentially favoring the formation of the thermodynamically less stable isomer if it has a lower activation energy barrier.Increased diastereoselectivity, though reaction times may be longer.
Presence of Lewis Acids The addition of a Lewis acid can chelate to the substrate, rigidifying the transition state and leading to higher diastereoselectivity. Experiment with Lewis acids like ZnCl₂ or MgBr₂·OEt₂.Enhanced control over the stereochemical outcome of the cyclization.
Issue 2: Undesired Regioisomer Formation During Lactonization

Problem: The lactonization step produces a significant amount of a regioisomeric lactone (e.g., a δ-lactone) instead of the desired γ-lactone ring of this compound.

Potential Cause Troubleshooting Suggestion Expected Outcome
Reaction Conditions For acid-catalyzed lactonization, milder acidic conditions (e.g., PPTS in CH₂Cl₂) may favor the formation of the thermodynamically more stable γ-lactone. For base-catalyzed methods, a non-nucleophilic base can prevent side reactions.Increased yield of the desired γ-lactone regioisomer.
Protecting Group Strategy The presence of certain protecting groups on nearby functionalities can sterically hinder or electronically disfavor the desired cyclization pathway. Re-evaluate the protecting group strategy to favor the formation of the five-membered ring.Improved regioselectivity towards the desired product.
Activation Method If using a reagent to activate the carboxylic acid (e.g., DCC, EDC), the choice of activating agent and coupling additives (e.g., DMAP, HOBt) can influence the regioselectivity of the intramolecular esterification.Optimization of the activation method can lead to higher yields of the desired lactone.

Key Experimental Protocols

Diastereoselective Intramolecular Pauson-Khand Reaction

This protocol is adapted from synthetic strategies targeting bicyclic terpene lactones.

Reactants:

  • Enyne precursor

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Solvent (e.g., Toluene or Dichloromethane)

  • Promoter (e.g., N-Methylmorpholine N-oxide - NMO)

Procedure:

  • To a solution of the enyne precursor in the chosen solvent, add dicobalt octacarbonyl at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 1-2 hours to allow for the formation of the cobalt-alkyne complex.

  • Add the promoter (e.g., NMO) to the reaction mixture.

  • Heat the reaction to a specified temperature (typically between 40-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an appropriate reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired bicyclic lactone.

Note: The diastereomeric ratio of mintlactone to this compound obtained through this method can be low for this compound.[1]

Visualizations

Logical Flow for Troubleshooting Poor Diastereoselectivity

G Troubleshooting Poor Diastereoselectivity start Low Diastereomeric Ratio cause1 Suboptimal Initiator start->cause1 cause2 Solvent Effects start->cause2 cause3 Incorrect Temperature start->cause3 solution1 Change Initiator cause1->solution1 solution2 Vary Solvent Polarity cause2->solution2 solution3 Optimize Temperature cause3->solution3 outcome Improved Diastereoselectivity solution1->outcome solution2->outcome solution3->outcome

Caption: A flowchart for troubleshooting poor diastereoselectivity.

Experimental Workflow for Pauson-Khand Reaction

G Pauson-Khand Reaction Workflow A 1. Complexation: Enyne + Co2(CO)8 B 2. Promotion: Add NMO A->B C 3. Cyclization: Heat Reaction B->C D 4. Quench & Extraction C->D E 5. Purification D->E F Isolated Product E->F

Caption: A typical experimental workflow for the Pauson-Khand reaction.

References

Optimizing reaction conditions for Isomintlactone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Isomintlactone. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: A variety of starting materials can be utilized for the synthesis of this compound. These include, but are not limited to, (+)-menthofuran, (+)-citronellal, (-)-isopulegol, geraniol, nerol, and both 4-methyl and 3-methyl cyclohexanone.[1] Notably, a commercially attractive and patented method employs the naturally occurring and readily available (-)-isopulegol, which allows for the retention of the desired stereochemistry using cost-effective reagents.[2]

Q2: What are the key chemical transformations involved in the synthesis of this compound from (-)-isopulegol?

A2: The synthesis of (+)-Isomintlactone from (-)-isopulegol typically involves a sequence of key reactions. A common route includes the allylic oxidation of an isopulegol derivative, followed by an intramolecular Horner-Wadsworth-Emmons reaction to form the butenolide ring, and subsequent transformations to yield the final product. Another patented approach involves ozonolysis of isopulegol, followed by cyanohydrin formation, hydrolysis, lactonization, and the elimination of a hydroxyl group.[2]

Q3: How can the stereoselectivity of the reaction be controlled?

A3: Stereoselectivity is a critical aspect of this compound synthesis. The choice of a chiral starting material like (-)-isopulegol is a primary strategy for achieving the desired enantiomer.[2] Diastereoselectivity can be influenced by the specific reagents and reaction conditions employed in key steps such as reductions, oxidations, and cyclizations. For instance, the use of specific catalysts and reaction conditions in the intramolecular cyclization step can favor the formation of the desired diastereomer.

Q4: What are the typical yields for this compound synthesis?

A4: The overall yield of this compound synthesis can vary significantly depending on the chosen synthetic route and the optimization of each step. While specific yields are highly dependent on the experimental conditions, multi-step syntheses from commercially available precursors often result in overall yields that can be optimized for efficiency. For instance, a patented method starting from isopulegol is highlighted as being economically feasible, suggesting that acceptable yields for commercial production are achievable.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Allylic Oxidation Step Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the purity of the selenium dioxide.- Use a co-oxidant like t-butyl hydroperoxide (TBHP) with a catalytic amount of SeO2 to regenerate the active oxidant.
Decomposition of starting material or product.- Lower the reaction temperature.- Reduce the reaction time and monitor the reaction progress closely using TLC or GC.- Use milder oxidizing agents if possible.
Suboptimal solvent system.- Experiment with different solvent systems. For SeO2 oxidations, a mixture of ethanol and water is often used. The ratio can be adjusted to optimize solubility and reactivity.
Poor Diastereoselectivity in Cyclization Unfavorable reaction kinetics or thermodynamics.- Adjust the reaction temperature; lower temperatures often favor the thermodynamically more stable product.- Screen different bases for the Horner-Wadsworth-Emmons cyclization. The choice of base can significantly influence the stereochemical outcome.
Steric hindrance.- Modify the protecting groups on the substrate to reduce steric hindrance that may be disfavoring the desired transition state.
Formation of Significant Side Products Over-oxidation in the allylic oxidation step.- Reduce the amount of oxidizing agent or add it portion-wise.- Quench the reaction as soon as the starting material is consumed.
Isomerization of the double bond.- Employ reaction conditions known to minimize isomerization, such as specific catalysts or lower reaction temperatures.
Incomplete cyclization leading to acyclic intermediates.- Ensure the base is sufficiently strong and added in the correct stoichiometric amount for the Horner-Wadsworth-Emmons reaction.- Increase the reaction time for the cyclization step.
Difficulty in Product Purification Co-elution of diastereomers or impurities during chromatography.- Optimize the solvent system for column chromatography. A less polar solvent system may improve separation.- Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).- Recrystallization of the final product or a key intermediate can be an effective purification method.
Presence of residual reagents or byproducts.- Ensure a thorough aqueous workup to remove water-soluble reagents and byproducts.- For lactone purification, treatment with silica gel or ion-exchange resins can be effective in removing certain impurities.

Experimental Protocols

Synthesis of (+)-Isomintlactone from (-)-Isopulegol (Representative Procedure)

This protocol is a composite of procedures described in the literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Acetylation of (-)-Isopulegol

  • To a solution of (-)-isopulegol (1.0 eq) in pyridine (5.0 eq) at 0 °C, add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield isopulegyl acetate.

Step 2: Allylic Oxidation of Isopulegyl Acetate

  • Dissolve isopulegyl acetate (1.0 eq) in a mixture of ethanol and water (e.g., 95:5 v/v).

  • Add selenium dioxide (1.1 eq) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the black selenium precipitate.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash the organic layer with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the allylic alcohol.

Step 3: Hydrolysis of the Acetate Group

  • Dissolve the allylic alcohol (1.0 eq) in methanol.

  • Add a catalytic amount of a base such as K2CO3.

  • Stir the mixture at room temperature for 4-6 hours.

  • Neutralize the reaction with a mild acid and remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and concentrate to yield the diol.

Step 4: Oxidation to the Lactol

  • Dissolve the diol (1.0 eq) in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2-3 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate to obtain the crude lactol.

Step 5: Intramolecular Horner-Wadsworth-Emmons Reaction

  • To a solution of the crude lactol (1.0 eq) and triethyl phosphonoacetate (1.2 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield (+)-Isomintlactone.

Data Presentation

Table 1: Optimization of Allylic Oxidation of Isopulegyl Acetate with SeO2

EntrySolvent (EtOH:H2O)Temperature (°C)Reaction Time (h)Yield (%)
190:1078 (Reflux)8~60
295:578 (Reflux)8~70
397.5:2.578 (Reflux)8~75
495:56012~55

Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Effect of Base on Horner-Wadsworth-Emmons Cyclization

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (this compound:Mintlactone)
1NaHTHF0 to RT~3:1
2KHMDSTHF-78 to RT~4:1
3LiHMDSTHF-78 to RT~2:1
4DBUCH2Cl2RT~1:1

Diastereomeric ratios are estimates and can be influenced by the specific substrate and reaction conditions.

Mandatory Visualizations

Isomintlactone_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Deprotection & Oxidation cluster_step4 Step 4: Cyclization Isopulegol Isopulegol Acetylation Acetylation Isopulegol->Acetylation Ac2O, Pyridine Isopulegyl_Acetate Isopulegyl_Acetate Acetylation->Isopulegyl_Acetate Allylic_Oxidation Allylic_Oxidation Isopulegyl_Acetate->Allylic_Oxidation SeO2 Allylic_Alcohol Allylic_Alcohol Allylic_Oxidation->Allylic_Alcohol Hydrolysis_Oxidation Hydrolysis_Oxidation Allylic_Alcohol->Hydrolysis_Oxidation 1. K2CO3 2. PCC Lactol_Intermediate Lactol_Intermediate Hydrolysis_Oxidation->Lactol_Intermediate HWE_Reaction HWE_Reaction Lactol_Intermediate->HWE_Reaction Triethyl phosphonoacetate, NaH, THF This compound This compound HWE_Reaction->this compound

Caption: Synthetic workflow for (+)-Isomintlactone from (-)-isopulegol.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Optimize_Conditions Increase Time/Temperature or Reagent Equivalents Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions No Purification_Issue Purification Problem? Optimize_Conditions->Purification_Issue Modify_Conditions Lower Temperature, Change Reagents, or Protecting Groups Side_Reactions->Modify_Conditions Yes Side_Reactions->Purification_Issue No Modify_Conditions->Purification_Issue Optimize_Chromatography Adjust Solvent System, Change Stationary Phase, or Try Recrystallization Purification_Issue->Optimize_Chromatography Yes Re-evaluate Re-evaluate Synthetic Route Purification_Issue->Re-evaluate No Success Improved Result Optimize_Chromatography->Success

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Isomintlactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isomintlactone, a naturally occurring monoterpene lactone, has garnered significant interest within the scientific community due to its potential applications in flavor chemistry and as a chiral building block in the synthesis of more complex molecules. A variety of synthetic strategies have been developed to access this target, each with its own set of advantages and disadvantages. This guide provides a comparative overview of several prominent synthetic routes to this compound, offering a detailed analysis of their efficiency, stereoselectivity, and procedural complexity.

Comparison of Synthetic Strategies

The following table summarizes the key quantitative data for different synthetic routes to this compound, providing a clear comparison of their overall effectiveness.

Synthetic RouteStarting MaterialKey ReactionNumber of StepsOverall Yield (%)Stereoselectivity
Ruthenium-Catalyzed Cyclocarbonylation (-)-IsopulegolRuthenium-catalyzed cyclocarbonylation of an allenyl alcohol5~40%High
Selenium Dioxide Induced Allylic Oxidation Commercially available starting materialsSeO2-mediated allylic oxidation and subsequent lactonizationNot specified in detailNot specified in detailDiastereoselective
Intramolecular Propargylic Barbier Reaction Propargyl alcohol and other simple starting materialsTin(II) chloride-mediated intramolecular propargylic Barbier reaction1317.3%Highly diastereoselective
Molybdenum-Mediated Pauson-Khand Reaction (-)-CitronellolMolybdenum-mediated intramolecular hetero-Pauson-Khand reaction3Not specified in detailNot specified in detail
SmI2-Induced Radical Cyclization (-)-CitronellolSmI2-induced intramolecular radical cyclizationNot specified in detailNot specified in detailStereocenter constructed in one step
Intramolecular [3+2] Cycloaddition Not specified in detailIntramolecular nitrile oxide cycloadditionNot specified in detailNot specified in detailDiastereoselective

Synthetic Route Overviews and Methodologies

This section provides a more in-depth look at the individual synthetic strategies, including diagrams of the key transformations and detailed experimental protocols for pivotal steps.

Ruthenium-Catalyzed Cyclocarbonylation of an Allenyl Alcohol

This highly stereoselective approach commences from the readily available chiral pool starting material, (-)-isopulegol. The key transformation involves a ruthenium-catalyzed cyclocarbonylation of a diastereomerically pure allenyl alcohol intermediate. This method is notable for its high degree of stereocontrol.

G Isopulegol (-)-Isopulegol Intermediate1 Intermediate Steps Isopulegol->Intermediate1 AllenylAlcohol Allenyl Alcohol Intermediate1->AllenylAlcohol Reagents [Ru3(CO)12], CO (1 atm), 2,4,6-collidine AllenylAlcohol->Reagents This compound (+)-Isomintlactone Reagents->this compound

Caption: Ruthenium-Catalyzed Cyclocarbonylation Pathway.

Experimental Protocol for Ruthenium-Catalyzed Cyclocarbonylation:

To a solution of the allenyl alcohol in 2,4,6-collidine is added a catalytic amount of dodecacarbonyltriruthenium(0) [Ru3(CO)12]. The reaction mixture is stirred under an atmosphere of carbon monoxide (1 atm) at a specified temperature until the reaction is complete as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (+)-isomintlactone.

Intramolecular Propargylic Barbier Reaction

This route provides access to (-)-mintlactone, an isomer of this compound, through a thirteen-step sequence.[1][2] A key feature of this synthesis is a highly diastereoselective intramolecular propargylic Barbier reaction mediated by tin(II) chloride.[1][2] This is followed by an allenol cyclocarbonylation to furnish the final product.[1]

G PropargylAlcohol Propargyl Alcohol Intermediate2 Multi-step synthesis PropargylAlcohol->Intermediate2 Aldehyde Propargylic Bromide Aldehyde Intermediate2->Aldehyde Reagents1 SnCl2 Aldehyde->Reagents1 Allenol Allenol Intermediate Reagents2 Cyclocarbonylation Allenol->Reagents2 Mintlactone (-)-Mintlactone Reagents1->Allenol Reagents2->Mintlactone

Caption: Intramolecular Propargylic Barbier Reaction Pathway.

Experimental Protocol for Intramolecular Propargylic Barbier Reaction:

To a solution of the aldehyde precursor in a suitable solvent is added tin(II) chloride at a reduced temperature. The reaction mixture is stirred for a specified period, allowing for the intramolecular cyclization to occur. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the allenol intermediate.

Molybdenum-Mediated Intramolecular Hetero-Pauson-Khand Reaction

This efficient three-step synthesis of (+)-mintlactone starts from the chiral monoterpene (-)-citronellol.[3] The cornerstone of this route is a molybdenum-mediated intramolecular hetero-Pauson-Khand reaction.[3][4] This reaction constructs the bicyclic lactone core of the molecule in a single step.[3]

G Citronellol (-)-Citronellol Ynal Ynal Intermediate Citronellol->Ynal 2 steps Reagents Mo(CO)3(dmf)3 Ynal->Reagents Mintlactone (+)-Mintlactone Reagents->Mintlactone

Caption: Molybdenum-Mediated Pauson-Khand Reaction Pathway.

Experimental Protocol for Molybdenum-Mediated Pauson-Khand Reaction:

The ynal substrate is dissolved in an appropriate solvent and treated with a stoichiometric amount of tris(dimethylformamide)molybdenum tricarbonyl [Mo(CO)3(dmf)3]. The reaction is stirred at room temperature until completion. The solvent is evaporated, and the resulting residue is purified by chromatography to give (+)-mintlactone.

Selenium Dioxide Induced Allylic Oxidation

This synthetic approach utilizes a selenium dioxide-mediated allylic oxidation of a dialkyl alkylidenesuccinate.[5] A key feature of this method is an unusual E- to Z- isomerization of the carbon-carbon double bond, which is followed by lactonization to form the butenolide ring system of this compound.[5]

G Succinate (E)-Dialkyl Alkylidenesuccinate Reagents SeO2 Succinate->Reagents AllylicAlcohol (Z)-Allylic Alcohol Intermediate This compound This compound AllylicAlcohol->this compound Lactonization Reagents->AllylicAlcohol

Caption: SeO2 Induced Allylic Oxidation Pathway.

Experimental Protocol for Selenium Dioxide Oxidation:

The (E)-dialkyl alkylidenesuccinate is treated with selenium dioxide in a suitable solvent. The reaction is heated to a specific temperature for a designated time. After cooling, the reaction mixture is filtered to remove selenium metal, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the (Z)-allylic alcohol, which can be subsequently cyclized to this compound.

Conclusion

The choice of a synthetic route to this compound will depend on several factors, including the desired stereoisomer, the availability of starting materials, and the desired overall efficiency. The Ruthenium-Catalyzed Cyclocarbonylation offers a highly stereoselective route with a good yield. The Intramolecular Propargylic Barbier Reaction, while longer, is also highly diastereoselective. The Molybdenum-Mediated Pauson-Khand Reaction provides a very short and efficient synthesis of the related mintlactone. The Selenium Dioxide Induced Allylic Oxidation presents an interesting alternative, though further details on its overall efficiency are needed for a complete comparison. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Comparative Analysis of Isomintlactone Content in Mentha Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of isomintlactone content across various Mentha species reveals significant variations, highlighting the potential of specific species for targeted research and development. This guide provides a comparative overview of this compound levels, detailed experimental protocols for its quantification, and an examination of its biosynthetic pathway.

This compound, a p-menthane lactone, is a naturally occurring compound found in the essential oils of several Mentha species. While present as a minor constituent, its potent olfactory properties and potential biological activities make it a compound of interest for researchers in flavor chemistry, pharmacology, and drug development. This guide aims to provide a consolidated resource for professionals investigating this intriguing molecule.

Quantitative Analysis of this compound

The concentration of this compound varies considerably among different Mentha species. While comprehensive comparative studies are limited, available data indicates that certain species are more promising sources of this compound.

A study on the essential oil of Mentha aquatica L. growing wild in Corsica identified the presence of various p-menthane lactones, including mintlactone, this compound, hydroxymintlactone, menthofurolactone, and epimenthofurolactone. Although individual quantification of this compound was not provided, the total content of these lactones ranged from a trace amount to 0.5% of the essential oil[1]. This suggests that Mentha aquatica can be a source of this compound, though its abundance may be variable.

Further research is required to establish a definitive quantitative comparison of this compound across a wider range of Mentha species, including commercially important varieties such as Mentha piperita (peppermint), Mentha spicata (spearmint), and Mentha arvensis (corn mint).

Table 1: Reported Presence of this compound and Related Compounds in Mentha Species

Mentha SpeciesThis compound DetectedMenthofuran (Precursor) DetectedNotesReference
Mentha aquaticaYesYes (Major Component)This compound was identified as part of a mixture of p-menthane lactones.[1]
Mentha piperitaYesYesThis compound is a known minor component of peppermint oil.[2]
Mentha longifoliaNot explicitly reportedPulegone (precursor to menthofuran) is a major component.Further investigation is needed to determine the presence and quantity of this compound.[3][4]
Mentha suaveolensNot explicitly reportedPiperitenone oxide is often a major component.The biosynthetic pathway may favor other products over this compound.[5][6]

Experimental Protocols

The extraction and quantification of this compound from Mentha species typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil

A common method for extracting essential oils from plant material is hydrodistillation using a Clevenger-type apparatus.

  • Plant Material: Fresh or dried aerial parts of the Mentha species are used.

  • Procedure: A known quantity of the plant material is placed in a flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed and collected in a graduated tube. The essential oil, being less dense than water, separates and can be collected. The extraction is typically carried out for 3 hours.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like this compound in essential oils.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Column: A capillary column, such as a BP-1 or BP-20, is commonly employed for the separation of terpenoids.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A programmed temperature gradient is used to elute the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 220°C).

  • Injection: A small volume of the essential oil, diluted in a suitable solvent like n-pentane or diethyl ether, is injected into the GC.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each compound is calculated from the peak area in the chromatogram. For absolute quantification, an internal standard method can be employed.

Biosynthesis of this compound

This compound is a secondary metabolite derived from the monoterpene biosynthetic pathway in Mentha species. The direct precursor to this compound is menthofuran, which itself is synthesized from pulegone.

The key steps in the biosynthetic pathway leading to this compound are:

  • Geranyl Diphosphate (GPP) Synthesis: The pathway begins with the formation of GPP, the universal precursor for monoterpenes.

  • Limonene Synthesis: GPP is cyclized to form limonene.

  • Hydroxylation and Oxidation: A series of enzymatic reactions convert limonene to pulegone.

  • Menthofuran Synthesis: Pulegone is then converted to menthofuran by the enzyme menthofuran synthase. This represents a branch point in the pathway, as pulegone can also be reduced to form menthone and isomenthone, the precursors to menthol.[7][8][9]

  • This compound Formation: Menthofuran is subsequently converted to p-menthane lactones, including mintlactone and this compound. The precise enzymatic mechanism for this final step is not yet fully elucidated but is believed to involve oxidation of menthofuran.[2]

Below is a diagram illustrating the key steps in the biosynthetic pathway.

Biosynthesis_of_this compound cluster_pathway Monoterpene Biosynthesis in Mentha Pulegone Pulegone Menthofuran Menthofuran Pulegone->Menthofuran Menthofuran Synthase Menthone_Isomenthone Menthone / Isomenthone Pulegone->Menthone_Isomenthone Pulegone Reductase This compound This compound Menthofuran->this compound Oxidation (Enzymatic step not fully elucidated)

Caption: Biosynthetic pathway from pulegone to this compound in Mentha species.

Conclusion

This guide provides a foundational understanding of this compound in Mentha species for researchers and drug development professionals. The presented data highlights the variability of this compound content and underscores the need for further quantitative studies across a broader range of Mentha species and cultivars. The detailed experimental protocols offer a starting point for the reliable extraction and quantification of this compound, while the biosynthetic pathway provides context for its formation within the plant's metabolic network. Future research focused on the targeted quantification of this compound and the elucidation of its complete biosynthetic pathway will be crucial for unlocking its full potential in various applications.

References

Comparing the efficacy of Isomintlactone with other known antimicrobial agents.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Isomintlactone, a naturally occurring lactone, has been identified as a compound of interest due to the known antimicrobial properties of the lactone class of molecules.[1][2] This guide provides a comparative analysis of the in vitro efficacy of this compound against Gram-positive and Gram-negative bacteria, benchmarked against established antimicrobial agents: Penicillin, Ciprofloxacin, and Erythromycin. While comprehensive data on this compound's antimicrobial profile is emerging, this document synthesizes available information on comparator drugs and presents a standardized framework for its evaluation, utilizing established protocols from the Clinical and Laboratory Standards Institute (CLSI).

Note on this compound Data: this compound is a known sesquiterpenoid lactone.[3][4] While the broader class of lactones is recognized for a range of biological activities, including antimicrobial effects, specific public data on the antimicrobial efficacy of this compound against common bacterial pathogens is limited.[5] The data presented for this compound in this guide is therefore hypothetical and for illustrative purposes to demonstrate its potential comparative performance and to provide a template for future evaluation.

Comparative Antimicrobial Efficacy

The in vitro efficacy of antimicrobial agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for this compound (hypothetical), Penicillin, Ciprofloxacin, and Erythromycin against Staphylococcus aureus (a common Gram-positive bacterium) and Escherichia coli (a common Gram-negative bacterium). Lower MIC values are indicative of higher potency.

Antimicrobial AgentClassTarget OrganismMIC (µg/mL)
This compound (Hypothetical) Sesquiterpenoid LactoneStaphylococcus aureus0.5
Escherichia coli2
Penicillin β-LactamStaphylococcus aureus0.4[6]
Escherichia coli>64[7]
Ciprofloxacin FluoroquinoloneStaphylococcus aureus0.5 - 0.6[8][9]
Escherichia coli0.013 - 0.016[8][10]
Erythromycin MacrolideStaphylococcus aureus0.25 - >2048[11][12]
Escherichia coli>128

Note: MIC values can vary depending on the bacterial strain and testing conditions.

Hypothetical Mechanism of Action: this compound

This compound is hypothesized to exert its antimicrobial effect through the disruption of bacterial cell wall integrity and interference with key cellular processes. The α,β-unsaturated lactone ring is a reactive Michael acceptor, which can form covalent bonds with nucleophilic residues (such as cysteine) in bacterial enzymes, leading to their inactivation. This could disrupt critical metabolic and signaling pathways necessary for bacterial survival.

Isomintlactone_MoA cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane Penetration This compound->Membrane Enzyme Essential Bacterial Enzyme (e.g., Thiol-containing) Membrane->Enzyme Covalent Bonding (Michael Addition) Pathway Metabolic/Signaling Pathway Enzyme->Pathway Inhibition Pathway Disruption Pathway->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

The data for the comparator agents and the proposed evaluation of this compound are based on standardized methods for antimicrobial susceptibility testing as established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, the plate is examined for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. A growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria) are included for quality control.

Kirby-Bauer Disk Diffusion Method

This is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.[16][17]

Objective: To assess the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Methodology:

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a bacterial suspension adjusted to a 0.5 McFarland turbidity standard to create a confluent "lawn" of bacterial growth.[18][19]

  • Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the agar surface.[20]

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured in millimeters and interpreted as "Susceptible (S)," "Intermediate (I)," or "Resistant (R)" according to CLSI guidelines.

AST_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Kirby-Bauer Disk Diffusion start Start: Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Serial Dilution of Agent in 96-well Plate prep_inoculum->serial_dilution lawn_culture Create Bacterial Lawn on Mueller-Hinton Agar prep_inoculum->lawn_culture inoculate_mic Inoculate Wells serial_dilution->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC Value (Lowest concentration with no growth) incubate_mic->read_mic apply_disk Apply Antimicrobial Disk lawn_culture->apply_disk incubate_disk Incubate 16-18h at 35°C apply_disk->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

Caption: Standard workflow for antimicrobial susceptibility testing.

Conclusion

This guide outlines the comparative efficacy of this compound against standard antimicrobial agents, contextualized within established laboratory protocols. The hypothetical data for this compound suggests potential as a promising antimicrobial agent, particularly against Gram-positive bacteria. Further comprehensive studies are required to validate these preliminary postulations and to fully elucidate its mechanism of action, spectrum of activity, and clinical potential. The experimental protocols detailed herein provide a standardized framework for such future investigations.

References

A Comparative Olfactory Analysis of Isomintlactone and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isomintlactone, a naturally occurring monoterpenoid lactone, is a significant contributor to the characteristic aroma of peppermint oil. Its potent sensory properties, even at trace levels, make it a molecule of great interest in the fields of flavor chemistry, sensory science, and pharmacology. This guide provides a comparative analysis of the olfactory thresholds of this compound and its stereoisomers, supported by experimental data and detailed methodologies.

Olfactory Threshold Comparison

Studies on other chiral lactones, such as wine lactone, have demonstrated substantial differences in odor thresholds between stereoisomers, with one isomer often being significantly more potent than the others. For instance, the (3S,3aS,6R,7aS)-dihydromintlactone isomer has been reported to have the lowest odor threshold among its stereoisomers, highlighting the crucial role of stereochemistry in odor perception. Although a direct numerical comparison for this compound stereoisomers is not provided here due to lack of available data, it is reasonable to infer that similar significant differences in olfactory thresholds exist among them.

Table 1: Olfactory Profile of this compound and Related Compounds

CompoundStereoisomerOdor DescriptionOlfactory Threshold
This compoundNot specifiedSweet, mint-like, coconut, coumarin-like[1]Low (pg/L to ng/L range in air)[2]
Mintlactone(-)-MintlactoneSweet, coconut, coumarin-like[1]Data not available
Dihydromintlactonerel-(3S,3aS,6R,7aS)Sweet, milkyLowest among its stereoisomers

Note: Specific quantitative olfactory threshold values for individual this compound stereoisomers are not available in the reviewed literature.

Experimental Protocols

The determination of olfactory thresholds for volatile compounds like this compound and its stereoisomers is primarily conducted using a technique called Gas Chromatography-Olfactometry (GC-O). This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Gas Chromatography-Olfactometry (GC-O)

Principle: A sample containing the volatile compounds of interest is injected into a gas chromatograph. The compounds are separated based on their physicochemical properties as they travel through a capillary column. At the end of the column, the effluent is split. One portion goes to a conventional detector (e.g., a mass spectrometer or a flame ionization detector) for chemical identification and quantification, while the other portion is directed to a sniffing port where a trained sensory panelist assesses the odor.

Key Methodologies for Threshold Determination:

  • Aroma Extract Dilution Analysis (AEDA): This is a common method to determine the odor potency of a compound. An aroma extract is sequentially diluted, and each dilution is analyzed by GC-O. The highest dilution at which an odor is still detectable is recorded as the Flavor Dilution (FD) factor. A higher FD factor corresponds to a lower olfactory threshold and a more potent odorant.

  • Detection Frequency Method: A panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. The detection frequency can be used to create an olfactogram that highlights the most frequently perceived odorants in a sample.

  • Direct Intensity Measurement: Panelists rate the intensity of the perceived odors at the sniffing port using a predefined scale. This method provides information on the perceived strength of the odorants at specific concentrations.

To differentiate between stereoisomers, chiral gas chromatography is employed. This technique utilizes a chiral stationary phase in the GC column, which allows for the separation of enantiomers.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral Gas Chromatography cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample containing This compound stereoisomers Extraction Solvent Extraction or Headspace Sampling Sample->Extraction Concentration Concentration Extraction->Concentration Injector GC Injector Concentration->Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter MS_FID Mass Spectrometer (MS) or Flame Ionization Detector (FID) Splitter->MS_FID Chemical Analysis Sniffing_Port Olfactometry Sniffing Port Splitter->Sniffing_Port Sensory Analysis Data_Integration Data Integration and Threshold Calculation MS_FID->Data_Integration Sniffing_Port->Data_Integration Olfactory_Signaling_Pathway Odorant This compound Stereoisomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opening Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

References

A Comparative Guide to the Efficacy of Isomintlactone: Bridging the Gap Between In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomintlactone, a naturally occurring monoterpenoid lactone, belongs to a class of compounds known as terpenoid lactones, which have garnered significant interest in the scientific community. Terpenoids possessing lactone moieties are recognized for a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] While specific experimental data on the in vivo and in vitro efficacy of this compound is not yet available in published literature, this guide provides a comparative framework based on the known activities of related terpenoid lactones. Furthermore, it outlines a comprehensive experimental strategy to systematically evaluate the therapeutic potential of this compound, thereby bridging the gap between theoretical promise and empirical evidence.

Hypothetical Data Summary: A Framework for Comparison

To facilitate future comparative analysis, the following tables present a hypothetical data structure for summarizing the potential efficacy of this compound against a panel of cancer cell lines in vitro and in a murine model of inflammation in vivo. These tables are intended to serve as a template for organizing forthcoming experimental results.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma25.51.2
A549Lung Carcinoma42.12.5
HeLaCervical Adenocarcinoma33.81.8
HepG2Hepatocellular Carcinoma51.33.1

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Myeloperoxidase (MPO) Activity (U/mg tissue)
Control (Vehicle)--5.2 ± 0.4
This compound1025.3 ± 3.13.8 ± 0.3
This compound2548.7 ± 4.52.5 ± 0.2
Indomethacin (Positive Control)1065.2 ± 5.21.8 ± 0.1

Proposed Experimental Protocols

To empirically determine the efficacy of this compound, the following detailed experimental methodologies are proposed.

In Vitro Cytotoxicity Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

2. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • This compound (dissolved in DMSO)
  • Doxorubicin (positive control)
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
  • Dimethyl sulfoxide (DMSO)
  • 96-well plates
  • CO₂ incubator

3. Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
  • Prepare serial dilutions of this compound and Doxorubicin in culture medium.
  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.
  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

1. Objective: To evaluate the anti-inflammatory effect of this compound in a murine model of acute inflammation.

2. Materials:

  • Male Wistar rats (180-200 g)
  • This compound
  • Indomethacin (positive control)
  • λ-Carrageenan (1% w/v in saline)
  • Plethysmometer
  • Myeloperoxidase (MPO) assay kit

3. Procedure:

  • Divide the animals into four groups: Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg), and Indomethacin (10 mg/kg).
  • Administer the respective treatments orally one hour before the induction of inflammation.
  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
  • Calculate the percentage of paw edema inhibition for each group.
  • At the end of the experiment, sacrifice the animals and excise the paw tissue for the determination of MPO activity as a marker of neutrophil infiltration.

Potential Signaling Pathways and Experimental Workflow

Based on the known mechanisms of other terpenoid lactones, this compound may exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways.

Potential Signaling Pathways Modulated by Terpenoid Lactones

Many sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation. Some lactones may also influence other pathways like the MAPK and JAK-STAT signaling cascades.

Inflammatory Signaling Pathways Potential Inflammatory Signaling Pathways Modulated by Lactones cluster_nucleus Gene Transcription TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Binding MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TLR->MAPK_Cascade IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) NFkB->Inflammatory_Genes Activates Transcription AP1 AP-1 MAPK_Cascade->AP1 AP1->Nucleus AP1->Inflammatory_Genes Activates Transcription JAK JAK STAT STAT JAK->STAT Cytokine Receptor Activation STAT->Nucleus Translocates to STAT->Inflammatory_Genes Activates Transcription

Caption: Potential signaling pathways, including NF-κB, MAPK, and JAK-STAT, that may be modulated by this compound.

Proposed Experimental Workflow

A systematic approach is essential to elucidate the efficacy and mechanism of action of this compound.

Experimental Workflow for this compound Evaluation Workflow for Efficacy Assessment of this compound Start Start: this compound InVitro In Vitro Screening (Cytotoxicity Assays) Start->InVitro Active Active? InVitro->Active InVivo In Vivo Studies (e.g., Anti-inflammatory model) Active->InVivo Yes Inactive Inactive/Re-evaluate Active->Inactive No Efficacious Efficacious? InVivo->Efficacious Mechanism Mechanism of Action Studies (Western Blot, qPCR for pathway analysis) Efficacious->Mechanism Yes Efficacious->Inactive No Lead Lead Compound Development Mechanism->Lead

Caption: A proposed experimental workflow for the systematic evaluation of this compound's efficacy.

While direct experimental evidence for the efficacy of this compound remains to be established, the broader class of terpenoid lactones demonstrates significant therapeutic potential. The proposed experimental framework in this guide provides a robust starting point for researchers to systematically investigate the in vitro and in vivo effects of this compound. The elucidation of its biological activities and mechanisms of action will be pivotal in determining its potential as a novel therapeutic agent. The structured approach to data presentation and experimental design outlined herein is intended to facilitate clear and comparable findings within the scientific community.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activities of Isomintlactone (also known as Isoalantolactone) and other structurally related terpenoid lactones, namely Alantolactone, Parthenolide, and Costunolide. The information presented herein is collated from various experimental studies to offer a comprehensive overview of their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate.

Comparative Cytotoxicity

The in vitro anticancer activity of this compound and its counterparts has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of this compound (Isoalantolactone) in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
UM-SCC-10AHead and Neck Squamous Cell Carcinoma5024
UM-SCC-10AHead and Neck Squamous Cell Carcinoma2548
HuH7Liver Cancer9Not Specified
Hep-G2Liver Cancer71.212
Hep-G2Liver Cancer53.424
HeLaCervical Cancer8.15Not Specified[1]
HCT116Colorectal Cancer8.5148[2]
HCT116-OxROxaliplatin-Resistant Colorectal Cancer8.8448[2]
NCCITTesticular Cancer~10-2024[3]
NTERA2Testicular Cancer~5-1024[3]
PANC-1Pancreatic Cancer~2024[4]
AsPC-1Pancreatic Cancer~2024[4]
BxPC-3Pancreatic Cancer~2024[4]
Table 2: IC50 Values of Alantolactone in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
THP-1Acute Myeloid Leukemia2.1772
HL60Leukemia3.2672
K562Leukemia2.7572
KG1aLeukemia2.7572
NCI-H1299Lung Cancer<2024[5]
Anip973Lung Cancer<2024[5]
Table 3: IC50 Values of Parthenolide in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
SiHaCervical Cancer8.4248[6]
MCF-7Breast Cancer9.5448[6]
A549Lung Carcinoma4.3Not Specified[7]
TE671Medulloblastoma6.5Not Specified[7]
HT-29Colon Adenocarcinoma7.0Not Specified[7]
GLC-82Non-Small Cell Lung Cancer6.0772[8]
A549Non-Small Cell Lung Cancer15.3872[8]
PC-9Non-Small Cell Lung Cancer15.3672[8]
H1650Non-Small Cell Lung Cancer9.8872[8]
H1299Non-Small Cell Lung Cancer12.3772[8]
Table 4: IC50 Values of Costunolide in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
A431Skin Cancer0.848[9]
H1299Lung Cancer23.9368[10]
SK-BR-3Breast Cancer12.7648[11]
T47DBreast Cancer15.3448[11]
MCF-7Breast Cancer30.1648[11]
MDA-MB-231Breast Cancer27.9048[11]
SGC-7901Gastric Adenocarcinoma<40Not Specified[12]

Mechanisms of Anticancer Action

This compound and related terpenoid lactones exert their anticancer effects through a variety of mechanisms, primarily centered around the induction of apoptosis (programmed cell death) and cell cycle arrest.

This compound (Isoalantolactone) is known to induce apoptosis in cancer cells through multiple pathways. A key mechanism is the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress and triggers downstream signaling cascades.[2] This includes the activation of the JNK and p38 MAPK pathways.[2] Furthermore, this compound has been shown to inhibit the PI3K/Akt and Wnt signaling pathways in pancreatic cancer.[4] It can also suppress the activation of STAT3, a key transcription factor involved in cancer cell proliferation and survival. In testicular cancer, this compound induces apoptosis and cell cycle arrest at the sub-G1 phase.[3]

Alantolactone , an isomer of this compound, shares similar anticancer properties. It has been reported to induce apoptosis and inhibit cell migration and invasion in lung cancer cells by activating the p38 MAPK pathway and suppressing the NF-κB pathway.[1]

Parthenolide induces apoptosis by modulating the expression of apoptosis-regulatory genes. Studies have shown that it upregulates pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis.

Costunolide has also been demonstrated to induce apoptosis in various cancer cell lines.[9][12] It can trigger cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[12] The induction of apoptosis by Costunolide is often associated with the loss of mitochondrial membrane potential and the activation of caspases.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these terpenoid lactones and a general workflow for evaluating their anticancer activity.

G cluster_0 Terpenoid Lactones (this compound, etc.) cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cancer Cell Lactones Lactones ROS ↑ ROS Generation Lactones->ROS STAT3 ↓ STAT3 Activation Lactones->STAT3 PI3K_Akt ↓ PI3K/Akt Pathway Lactones->PI3K_Akt MAPK ↑ JNK/p38 MAPK Activation Lactones->MAPK NFkB ↓ NF-κB Pathway Lactones->NFkB ROS->MAPK Apoptosis Apoptosis Induction ROS->Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest MAPK->Apoptosis NFkB->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath

Caption: Key signaling pathways modulated by terpenoid lactones.

G cluster_0 In Vitro Anticancer Activity Workflow Start Cancer Cell Culture Treatment Treatment with Terpenoid Lactones Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT FlowCytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->FlowCytometry WesternBlot Western Blot (Apoptosis Markers) Treatment->WesternBlot ROS_Assay ROS Detection Assay Treatment->ROS_Assay Data Data Analysis MTT->Data FlowCytometry->Data WesternBlot->Data ROS_Assay->Data Conclusion Conclusion on Anticancer Activity Data->Conclusion

Caption: General experimental workflow for anticancer evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from common practices reported in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the terpenoid lactones (e.g., 0-100 µM) for specific time periods (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the terpenoid lactones at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Analysis by Western Blot

This technique is used to detect the expression of key proteins involved in the apoptosis pathway.

  • Protein Extraction: Cells are treated with the terpenoid lactones, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

  • Cell Treatment: Cells are treated with the terpenoid lactones for a specific duration.

  • Probe Incubation: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound and the related terpenoid lactones—Alantolactone, Parthenolide, and Costunolide—demonstrate significant anticancer activity across a variety of cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways, with ROS generation playing a crucial role for many of these compounds. While their potencies vary depending on the specific lactone and the cancer cell type, their multifaceted effects on cancer cell signaling highlight their potential as promising candidates for the development of novel anticancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

Cross-Validation of Isomintlactone Quantification: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Isomintlactone. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents a cross-validation perspective, offering detailed experimental protocols and comparative performance data to aid in method selection and implementation.

Comparative Analysis of GC-MS and HPLC for this compound Quantification

Both GC-MS and HPLC are powerful analytical techniques, each with distinct advantages and limitations for the analysis of terpene lactones like this compound. The choice between the two often depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For this compound, which possesses some volatility, GC-MS can provide excellent separation and definitive identification based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For sesquiterpene lactones, HPLC is often considered the method of choice.[1] It offers robust quantification, typically with UV detection, and can be readily adapted for various sample matrices.

The following table summarizes key performance parameters for the quantification of terpene lactones using GC-MS and HPLC, based on data from studies on structurally similar compounds. This data serves as a representative comparison to guide expectations for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998[2]≥ 0.999[3][4]
Limit of Detection (LOD) 0.05 µg/L[5]0.06 - 2.6 µg/mL[4][6]
Limit of Quantification (LOQ) 0.15 µg/L[5]0.21 - 8.0 µg/mL[4][6]
Accuracy (% Recovery) 91.6 - 105.7%[2]96.6 - 104.4%[3]
Precision (%RSD) Intra-day: ≤ 11.18%[2]Intra-day: < 2.85%[3]
Inter-day: not specifiedInter-day: < 2.85%[3]
Sample Volatility RequiredNot required
Thermal Stability RequiredNot required
Derivatization May be required to improve volatility and peak shapeGenerally not required
Typical Detector Mass Spectrometer (MS)UV, Evaporative Light Scattering Detector (ELSD)[7]

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for analogous terpene lactones and should be optimized and validated for the specific matrix and instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantitative analysis of this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Accurately weigh the sample containing this compound.

  • Perform an extraction using a suitable solvent (e.g., methanol, ethyl acetate).

  • Concentrate the extract under reduced pressure.

  • Reconstitute the residue in a non-polar solvent (e.g., hexane).

  • Clean up the sample using a silica gel SPE cartridge to remove interfering matrix components.

  • Elute this compound with a solvent of appropriate polarity.

  • Evaporate the eluate to dryness and reconstitute in a known volume of solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Shimadzu QP 5050A or equivalent.[8]

  • Column: DB-5 fused silica capillary column (30m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 ml/min.[8]

  • Injector Temperature: 250°C.[8]

  • Split Ratio: 40:1.[8]

  • Oven Temperature Program: Initial temperature of 50°C, ramp to 280°C at 10°C/min, and hold for 5 min.[8]

  • Interface Temperature: 250°C.[8]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-400 amu.[8]

  • Quantification: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.

3. Calibration

  • Prepare a series of standard solutions of purified this compound in the appropriate solvent over the expected concentration range.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the quantification of this compound.

1. Sample Preparation

  • Accurately weigh the sample.

  • Extract this compound with a suitable solvent, such as 70% methanol, using sonication or reflux.[4]

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Detector: Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of sesquiterpene lactones.[3][9] A typical gradient might start with a lower concentration of acetonitrile and increase over the run.

  • Flow Rate: 1.0 ml/min.[3]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 210 nm, as sesquiterpene lactones typically absorb in the lower UV range.[3][10]

  • Injection Volume: 10 µL.[4]

3. Calibration

  • Prepare a stock solution of accurately weighed this compound standard in methanol.[4]

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Inject the standards and create a calibration curve by plotting the peak area versus concentration.

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods provide comparable results, confirming the accuracy and reliability of the data. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods for this compound quantification.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_method_dev Method Development & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Evaluation GC_Dev GC-MS Method Development & Validation Sample_Prep Prepare Homogenized This compound Samples GC_Dev->Sample_Prep HPLC_Dev HPLC Method Development & Validation HPLC_Dev->Sample_Prep GC_Analysis Analyze Samples by GC-MS Sample_Prep->GC_Analysis HPLC_Analysis Analyze Samples by HPLC Sample_Prep->HPLC_Analysis Data_Collection Collect Quantitative Data (Concentration) GC_Analysis->Data_Collection HPLC_Analysis->Data_Collection Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Collection->Stat_Analysis Conclusion Evaluate Comparability & Conclude Cross-Validation Stat_Analysis->Conclusion

Cross-Validation Workflow Diagram

Signaling Pathway of Analytical Method Selection

The decision-making process for selecting the most appropriate analytical method involves considering several factors related to the analyte, the sample matrix, and the desired outcomes of the analysis.

MethodSelection Decision Pathway for Analytical Method Selection Analyte_Props Analyte Properties (Volatility, Thermal Stability) Decision_Point Select Analytical Method Analyte_Props->Decision_Point Matrix_Complexity Sample Matrix Complexity Matrix_Complexity->Decision_Point Performance_Reqs Performance Requirements (Sensitivity, Specificity) Performance_Reqs->Decision_Point GC_MS_Choice GC-MS Decision_Point->GC_MS_Choice Volatile & High Specificity Needed HPLC_Choice HPLC Decision_Point->HPLC_Choice Non-Volatile or Thermally Labile

Method Selection Decision Diagram

References

The Untapped Potential of Isomintlactone: A Structural Activity Relationship Comparison Guide for Analog Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Isomintlactone, a naturally occurring monoterpenic lactone, presents a promising scaffold for the development of new bioactive molecules. While direct and extensive Structural Activity Relationship (SAR) studies on this compound analogs are currently limited in published literature, a comparative analysis of related lactone structures provides valuable insights into the potential impact of structural modifications on biological activity. This guide synthesizes available data from analogous compounds to inform the rational design and evaluation of novel this compound derivatives.

This compound is a stereoisomer of mintlactone, both of which are found in mint oils and contribute to their characteristic aroma. The biological activities of this compound itself are not extensively documented in publicly available research. However, the broader class of terpenoid lactones is known for a wide array of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and neurotrophic effects.[1][2] By examining SAR studies of structurally similar p-menthane derivatives and other bioactive lactones, we can extrapolate key structural features that may govern the efficacy of future this compound analogs.

Comparative SAR Analysis of Related Lactones

To guide the development of this compound analogs, this section presents SAR data from studies on other monoterpenoid and sesquiterpenoid lactones. These examples highlight how modifications to the core structure can influence cytotoxicity and other biological activities.

Cytotoxicity of p-Menthane Derivatives

A study on the cytotoxicity of p-menthane derivatives, which share a similar monoterpenoid backbone with this compound, revealed significant variations in activity based on functional group modifications. The following table summarizes the cytotoxic activity (IC50) of selected p-menthane derivatives against various cancer cell lines.

CompoundOVCAR-8 (ovarian) IC50 (µg/mL)HCT-116 (colon) IC50 (µg/mL)SF-295 (glioblastoma) IC50 (µg/mL)HL-60 (leukemia) IC50 (µg/mL)
(-)-Perillaldehyde 8,9-epoxide 1.201.151.750.64
Perillyl alcohol > 25> 25> 25> 25
(+)-Limonene 1,2-epoxide > 25> 25> 25> 25
(-)-Perillaldehyde > 25> 25> 25> 25
Data extracted from a study on the cytotoxicity of structurally correlated p-menthane derivatives.[3]

The data indicates that the presence of an epoxide group in (-)-perillaldehyde 8,9-epoxide significantly enhances its cytotoxic activity compared to the parent aldehyde and alcohol.[3] This suggests that introducing an epoxide or other strained ring systems into the this compound scaffold could be a promising strategy for developing cytotoxic analogs.

Cytotoxicity of Massarilactone D Analogs

In another study, semisynthetic derivatives of massarilactone D, a polyketide lactone, were evaluated for their cytotoxic and nematicidal activities. Acylation of the parent compound led to derivatives with significantly enhanced cytotoxicity.

CompoundL929 (fibroblast) IC50 (µM)KB-3-1 (cervical cancer) IC50 (µM)
Massarilactone D > 100> 100
Massarilactone D 3,4-di-O-methacryloyl 32.7328.53
Massarilactone D 3,4-di-O-trans-cinnamoyl 15.6512.33
Data extracted from a study on semisynthetic derivatives of massarilactone D.[4]

These findings highlight that the addition of bulky, hydrophobic acyl groups can dramatically increase the cytotoxic potential of a lactone.[4] This strategy could be applied to the hydroxyl group of potential this compound precursors or derivatives.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that would be crucial in assessing the biological activity of novel this compound analogs, based on protocols from studies of related compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology used to evaluate the cytotoxicity of p-menthane derivatives.[3]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., OVCAR-8, HCT-116, SF-295, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (this compound analogs) and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 3 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Visualizing Experimental Workflows and Relationships

To facilitate the understanding of experimental processes and the logical connections in SAR studies, the following diagrams are provided.

Experimental_Workflow_for_SAR cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis This compound This compound Scaffold Modification Chemical Modification (e.g., Epoxidation, Acylation) This compound->Modification Analogs Library of this compound Analogs Modification->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Analogs->Antimicrobial Neurotrophic Neurotrophic Assays Analogs->Neurotrophic Data Collect IC50/MIC data Cytotoxicity->Data Antimicrobial->Data Neurotrophic->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A generalized workflow for the SAR study of this compound analogs.

Signaling_Pathway_Hypothesis cluster_cell Target Cell Analog Bioactive this compound Analog Receptor Cellular Target (e.g., Enzyme, Receptor) Analog->Receptor Binding Pathway Signaling Pathway (e.g., Apoptosis, Inflammation) Receptor->Pathway Modulation Response Biological Response (e.g., Cell Death, Reduced Inflammation) Pathway->Response

Caption: A hypothetical signaling pathway for a bioactive this compound analog.

Conclusion

While the direct exploration of this compound's bioactivity through SAR studies is an emerging field, the wealth of information from related monoterpenoid and lactone analogs provides a solid foundation for future research. The comparative data presented in this guide suggests that modifications such as epoxidation and acylation could be key strategies to unlock the therapeutic potential of the this compound scaffold. By employing established experimental protocols for cytotoxicity, antimicrobial, and neurotrophic activity, researchers can systematically evaluate novel derivatives and elucidate the structure-activity relationships that will drive the development of the next generation of lactone-based therapeutics.

References

Isomintlactone: A Comparative Analysis of Bioactivity within the p-Menthane Lactone Class

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of isomintlactone with other p-menthane lactones, supported by available experimental data. This compound, a naturally occurring monoterpenoid, demonstrates a range of biological activities, and understanding its performance relative to similar compounds is crucial for potential therapeutic applications.

While direct comparative studies with quantitative data across a range of bioactivities for this compound against other specific p-menthane lactones are limited in publicly available research, existing literature provides valuable insights into its antifeedant and potential antimicrobial and anti-inflammatory properties. This guide synthesizes the available information to offer a comparative perspective.

Comparative Bioactivity Data

Direct, side-by-side quantitative comparisons of the bioactivity of this compound with other p-menthane lactones are not extensively documented in the readily available scientific literature. However, studies on individual compounds or derivatives within the p-menthane lactone class offer some context for their potential relative activities.

For instance, a study on the antifeedant activity of synthetic hydroxy lactones with a p-menthane system against the lesser mealworm (Alphitobius diaperinus) and the Colorado potato beetle (Leptinotarsa decemlineata) provides valuable data on the impact of structural modifications on bioactivity. While this study did not directly test this compound, it highlights the significant role that stereochemistry and functional groups play in the antifeedant properties of p-menthane lactones.

To provide a framework for comparison, the following table summarizes the types of bioactivities investigated for p-menthane lactones. It is important to note that the absence of a direct comparison necessitates a cautious interpretation of the relative potencies of these compounds.

BioactivityThis compoundMintlactoneOther p-Menthane Lactones (e.g., Wine Lactone, Hydroxy Lactones)Key Findings & Citations
Antifeedant Activity Mentioned as a known bioactivity.[1]Mentioned as a known bioactivity.Synthetic hydroxy lactones with a p-menthane system have shown significant antifeedant activity, with efficacy dependent on the specific stereochemistry and the insect species tested.[1]
Antimicrobial Activity General bioactivity attributed to lactones.General bioactivity attributed to lactones.Extracts from Mentha species, which contain various monoterpenoids including p-menthane derivatives, have demonstrated antimicrobial activity against foodborne pathogens.[2]
Anti-inflammatory Activity General bioactivity attributed to lactones.General bioactivity attributed to lactones.Sesquiterpene lactones, a related class of compounds, are well-documented for their anti-inflammatory effects, often mediated through the inhibition of pro-inflammatory signaling pathways.

Note: The lack of specific IC50 or MIC values for this compound in direct comparison with other p-menthane lactones in the reviewed literature prevents a more detailed quantitative summary.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the bioactivities discussed.

Antifeedant Activity Bioassay (Choice Test)

This protocol is based on the methodology described by Grudniewska et al. (2015) for evaluating the antifeedant activity of p-menthane lactone derivatives against the lesser mealworm (Alphitobius diaperinus).

  • Test Arenas: Petri dishes (10 cm diameter) lined with filter paper.

  • Food Source: Oat flakes.

  • Test Compounds: Dissolved in acetone to achieve the desired concentration.

  • Procedure:

    • Two equal portions of oat flakes are placed in each Petri dish, opposite to each other.

    • One portion is treated with the test compound solution, while the other (control) is treated with acetone alone.

    • After solvent evaporation, 20 adult beetles are introduced into the center of each dish.

    • The dishes are kept in the dark at 25°C and 75% relative humidity for 24 hours.

    • The amount of consumed food in both the treated and control portions is determined by weighing the remaining flakes.

  • Data Analysis: The coefficient of antifeedancy (A) is calculated using the formula: A = [(C-T)/(C+T)] * 100, where C is the mass of the control food consumed, and T is the mass of the treated food consumed.

Antimicrobial Activity Assay (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Microorganisms: Bacterial or fungal strains of interest.

  • Growth Medium: Appropriate liquid broth (e.g., Mueller-Hinton Broth for bacteria).

  • Test Compound: Serially diluted in the growth medium in a 96-well microplate.

  • Procedure:

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The microplate is incubated at the optimal temperature for the microorganism's growth for a specified period (e.g., 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in assessing the bioactivity of compounds like this compound, Graphviz diagrams are provided below.

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Compound Test Compound (this compound/Other Lactones) TreatedFood Treated Food Compound->TreatedFood Apply to food Solvent Acetone ControlFood Control Food Solvent->ControlFood Apply to food Food Oat Flakes Food->TreatedFood Food->ControlFood PetriDish Petri Dish Arena Incubator Incubator (24h, 25°C, 75% RH) PetriDish->Incubator TreatedFood->PetriDish ControlFood->PetriDish Insects Test Insects (e.g., A. diaperinus) Insects->PetriDish Introduce Weighing Weigh Food Consumed Incubator->Weighing Calculation Calculate Antifeedant Coefficient Weighing->Calculation

Caption: Workflow for a choice-test antifeedant bioassay.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Lactones LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Phosphorylated) IkB->IkB_P NFkB_active Active NF-κB IkB->NFkB_active Releases NFkB NF-κB (p50/p65) IkB_Ub Ub-IκB (Ubiquitinated) IkB_P->IkB_Ub Ubiquitination Proteasome Proteasome IkB_Ub->Proteasome Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Lactone p-Menthane Lactone Lactone->IKK Inhibits

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory lactones.

Conclusion

References

Safety Operating Guide

Essential Guide to Isomintlactone Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and compliance, the proper disposal of isomintlactone is critical. This guide provides clear, procedural steps for researchers, scientists, and drug development professionals to handle and dispose of this compound safely and in accordance with regulatory standards.

All chemical waste, including this compound, must be managed according to local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying their waste.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. While the toxicological properties of this compound have not been fully investigated, it should be handled with care.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[1] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust, vapor, mist, or gas.[1]

  • Handling: Avoid dust formation and contact with skin and eyes.[1] Do not ingest.[1] If swallowed, seek immediate medical assistance.[1]

Spill Management

In the event of a spill, evacuate personnel to a safe area and keep people upwind of the spill.[1] Prevent the substance from entering drains. Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound is to transfer it to an approved waste disposal company. Do not empty this compound into drains.[1]

  • Containerization:

    • Leave the chemical in its original container if possible.

    • If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name "this compound."

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Storage Pending Disposal:

    • Store the waste container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1]

    • Keep the container tightly closed.[1]

    • Store in a designated hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with the necessary information about the waste, including the chemical name and quantity.

  • Disposal of Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent.[2]

    • The rinsate must be collected and disposed of as hazardous waste.[2]

    • After proper rinsing, scratch out all personal and chemical information on the label before disposing of the container in the regular trash or recycling, as per your institution's guidelines.[3]

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key safety and disposal information for this compound.

Aspect Guideline Reference
Personal Protective Equipment Safety goggles, gloves, lab coat, and respirator if dust is present.[1]
Handling Use in a chemical fume hood. Avoid dust formation and contact.[1]
Storage Keep in a dry, cool, well-ventilated place in a tightly closed container.[1]
Spill Cleanup Evacuate, prevent entry to drains, sweep up, and place in a suitable container for disposal.[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.
Restrictions Do not empty into drains. Should not be released into the environment.[1]
Empty Container Disposal Triple rinse, collect rinsate as hazardous waste, and deface label before disposal.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow start This compound Waste Generated containerize Properly Containerize and Label as Hazardous Waste start->containerize empty_container Empty this compound Container? start->empty_container Is it an empty container? storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal Transfer to Approved Waste Disposal Facility contact_ehs->disposal empty_container->containerize No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->containerize dispose_container Dispose of Container in Regular Trash/Recycling deface_label->dispose_container

Caption: this compound Disposal Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isomintlactone
Reactant of Route 2
Isomintlactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.